molecular formula C10H23O3P B1677716 Decylphosphonic acid CAS No. 6874-60-8

Decylphosphonic acid

Cat. No.: B1677716
CAS No.: 6874-60-8
M. Wt: 222.26 g/mol
InChI Key: DZQISOJKASMITI-UHFFFAOYSA-N
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Description

Decylphosphonic Acid (CAS 6874-60-8) is a high-purity organophosphorus compound that serves as a critical building block in advanced material science and surface engineering. Its molecular structure, featuring a phosphonic acid head group and a decyl (10-carbon) alkyl chain, confers valuable amphiphilic properties, making it an effective surfactant and corrosion inhibitor . A primary research application of this compound is the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. The phosphonic acid group acts as a stable anchor to the substrate, while the organic alkyl chain extends outward, allowing researchers to precisely engineer surface characteristics such as wettability (hydrophilicity/hydrophobicity) and work function . This capability is fundamental in developing devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Furthermore, this compound demonstrates significant utility in corrosion protection. Studies have shown its effectiveness as an ingredient in anti-corrosion coatings for metals like mild steel, as validated by electrochemical impedance spectroscopy (EIS) and salt spray tests . Its stability in both oil-in-water (O/W) and water-in-oil (W/O) emulsions also makes it suitable for use in emulsion polymerization processes, for instance, in the synthesis of polyaniline (PANI), where it can influence particle size and zeta potential of micelles . This chemical is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decylphosphonic acid
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InChI

InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13)
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InChI Key

DZQISOJKASMITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O3P
Source PubChem
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DSSTOX Substance ID

DTXSID7064497
Record name Decylphosphonic acid
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Molecular Weight

222.26 g/mol
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CAS No.

6874-60-8
Record name Decylphosphonic acid
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Record name Phosphonic acid, P-decyl-
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Foundational & Exploratory

Core Properties of Decylphosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties of decylphosphonic acid (DPA), a versatile organophosphorus compound with significant applications in surface modification, materials science, and as a potential tool in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. Its amphiphilic nature, stemming from a long hydrophobic decyl chain and a hydrophilic phosphonic acid head group, dictates its utility in a range of applications.

Below is a summary of its key quantitative properties:

PropertyValueReference(s)
Molecular Formula C₁₀H₂₃O₃P[1]
Molecular Weight 222.26 g/mol [1]
Melting Point 96-101 °C[1]
Boiling Point Decomposes before boiling
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
pKa The pKa values for the first and second ionizations are in the typical range for phosphonic acids.
Appearance White solid[1]

Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound typically involves a two-step process: the Michaelis-Arbuzov reaction followed by acidic hydrolysis.[2]

Step 1: Michaelis-Arbuzov Reaction

  • 1-Bromodecane is reacted with an excess of triethyl phosphite.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After completion, the excess triethyl phosphite is removed under reduced pressure to yield diethyl decylphosphonate.

Step 2: Acidic Hydrolysis

  • The crude diethyl decylphosphonate is refluxed in the presence of concentrated hydrochloric acid for several hours to cleave the ethyl ester groups.[3]

  • Upon cooling, the this compound precipitates as a white solid.

  • The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[4]

General synthesis workflow for this compound.
Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show characteristic signals for the protons of the decyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the methylene group adjacent to the phosphorus atom will exhibit coupling to the phosphorus nucleus.

    • ³¹P NMR : A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonic acids.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will display characteristic absorption bands for the P=O, P-O-H, and O-H stretching vibrations of the phosphonic acid group, as well as C-H stretching and bending vibrations of the decyl chain.[7][8]

  • Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of this compound.[9][10]

Applications in Research and Development

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of this compound is in the formation of self-assembled monolayers on various metal oxide surfaces.[11] The phosphonic acid headgroup strongly binds to metal oxides, while the decyl chains pack closely, creating a dense, hydrophobic surface.

Protocol for SAM Formation on a Silicon Wafer with a Native Oxide Layer:

  • Substrate Preparation : A silicon wafer is cleaned by sonication in acetone, followed by isopropanol, and then deionized water. The wafer is then dried under a stream of nitrogen. To ensure a hydroxylated surface, the wafer can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV/Ozone.[12]

  • SAM Deposition : The cleaned and dried substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a solvent such as ethanol or toluene.[13]

  • Incubation : The substrate is left in the solution for a period ranging from a few hours to 24 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying : After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and then dried with nitrogen.

  • Annealing (Optional) : A post-deposition annealing step (e.g., at 120 °C) can be performed to improve the order and stability of the monolayer.[12]

SAM_Formation Substrate_Cleaning Substrate Cleaning (e.g., Si wafer) Surface_Activation Surface Activation (e.g., UV/Ozone) Substrate_Cleaning->Surface_Activation Immersion Immersion in DPA Solution Surface_Activation->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Annealing Annealing (Optional) Drying->Annealing Characterization SAM Characterization Annealing->Characterization

Experimental workflow for the formation of a this compound SAM.
Role in Drug Development: Enzyme Inhibition

Phosphonic acids are recognized as effective enzyme inhibitors due to their ability to act as stable mimics of phosphate or carboxylate groups present in enzyme substrates.[14][15] They can also mimic the tetrahedral transition states of enzymatic reactions, leading to potent competitive inhibition.[14][16] This makes alkylphosphonic acids, including this compound, valuable tools for studying enzyme mechanisms and for the rational design of therapeutic agents.[17][18] The long alkyl chain of this compound can also facilitate interactions with hydrophobic pockets within an enzyme's active site.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site Enzyme Enzyme Substrate Natural Substrate (Phosphate/Carboxylate) Binding Binding to Active Site Substrate->Binding (Normal Reaction) DPA This compound (Inhibitor) DPA->Binding (Competitive Binding) Transition_State Mimics Tetrahedral Transition State DPA->Transition_State Binding->Enzyme Inhibition Enzyme Inhibition Binding->Inhibition Blocks Substrate Binding

Mechanism of enzyme inhibition by this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

This document provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of protocols are recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decylphosphonic acid (DPA) is an organophosphorus compound of significant interest due to its utility in surface modification, the formation of self-assembled monolayers (SAMs), and as a component in the development of advanced materials and pharmaceuticals.[1] Its ability to anchor to metal oxide surfaces via the phosphonic acid headgroup, while the decyl tail modifies surface properties, makes it a versatile molecule in nanotechnology, electronics, and corrosion inhibition. This guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 6874-60-8
Molecular Formula C₁₀H₂₃O₃P[2]
Molecular Weight 222.26 g/mol [2]
Appearance White powder/solid
Melting Point 100-101 °C
Purity (Commercial) ≥99%

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[3][4][5]

Step 1: Synthesis of Diethyl Decylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond.[6][7] It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., 1-bromodecane).[3][4] The mechanism proceeds through an initial Sɴ2 attack by the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate ester.[7]

Synthesis_Pathway TriethylPhosphite Triethyl Phosphite Arbuzov Michaelis-Arbuzov Reaction TriethylPhosphite->Arbuzov Bromodecane 1-Bromodecane Bromodecane->Arbuzov PhosphonateEster Diethyl Decylphosphonate Arbuzov->PhosphonateEster Step 1 Hydrolysis Acid Hydrolysis (e.g., conc. HCl) PhosphonateEster->Hydrolysis DPA This compound Hydrolysis->DPA Step 2 Purification_Workflow CrudeDPA Crude this compound (from hydrolysis) Dissolve Dissolve in minimal hot solvent (e.g., Hexane) CrudeDPA->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Saturated Solution Filter Vacuum Filtration Cool->Filter Crystals Form Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry PureDPA Pure Crystalline This compound (Purity ≥99%) Dry->PureDPA

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of decylphosphonic acid (DPA), a molecule of significant interest in materials science and drug delivery. DPA is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P, featuring a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid headgroup.[1] This amphiphilic nature allows it to form self-assembled monolayers (SAMs) on various substrates, making it a valuable component for surface modification, corrosion inhibition, and the development of biocompatible coatings.

Molecular Structure

The fundamental structure of this compound consists of a saturated C₁₀ alkyl chain bonded to a phosphorus atom, which is, in turn, double-bonded to one oxygen atom and single-bonded to two hydroxyl (-OH) groups.

Atomic Connectivity and Basic Properties

The molecular formula of this compound is C₁₀H₂₃O₃P, and its molecular weight is 222.26 g/mol .[1] The molecule comprises a polar phosphonic acid headgroup and a nonpolar decyl tail.

Table 1: Basic Molecular Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₃O₃P
Molecular Weight222.26 g/mol
IUPAC NameThis compound
CAS Number6874-60-8
Bond Lengths and Angles

Computational studies using methods like Density Functional Theory (DFT) can also provide accurate predictions of the molecular geometry. The P-C bond length is a key parameter, and in related alkylphosphonic acids, it is typically around 1.8 Å. The P=O bond is shorter and stronger than the P-OH single bonds. The C-C bond lengths and C-C-C bond angles within the alkyl chain are expected to be close to those of alkanes (approximately 1.54 Å and 109.5°, respectively).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of this compound and probing its conformational state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and the local environment of the phosphorus atom.

  • ¹H NMR: The proton NMR spectrum of this compound would show a characteristic triplet for the terminal methyl group (CH₃) of the decyl chain at approximately 0.9 ppm. The methylene groups (CH₂) adjacent to the phosphorus atom would appear as a complex multiplet at a lower field (further downfield) due to coupling with the phosphorus atom. The remaining methylene groups of the alkyl chain would produce a broad multiplet in the 1.2-1.6 ppm region. The acidic protons of the phosphonic acid group are typically broad and may exchange with solvent protons.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. The carbon atom directly bonded to the phosphorus (C1) will show a characteristic splitting due to one-bond coupling with the ³¹P nucleus. The chemical shifts of the carbon atoms in the decyl chain will vary slightly depending on their position relative to the phosphonate group.

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in its proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of alkylphosphonic acids.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. The spectra of this compound are characterized by contributions from both the alkyl chain and the phosphonic acid headgroup.

Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~2920 and ~2850C-H stretching vibrations of the alkyl chain
~1465C-H bending vibrations of the alkyl chain
~1200 - 950P=O and P-O stretching vibrations
~950P-C stretching vibration

The P=O stretching vibration is particularly sensitive to hydrogen bonding and the local environment of the phosphonic acid group.

Conformation

The conformation of this compound is determined by the rotational freedom around the C-C and P-C single bonds. The long alkyl chain can adopt various conformations, with the all-trans (zigzag) conformation being the most stable in the solid state to maximize van der Waals interactions.

Alkyl Chain Conformation

In self-assembled monolayers, the decyl chains tend to be in a predominantly all-trans conformation, leading to a well-ordered and densely packed film. The orientation of the alkyl chains with respect to the substrate surface is crucial for the properties of the monolayer.

Headgroup Conformation and Orientation

The phosphonic acid headgroup can adopt different conformations due to rotation around the P-C bond. The orientation of the P=O and P-OH bonds relative to the alkyl chain and the substrate surface is critical for its binding and interfacial properties. Computational modeling suggests that different binding modes (monodentate, bidentate, or tridentate) to a substrate are possible, influencing the overall conformation of the adsorbed molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Arbuzov reaction.

Experimental Workflow: Arbuzov Reaction for DPA Synthesis

Arbuzov_Reaction reagent1 1-Bromodecane intermediate Diethyl decylphosphonate reagent1->intermediate Heat reagent2 Triethyl phosphite reagent2->intermediate hydrolysis Acid Hydrolysis (e.g., concentrated HCl) intermediate->hydrolysis product This compound hydrolysis->product purification Purification (e.g., recrystallization) product->purification

Caption: A simplified workflow for the synthesis of this compound via the Arbuzov reaction.

Protocol:

  • Reaction Setup: 1-Bromodecane and a slight excess of triethyl phosphite are combined in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by observing the formation of ethyl bromide as a byproduct.

  • Workup: After the reaction is complete, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

  • Hydrolysis: The resulting crude diethyl decylphosphonate is then hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.

  • Isolation and Purification: The reaction mixture is cooled, and the crude this compound precipitates. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization Methods
  • NMR Spectroscopy: Samples for NMR are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer.

  • FT-IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet for transmission FT-IR analysis. Alternatively, Attenuated Total Reflectance (ATR)-FT-IR can be used for direct analysis of the solid or a thin film.

  • Raman Spectroscopy: A solid sample is placed under a Raman microscope, and the spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm).

Logical Relationships in DPA Research

The study of this compound involves a logical progression from its fundamental properties to its applications.

Logical Workflow for DPA Research and Application

DPA_Research_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_conformation Conformational Analysis cluster_application Application synthesis Chemical Synthesis (e.g., Arbuzov reaction) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr vib_spec Vibrational Spectroscopy (IR, Raman) purification->vib_spec xrd X-ray Diffraction (if crystalline) purification->xrd comp_model Computational Modeling (e.g., DFT) nmr->comp_model vib_spec->comp_model exp_analysis Experimental Analysis (e.g., SAM formation) xrd->exp_analysis comp_model->exp_analysis sam Self-Assembled Monolayers exp_analysis->sam drug_dev Drug Delivery Systems sam->drug_dev surface_mod Surface Modification sam->surface_mod

Caption: A logical workflow illustrating the key stages in the research and application of this compound.

This guide has summarized the key aspects of the molecular structure and conformation of this compound, providing a foundation for researchers and professionals working with this versatile molecule. Further detailed experimental and computational studies will continue to enhance our understanding of its properties and expand its applications.

References

An In-depth Technical Guide to the Solubility of Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decylphosphonic acid. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to establish its solubility profile for applications in materials science, drug development, and other research areas.

Introduction to this compound

This compound (DPA) is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P. It consists of a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid moiety. This structure imparts amphiphilic properties to the molecule, with the long hydrocarbon chain being hydrophobic and the phosphonic acid group being hydrophilic and capable of strong interactions with surfaces and other polar molecules. DPA and other long-chain alkylphosphonic acids are of significant interest for their ability to form self-assembled monolayers (SAMs) on various substrates, including metal oxides. These SAMs can modify the surface properties of materials, such as their wettability, corrosion resistance, and biocompatibility.

Understanding the solubility of this compound is crucial for its application. Solubility data informs the choice of solvents for synthesis, purification, formulation, and application processes. For instance, in the context of surface modification, the solvent used to deposit the phosphonic acid onto a substrate will influence the quality and properties of the resulting self-assembled monolayer.

Solubility Profile of this compound and Related Compounds

The following table summarizes the qualitative solubility information for this compound and its close homologs, octylphosphonic acid and dothis compound. This information can serve as a preliminary guide for solvent selection.

Table 1: Qualitative Solubility of Long-Chain Alkylphosphonic Acids

CompoundSolventSolubility Description
This compound WaterSparingly soluble (inferred)
Common Organic SolventsSparingly soluble (inferred)
Polar Solvents (e.g., acetonitrile, methanol/acetone)Recrystallization possible, suggesting moderate solubility at elevated temperatures.
Octylphosphonic Acid WaterSlightly soluble.[1][2]
MethanolSoluble/Slightly soluble.[1][2]
ChloroformSlightly soluble.[1]
DMSOSlightly soluble.[1]
Dothis compound WaterSparingly soluble.[3][4]
Hot Dimethylformamide (DMF)Soluble.[5]

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and can vary between information sources. Experimental determination is recommended for precise solubility values.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a well-established experimental method is the isothermal saturation method , followed by gravimetric analysis of the saturated solution. This method is reliable for determining the solubility of a solid compound in a liquid solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Temperature probe

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Glass vials or flasks with airtight seals

  • Pipettes

  • Evaporating dish or pre-weighed glass vials

  • Drying oven

  • Desiccator

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Pre-weigh several evaporating dishes or glass vials and record their masses.

  • Sample Preparation and Saturation:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial or flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the vial or flask tightly to prevent solvent evaporation.

    • Place the sealed container in a thermostatic shaker bath or on a magnetic stirrer with controlled heating. Set the temperature to the desired value.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute, but 24 to 72 hours is a common range. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn solution using a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be at the same temperature as the solution if possible to avoid premature crystallization.

  • Gravimetric Analysis:

    • Record the mass of the evaporating dish/vial containing the filtered saturated solution.

    • Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the melting or decomposition point of the acid.

    • Once the solvent has completely evaporated, transfer the dish/vial to a desiccator to cool to room temperature.

    • Weigh the dish/vial containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty dish/vial from the final constant mass.

    • Calculate the mass of the solvent in the withdrawn sample by subtracting the final mass of the dry solute from the mass of the solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Calculation Example (for g/100 g solvent):

  • Mass of empty vial = M_vial

  • Mass of vial + saturated solution = M_solution

  • Mass of vial + dry solute = M_solute

  • Mass of dissolved solute = M_solute - M_vial

  • Mass of solvent = M_solution - M_solute

  • Solubility = [(M_solute - M_vial) / (M_solution - M_solute)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_saturation Saturation cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis prep_materials Prepare Materials (DPA, Solvent, Glassware) weigh_vials Pre-weigh Evaporation Vials prep_materials->weigh_vials add_excess Add Excess DPA to Solvent seal_vial Seal Vial add_excess->seal_vial equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) seal_vial->equilibrate settle Settle Excess Solid equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_solution Filter into Pre-weighed Vial withdraw->filter_solution weigh_solution Weigh Saturated Solution filter_solution->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry Solute to Constant Mass evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its expected solubility behavior based on qualitative information and data from similar long-chain alkylphosphonic acids. The detailed experimental protocol for the isothermal saturation method with gravimetric analysis offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the scientific community, aiding in the advancement of materials science, nanotechnology, and pharmaceutical sciences where phosphonic acids play an increasingly important role. It is strongly recommended that researchers perform their own solubility determinations to obtain the quantitative data necessary for their work.

References

Spectroscopic Characterization of Decylphosphonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of decylphosphonic acid, a molecule of significant interest in materials science and drug development. This compound is an organophosphorus compound with the chemical formula CH₃(CH₂)₉PO(OH)₂. Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar phosphonic acid head group, allows for the formation of self-assembled monolayers (SAMs) on various substrates, making it a key component in surface modification, corrosion inhibition, and the development of biocompatible materials. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic signatures of this compound, providing the necessary data and methodologies for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each atom.

Data Presentation

The following tables summarize the expected chemical shifts for this compound. Note that exact chemical shifts can vary depending on the solvent, concentration, and pH. The data presented here are representative values compiled from spectral databases and literature on analogous long-chain alkylphosphonic acids.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (C10)0.88Triplet3H
(CH₂)₇ (C3-C9)1.26Multiplet14H
CH₂ (C2)1.45Multiplet2H
P-CH₂ (C1)1.70Multiplet2H
P-OH10-12Broad Singlet2H

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (ppm)
C1014.1
C922.7
C2-C829.3 - 31.9 (multiple peaks)
C125.5 (doublet, ¹JPC ≈ 140 Hz)

Table 3: ³¹P NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
³¹P30 - 35
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

  • If solubility is an issue, gentle warming or sonication may be applied. For ³¹P NMR, an external standard such as 85% H₃PO₄ in a sealed capillary can be used for referencing.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • ³¹P NMR: Acquire the spectrum with proton decoupling. A spectral width of around 100 ppm centered at approximately 30 ppm is a suitable starting point.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, 31P) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the functional groups present in this compound.

Data Presentation

The characteristic vibrational frequencies for this compound are summarized in the table below.

Table 4: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2850 - 2960C-H stretching (alkyl chain)Strong
2500 - 3000O-H stretching (P-OH)Broad, Strong
~1470C-H bending (CH₂)Medium
1200 - 1250P=O stretchingStrong
950 - 1100P-O stretchingStrong
~940P-OH bendingMedium, Broad
Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Measurement: Place the KBr pellet in the sample holder of the spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet or air should be collected and subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Peaks subtract->analyze

FTIR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Data Presentation

The characteristic Raman shifts for this compound are presented in the table below.[1]

Table 5: Raman Spectroscopic Data for this compound

Raman Shift (cm⁻¹)Vibrational ModeIntensity
2840 - 2960C-H stretching (alkyl chain)Strong
~1440C-H bending (CH₂)Medium
~1300CH₂ twistingMedium
~1125C-C stretchingMedium
~1060C-C stretchingMedium
900 - 1000P-O(H) stretchingMedium
~720P-C stretchingStrong
Experimental Protocol: Raman Spectroscopy

Sample Preparation:

  • Place a small amount of the solid this compound powder onto a microscope slide or into a capillary tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

  • Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed.

  • Data Collection: The spectrum is recorded as intensity versus Raman shift (in cm⁻¹). The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

Raman_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis mount Mount Solid Sample align Align Laser on Sample mount->align acquire Acquire Raman Spectrum align->acquire cosmic Cosmic Ray Removal acquire->cosmic baseline Baseline Correction cosmic->baseline analyze Analyze Peaks baseline->analyze

Raman Experimental Workflow

Logical Relationships in Spectroscopic Characterization

The combination of NMR, IR, and Raman spectroscopy provides a comprehensive structural elucidation of this compound. Each technique offers complementary information, leading to a confident identification.

Logic_Diagram cluster_spectroscopy Spectroscopic Techniques cluster_info Structural Information Obtained cluster_conclusion Conclusion NMR NMR (¹H, ¹³C, ³¹P) Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity IR FTIR FunctionalGroups Functional Groups (P=O, P-OH, C-H) IR->FunctionalGroups Raman Raman VibrationalModes Symmetric & Asymmetric Vibrations Raman->VibrationalModes Structure Complete Structural Characterization of This compound Connectivity->Structure FunctionalGroups->Structure VibrationalModes->Structure

Spectroscopic Logic Diagram

This guide provides the foundational spectroscopic data and methodologies for the characterization of this compound. For researchers and professionals in drug development and materials science, this information is critical for quality control, structural verification, and understanding the behavior of this versatile molecule in various applications.

References

Thermal Decomposition of Decylphosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal decomposition properties of decylphosphonic acid. While a specific decomposition temperature is not extensively documented in publicly available literature, this document outlines the expected thermal behavior based on related long-chain alkylphosphonic acids and details the standard methodology for its experimental determination using Thermogravimetric Analysis (TGA).

Introduction to this compound

This compound (DPA) is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P. It consists of a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid moiety. This amphiphilic nature makes it of interest in various applications, including the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, where the phosphonic acid group provides a strong binding anchor. Understanding the thermal stability of DPA is crucial for its application in environments subjected to elevated temperatures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₃O₃P
Molecular Weight 222.26 g/mol
Appearance White solid
Melting Point 96-101 °C
Boiling Point 355.8 ± 25.0 °C (Predicted)
CAS Number 6874-60-8

Thermal Decomposition Profile

The decomposition process for similar long-chain alkylphosphonic acids typically occurs in stages. The initial weight loss observed in a thermogravimetric analysis may be attributed to the loss of adsorbed water. At higher temperatures, the decomposition of the organic alkyl chain occurs, followed by the potential breakdown of the phosphonic acid headgroup. The exact decomposition pathway and resulting products can be influenced by the experimental atmosphere (e.g., inert or oxidative). For instance, in an inert atmosphere, pyrolysis will lead to the formation of various hydrocarbon fragments, while in an oxidative atmosphere (air), combustion will result in carbon dioxide, water, and phosphorus oxides.

It is important to note that when bound to a substrate, such as a metal oxide, the P-O bond can exhibit high thermal stability. However, the alkyl chain itself is expected to have a lower decomposition temperature.

Experimental Determination of Thermal Decomposition

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability and decomposition profile of materials like this compound.

Principle of Thermogravimetric Analysis

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously recorded. The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis. The derivative of the mass loss curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Experimental Protocol: ASTM E1131

A general procedure for determining the compositional analysis and thermal stability of a solid material like this compound by TGA is outlined in the ASTM E1131 standard test method.[3][4][5][6][7]

Objective: To determine the onset and peak thermal decomposition temperatures of this compound.

Apparatus:

  • Thermogravimetric analyzer with a sensitive microbalance and a programmable furnace.

  • Sample pans (e.g., alumina or platinum).

  • Gas delivery system for providing an inert (e.g., nitrogen, argon) or reactive (e.g., air) atmosphere.

  • Data acquisition and analysis software.

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a clean, tared TGA sample pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a controlled flow rate (e.g., 20-50 mL/min) to remove any air and create a stable environment.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature to obtain the TGA curve.

    • Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition, which is often identified as the temperature at which a significant deviation from the baseline mass is observed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal decomposition temperature of this compound using Thermogravimetric Analysis.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Experiment cluster_results Data Analysis start Start instrument_cal Instrument Calibration (Mass & Temperature) start->instrument_cal sample_prep Sample Preparation (Weigh 5-10 mg DPA) instrument_cal->sample_prep load_sample Load Sample into TGA sample_prep->load_sample purge_furnace Purge with Inert Gas (e.g., Nitrogen) load_sample->purge_furnace heating_program Run Heating Program (e.g., 10 °C/min to 600 °C) purge_furnace->heating_program data_collection Record Mass vs. Temperature heating_program->data_collection plot_tga Plot TGA Curve (% Mass Loss vs. Temp) data_collection->plot_tga plot_dtg Plot DTG Curve (Derivative of TGA) plot_tga->plot_dtg determine_temp Determine Onset & Peak Decomposition Temps plot_dtg->determine_temp end End determine_temp->end

Caption: Workflow for TGA analysis of this compound.

Signaling Pathways and Decomposition Mechanisms

A detailed signaling pathway in the biological sense is not applicable to the thermal decomposition of a relatively simple organic molecule like this compound. However, a logical diagram can represent the potential decomposition mechanism. The primary events are the cleavage of C-C and C-P bonds in the alkyl chain and the dehydration/decomposition of the phosphonic acid headgroup.

Decomposition_Mechanism cluster_products Decomposition Products DPA This compound (C₁₀H₂₁PO(OH)₂) heat Heat (Δ) DPA->heat hydrocarbons Volatile Hydrocarbons (from alkyl chain cleavage) heat->hydrocarbons C-C, C-P cleavage water Water (from dehydration of P-OH) heat->water Dehydration phosphorus_oxides Phosphorus Oxides (e.g., P₂O₅) heat->phosphorus_oxides Headgroup decomposition char_residue Non-volatile Char Residue heat->char_residue Incomplete combustion

Caption: Potential thermal decomposition pathways of this compound.

Conclusion

References

Self-Assembly Mechanism of Decylphosphonic Acid on Oxide Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the self-assembly mechanism of decylphosphonic acid on various oxide surfaces. It covers the core principles of monolayer formation, key influencing factors, quantitative data, and detailed experimental protocols for characterization.

The Core Mechanism of Self-Assembly

The formation of a this compound self-assembled monolayer (SAM) on an oxide surface is a spontaneous process driven by the strong affinity of the phosphonate headgroup for the metal oxide.[1] This process transforms a high-energy oxide surface into a low-energy surface defined by the terminal methyl groups of the decyl chains. The mechanism can be understood as a two-step process: an initial, rapid physisorption followed by a slower, ordering and chemisorption phase.

Initially, the phosphonic acid molecules adsorb onto the hydroxylated oxide surface, likely forming hydrogen bonds.[2] Subsequently, a condensation reaction occurs between the P-OH groups of the acid and the Me-OH groups on the surface, forming strong, covalent P-O-Me bonds and releasing water molecules.[3] This covalent linkage is responsible for the high thermal and chemical stability of phosphonate SAMs compared to other systems like thiols on gold.[2][4]

The phosphonate headgroup can bind to the surface in several configurations, primarily bidentate and tridentate modes.[5][6] The specific binding motif can change depending on factors like surface coverage; a tridentate chelation may be observed at low coverage, transitioning to a bidentate mode as the monolayer approaches saturation.[5][7] The self-assembly process is further driven by van der Waals interactions between the adjacent decyl chains, which promotes the formation of a dense, ordered, and quasi-crystalline structure.[8]

G cluster_solution In Solution cluster_surface On Oxide Surface cluster_binding Binding Modes mol_sol Decylphosphonic Acid Molecule oxide Hydroxylated Oxide Surface (Me-OH) mol_sol->oxide Adsorption phys Physisorption (Hydrogen Bonding) chem Chemisorption (Covalent P-O-Me Bonds) phys->chem Condensation Reaction (-H₂O) sam Ordered Self-Assembled Monolayer (SAM) chem->sam Chain Ordering (van der Waals) bi Bidentate sam->bi Forms tri Tridentate sam->tri

Caption: The self-assembly process of phosphonic acid on an oxide surface.

Data Presentation: Quantitative Analysis

The quality and properties of the resulting SAM are assessed using various surface-sensitive techniques. The following tables summarize key quantitative data for phosphonic acid SAMs on different oxide surfaces. Data from longer-chain analogs like octathis compound (ODPA) are included to provide a comprehensive overview.

Table 1: Water Contact Angles for Phosphonic Acid SAMs on Various Oxide Surfaces The water contact angle is a measure of surface hydrophobicity and is indicative of a well-formed, complete monolayer.

Phosphonic Acid ChainOxide SubstrateWater Contact Angle (°)Reference(s)
Dothis compound (C12)Aluminum Oxide (AlOx)~110[9]
Octathis compound (C18)Titanium Dioxide (TiO₂)117.6 ± 2.5[10][11]
Octathis compound (C18)Aluminum Oxide (Al₂O₃)106 - 116[12]
Octathis compound (C18)Silicon Dioxide (SiO₂)~110[13]
Perfluorodothis compoundAluminum Oxide (AlOx)~121[9]

Table 2: Monolayer Thickness of Phosphonic Acid SAMs Thickness measurements confirm the formation of a monolayer as opposed to multilayers.

Phosphonic Acid ChainOxide SubstrateTechniqueMeasured Thickness (nm)Reference(s)
Octathis compound (C18)Aluminum & other metalsAFM~1.6[14]
Octathis compound (C18)Silicon Dioxide (SiO₂)Ellipsometry~1.8[13]
Alkanephosphonic Acids (C10-C18)Aluminum Oxide (Al₂O₃)SPRVaries with chain length[15]

Table 3: XPS Binding Energies for Key Elements in Phosphonic Acid SAMs X-ray Photoelectron Spectroscopy (XPS) confirms the chemical composition and binding state of the monolayer.

Phosphonic AcidOxide SubstrateElement (Core Level)Binding Energy (eV)AttributionReference(s)
Octathis compound (ODPA)Aluminum Oxide (Al₂O₃)P 2p133.3Phosphonate group[12]
Octathis compound (ODPA)Aluminum Oxide (Al₂O₃)C 1s285.0Aliphatic carbon chain[12]
Octathis compound (ODPA)Various metal oxidesC 1s~284.9Aliphatic carbon chain[13][14]
Octathis compound (ODPA)Titanium Dioxide (TiO₂)P 2p~134Phosphonate group[13]
Octathis compound (ODPA)Titanium Dioxide (TiO₂)O 1s~531-532P-O-Ti, P=O[13]

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs require meticulous experimental procedures. The following sections detail generalized protocols for the key steps involved.

Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general procedure for forming a phosphonic acid SAM from a solution.[13]

  • Substrate Cleaning:

    • Sequentially sonicate the oxide substrate in high-purity solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each to remove organic contaminants.[13]

    • Dry the substrate thoroughly under a stream of high-purity nitrogen gas.

    • Immediately before deposition, an oxygen plasma or UV-ozone treatment can be applied to remove final traces of organic residues and generate a fresh, highly hydroxylated oxide layer.[13]

  • Preparation of Phosphonic Acid Solution:

    • Prepare a dilute solution of this compound in a suitable solvent. Typical concentrations range from 0.1 mM to 1 mM.[13]

    • Common solvents include ethanol, isopropanol, or non-polar solvents like cyclopentyl methyl ether (CPME) or anisole, which can promote the formation of well-ordered SAMs.[10][13]

    • Ensure the phosphonic acid is fully dissolved, using sonication if necessary.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the phosphonic acid solution.

    • Deposition time can vary significantly, from a few seconds to over 24 hours, depending on the solvent, concentration, temperature, and desired monolayer quality.[13][16]

    • For some systems, particularly on titanium and silicon oxides, gentle heating or post-deposition annealing (e.g., 110-140 °C) can significantly enhance the covalent bonding and stability of the monolayer.[2][10][17]

  • Rinsing and Drying:

    • After deposition, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed, non-covalently bound molecules.

    • Dry the substrate again under a stream of high-purity nitrogen.

Protocol 2: Characterization by Contact Angle Goniometry

This technique measures the surface wettability, providing a quick and effective assessment of SAM quality and completeness.[18]

  • Instrument Setup: Place the SAM-modified substrate on the sample stage of a goniometer.

  • Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface.

  • Angle Measurement: Use the goniometer software to capture an image of the droplet and measure the static contact angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[13]

  • Data Collection: Perform measurements at multiple locations on the surface to assess uniformity and calculate an average contact angle.[13]

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.[19]

  • Sample Mounting: Mount the SAM-modified substrate onto the XPS sample holder.

  • UHV Introduction: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Spectrum: Acquire a wide-energy range survey spectrum to identify all elements present on the surface (e.g., C, O, P, and the substrate elements).[13]

  • High-Resolution Spectra: Acquire high-resolution spectra for the core levels of interest (e.g., P 2p, C 1s, O 1s). These spectra provide information about the chemical bonding environment.[2]

  • Data Analysis: Analyze the peak positions (binding energies) and areas to determine the chemical states and relative atomic concentrations. A C 1s peak around 285.0 eV confirms the aliphatic chain, while a P 2p peak around 133-134 eV indicates the phosphonate headgroup.[12]

Protocol 4: Characterization by Atomic Force Microscopy (AFM)

AFM is used to visualize the surface morphology of the SAM at the nanoscale and can be used to estimate its coverage and thickness.[20][21]

  • Instrument Setup: Install an appropriate AFM tip (typically silicon) and calibrate the instrument.

  • Imaging Mode: Operate the AFM in a suitable mode, such as TappingMode or Non-contact mode, to minimize damage to the soft organic monolayer.[17][20]

  • Image Acquisition: Scan the surface to obtain topographic images. A well-formed SAM should appear homogeneous and atomically smooth.[22]

  • Thickness Measurement (Scratch Method):

    • At an elevated load, use the AFM tip to mechanically remove a small area of the SAM (a process sometimes called nanoshaving).[12]

    • Image the larger area including the scratch.

    • Measure the height difference between the intact SAM and the exposed substrate to determine the monolayer thickness.[14]

Protocol 5: Characterization by Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and refractive index of thin films, down to the sub-nanometer level.[23]

  • Measurement: A beam of polarized light is reflected off the sample surface. The instrument measures the change in polarization state, which is represented by the parameters Psi (Ψ) and Delta (Δ).[24]

  • Data Acquisition: Measurements are typically taken over a range of wavelengths (spectroscopic) and often at multiple angles of incidence to improve accuracy.[24]

  • Modeling: An optical model of the sample (e.g., substrate/oxide layer/SAM/air) is constructed.

  • Data Fitting: The experimental Ψ and Δ data are fitted to the model by varying the parameters of interest (like the SAM thickness and refractive index) until the calculated data closely match the experimental data. This yields a precise measurement of the monolayer's thickness.[25]

G sub_prep 1. Substrate Preparation sam_dep 2. SAM Deposition sub_prep->sam_dep sonicate Sonication (Solvents) sub_prep->sonicate rinse 3. Rinsing & Drying sam_dep->rinse char 4. Characterization rinse->char ca Contact Angle (Wettability) char->ca plasma Plasma / UV-Ozone (Activation) xps XPS (Composition) afm AFM (Morphology/Thickness) ellip Ellipsometry (Thickness)

Caption: A generalized experimental workflow for SAM formation and characterization.

References

decylphosphonic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decylphosphonic acid (DPA) is an organophosphorus compound with a ten-carbon alkyl chain. Its amphiphilic nature, combining a hydrophilic phosphonic acid head group with a hydrophobic decyl tail, makes it a versatile molecule with significant applications in materials science, particularly in the formation of self-assembled monolayers (SAMs), corrosion inhibition, and the functionalization of nanoparticles. This guide provides an in-depth overview of its chemical identity, physicochemical properties, key experimental protocols, and relevant workflows.

Chemical Identifiers and Properties

This compound is uniquely identified by its CAS number and other chemical descriptors. Its properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 6874-60-8
IUPAC Name This compound
Molecular Formula C₁₀H₂₃O₃P
InChI 1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13)
InChIKey DZQISOJKASMITI-UHFFFAOYSA-N
SMILES CCCCCCCCCCP(O)(O)=O
PubChem CID 81309
EC Number 229-975-2
MDL Number MFCD00015830
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 222.26 g/mol
Appearance White to off-white powder or crystals[1]
Melting Point 96-101 °C
Boiling Point 355.8 ± 25.0 °C (Predicted)[2]
Density 1.044 g/cm³ (Predicted)[2]
pKa₁ 2.65 ± 0.10 (Predicted)[2]
Solubility in Water Sparingly soluble
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound. The following sections provide methodologies for its synthesis and the formation of self-assembled monolayers.

Synthesis of this compound

A common and effective method for synthesizing this compound involves a Michaelis-Arbuzov reaction followed by acid hydrolysis of the resulting phosphonate ester.

Materials:

  • Decyl bromide

  • Triethyl phosphite

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Nitrogen gas supply

  • Standard reflux and extraction glassware

  • Rotary evaporator

Procedure:

  • Michaelis-Arbuzov Reaction: In a round-bottom flask, combine decyl bromide (e.g., 5 mL, 0.024 mol) and an excess of triethyl phosphite (e.g., 15 mL, 0.087 mol).

  • Reflux the mixture at 150°C for 24 hours with a continuous stream of nitrogen bubbling through the solution.

  • Cool the solution to room temperature.

  • Work-up: Add 55 mL of water to the cooled solution. Stir the resulting two-phase mixture vigorously for 3 hours.

  • Extract the aqueous phase with chloroform (40 mL).

  • Wash the organic phase with a saturated NaCl solution and then dry it over anhydrous MgSO₄.

  • Filter the solution and concentrate it using a rotary evaporator to obtain diethyl decylphosphonate as a yellow oil.

  • Acid Hydrolysis: Heat the diethyl decylphosphonate under reflux with concentrated HCl (200 mL) at 100°C for 12 hours.

  • Upon cooling, this compound will precipitate as a white solid.

  • Purification: Purify the crude product by recrystallization from hexane.

Formation of this compound Self-Assembled Monolayers (SAMs) on Silicon Dioxide

This compound is widely used to form robust and well-ordered SAMs on various oxide surfaces. The following protocol details the formation of a DPA SAM on a silicon dioxide (SiO₂) substrate.

Materials:

  • Silicon wafer with a native oxide layer (SiO₂)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Acetone, isopropanol, and deionized water for cleaning

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Nitrogen gas supply

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the SiO₂ substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas.

  • SAM Deposition (T-BAG Method):

    • Prepare a 1 mM solution of this compound in anhydrous THF.

    • Place the cleaned SiO₂ substrate vertically in the DPA solution within a beaker.

    • Allow the solvent to evaporate slowly at room temperature over several hours until the liquid level drops below the substrate.

  • Annealing: Heat the substrate with the deposited DPA layer in an oven at 140°C for 48 hours. This step promotes the formation of strong covalent bonds between the phosphonic acid headgroups and the SiO₂ surface.[4]

  • Removal of Physisorbed Layers:

    • Prepare a "carbonate rinse" solution of 0.5 M K₂CO₃ in 2:1 ethanol/water.

    • Sonicate the annealed substrate in the carbonate rinse for approximately 20 minutes to remove any multilayers of DPA.[5]

    • Rinse the substrate extensively with deionized water.

  • Final Drying: Dry the SAM-coated substrate with a stream of dry nitrogen.

Key Applications and Workflows

The unique properties of this compound make it valuable in several fields. Its ability to form dense, ordered monolayers is central to its applications.

Surface Modification and Nanoparticle Functionalization

This compound is extensively used to modify the surfaces of metal oxides, enhancing properties such as hydrophobicity, biocompatibility, and resistance to biofouling.[6] In nanotechnology, it serves as a crucial agent for the functionalization of nanoparticles, including quantum dots and nano-ceramics, allowing for control over their shape, size, and dispersibility.[7]

Corrosion Inhibition

The phosphonic acid group in DPA can strongly chelate with metal ions on a surface, forming a protective, hydrophobic monolayer. This layer acts as a barrier, preventing corrosive agents from reaching the metal surface.[8]

Below is a logical workflow for the application of this compound as a corrosion inhibitor.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_application Application cluster_protection Protection Mechanism metal Metal Substrate (e.g., Steel, Aluminum) cleaning Surface Cleaning (Degreasing, Deoxidation) metal->cleaning immersion Immersion of Substrate in DPA Solution cleaning->immersion dpa_solution DPA Solution Preparation (e.g., in Ethanol) dpa_solution->immersion self_assembly Self-Assembled Monolayer (SAM) Formation immersion->self_assembly rinsing_drying Rinsing and Drying self_assembly->rinsing_drying hydrophobic_barrier Formation of Hydrophobic Barrier rinsing_drying->hydrophobic_barrier chelation Chelation of DPA with Surface Metal Ions rinsing_drying->chelation inhibition Corrosion Inhibition hydrophobic_barrier->inhibition chelation->inhibition

Workflow for Corrosion Inhibition using this compound.
Role in Drug Development

While not a therapeutic agent itself, the principles of using phosphonic acids for surface modification are relevant in drug delivery and biomedical device development. Functionalizing drug-carrying nanoparticles with molecules like this compound can improve their stability and biocompatibility.[6] Furthermore, modifying the surfaces of medical implants can reduce biofouling and improve their integration with biological tissues.[6]

Conclusion

This compound is a valuable chemical tool for researchers and scientists in materials science and nanotechnology. Its ability to form robust, self-assembled monolayers on a variety of oxide surfaces provides a powerful method for tailoring surface properties. The detailed protocols and data presented in this guide offer a solid foundation for utilizing this compound in applications ranging from creating protective coatings to developing advanced nanomaterials for biomedical applications.

References

Decylphosphonic Acid: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylphosphonic acid (DPA) is an organophosphorus compound increasingly recognized for its versatility in surface modification and materials science. Its ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes it a molecule of significant interest for a broad range of applications, from advanced electronics to biomedical devices. This technical guide consolidates the current understanding of DPA, focusing on its core applications in surface functionalization, corrosion inhibition, and as a component in electronic devices. We present a summary of key performance data, detailed experimental protocols for its synthesis and the formation of self-assembled monolayers, and outline promising avenues for future research.

Core Properties and Applications

This compound (C₁₀H₂₃O₃P) is characterized by a ten-carbon alkyl chain and a phosphonic acid headgroup.[1] This amphiphilic structure allows the phosphonic acid group to anchor strongly to metal oxide surfaces while the decyl chain extends outwards, modifying the surface properties.[2] The primary applications of DPA stem from its ability to form well-ordered and stable self-assembled monolayers (SAMs).[3][4]

These applications include:

  • Surface Modification: DPA SAMs can precisely tune the surface energy of materials, altering their wettability (hydrophobicity/hydrophilicity). This is critical in fields like microfluidics and the development of advanced coatings.[2]

  • Corrosion Inhibition: By forming a dense, protective layer on metal surfaces, DPA can act as an effective corrosion inhibitor for materials such as carbon steel and aerospace alloys.[5] The phosphonate headgroups chelate with metal ions on the surface, creating a stable, insoluble complex that acts as a barrier to corrosive elements.

  • Electronics and Optoelectronics: DPA is utilized to modify the work function of metal oxides like indium tin oxide (ITO), a crucial parameter in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][6] Such modifications can improve charge injection and overall device efficiency.

  • Nanotechnology: DPA serves as a surface functionalization agent for nanoparticles and quantum dots, enhancing their dispersibility and enabling their integration into various materials and devices.[5]

Quantitative Data on Surface Modification

The effectiveness of this compound in modifying surface properties is demonstrated by changes in water contact angle and work function. The following tables summarize key quantitative data from studies on DPA and analogous long-chain alkylphosphonic acids.

Table 1: Water Contact Angle on Various Substrates Modified with Alkylphosphonic Acid SAMs

SubstrateModifying AgentBefore Treatment (°)After Treatment (°)Reference(s)
Al₂O₃This compound-60-70[7]
Al₂O₃Dothis compound-110[6]
TiO₂Octathis compound<10117.6 ± 2.5[8]
Silicon Wafer (SiO₂)Octathis compound-110 ± 2[1]
Stainless Steel (SS316L)Alkylphosphonic Acids-Complete Coverage Indicated[9]
Zirconated SilicaOctathis compound-Highly Ordered Monolayer[10]
ZrO₂Octathis compound-Highly Ordered Monolayer[10]

Table 2: Work Function Modification of Indium Tin Oxide (ITO) with Phosphonic Acid SAMs

Modifying AgentWork Function Change (eV)Reference(s)
n-Octylphosphonic Acid (C8PA)Increase[5]
1H,1H,2H,2H-Perfluorooctanephosphonic Acid (PFOPA)Increase[5]
4-Chlorophenyl Phosphonic Acid (4-CPPA)Increase[6]
3-Nitrophenyl Phosphonic Acid (3-NPPA)Increase[6]
2-Chloroethyl Phosphonic Acid (2-CEPA)Increase to 5.43 eV[11]

Potential Research Areas for this compound

Based on its established properties, several promising research avenues for DPA can be identified:

  • Biomedical Applications: The ability of phosphonates to bind to metal oxides like TiO₂, a common biomaterial, opens doors for research into surface modification of medical implants.[12] Future studies could explore the use of DPA SAMs to control protein adsorption, enhance biocompatibility, and inhibit bacterial adhesion on implant surfaces. The functionalization of DPA to include bioactive moieties could lead to the development of "smart" implant surfaces that actively promote tissue integration.

  • Advanced Electronics: While the modification of ITO with phosphonic acids is known, a systematic study of how the alkyl chain length of n-alkylphosphonic acids, including DPA, affects the work function and long-term stability of organic electronic devices is warranted. Research into DPA as a gate dielectric in low-voltage organic thin-film transistors could also be a fruitful area, potentially leading to more stable and efficient devices.[6]

  • Next-Generation Corrosion Inhibitors: The development of "smart" corrosion inhibitors that can be released in response to environmental triggers is a key area of research. DPA could be incorporated into nanocontainers or smart coating formulations to provide on-demand corrosion protection. Further investigation into the synergistic effects of DPA with other inhibitors could also lead to more robust and environmentally friendly corrosion protection systems.

  • Functionalized Nanomaterials: The use of DPA to functionalize a wider range of nanoparticles, such as magnetic nanoparticles for biomedical imaging or quantum dots for sensing applications, is a promising research direction. The decyl chain provides a hydrophobic interface that can be further modified to attach specific targeting ligands or therapeutic agents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dealkylation of a corresponding diethyl decylphosphonate. This can be achieved via a Michaelis-Arbuzov reaction followed by hydrolysis.

Protocol 1: Synthesis of Diethyl Decylphosphonate (Michaelis-Arbuzov Reaction)

  • Materials: 1-Bromodecane, triethyl phosphite, zinc bromide (optional, as a catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromodecane (1 equivalent) and triethyl phosphite (1.2 equivalents).[13]

    • For a catalyzed reaction, add a catalytic amount of zinc bromide (e.g., 0.2 mmol per 1 mmol of 1-bromodecane).[13]

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere for 2-4 hours (uncatalyzed) or stir at room temperature for 1 hour (catalyzed).[13]

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction mixture. If uncatalyzed, purify by vacuum distillation. If catalyzed, quench the reaction with water, extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Synthesis_of_Decylphosphonic_Acid cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis 1-Bromodecane 1-Bromodecane Diethyl_decylphosphonate Diethyl_decylphosphonate 1-Bromodecane->Diethyl_decylphosphonate + Triethyl phosphite (Heat or Catalyst) Triethyl_phosphite Triethyl_phosphite Decylphosphonic_acid Decylphosphonic_acid Diethyl_decylphosphonate->Decylphosphonic_acid + Concentrated HCl (Reflux)

Synthesis of this compound.

Protocol 2: Hydrolysis of Diethyl Decylphosphonate

  • Materials: Diethyl decylphosphonate, concentrated hydrochloric acid (37%).

  • Procedure:

    • To a solution of diethyl decylphosphonate in a suitable solvent (e.g., toluene), add an excess of concentrated hydrochloric acid.

    • Reflux the mixture for 6-12 hours.[2]

    • Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

    • After completion, cool the reaction mixture and remove the solvents under reduced pressure.

    • Recrystallize the crude phosphonic acid from a suitable solvent such as hexane to obtain the pure this compound.[2]

Formation of this compound Self-Assembled Monolayers (SAMs)

The following is a generalized protocol for the formation of DPA SAMs on metal oxide surfaces.

Protocol 3: SAM Formation on a Metal Oxide Substrate

  • Substrate Preparation:

    • Clean the metal oxide substrate by sonicating in a series of solvents, typically acetone, isopropanol, and deionized water, for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • To create a hydrophilic surface with hydroxyl groups, treat the substrate with UV/Ozone for 15-20 minutes or an oxygen plasma for 1-5 minutes.

  • SAM Deposition (Solution-Phase):

    • Prepare a 1-5 mM solution of this compound in a suitable solvent such as ethanol, isopropanol, or tetrahydrofuran (THF).

    • Immerse the cleaned and activated substrate in the DPA solution for 1-24 hours at room temperature. The immersion time can be optimized depending on the desired monolayer quality.

    • After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrate with a stream of nitrogen gas.

  • Post-Deposition Annealing (Optional but Recommended):

    • To enhance the stability and ordering of the SAM, anneal the coated substrate at a temperature of 100-140°C for 1-48 hours.[14] This promotes the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.

SAM_Formation_Workflow Substrate Substrate Cleaning Cleaning Substrate->Cleaning Sonication in Solvents Activation Activation Cleaning->Activation UV/Ozone or O₂ Plasma Immersion Immersion Activation->Immersion DPA Solution (1-24h) Rinsing Rinsing Immersion->Rinsing Pure Solvent Drying Drying Rinsing->Drying N₂ Stream Annealing Annealing Drying->Annealing 100-140°C (Optional) Characterization Characterization Drying->Characterization Annealing->Characterization

Experimental Workflow for SAM Formation.

Conclusion

This compound is a versatile molecule with significant potential in a variety of high-technology fields. Its ability to form robust and well-ordered self-assembled monolayers provides a powerful tool for the precise engineering of surface properties. The potential research areas outlined in this guide, particularly in biomedicine and advanced electronics, highlight the exciting future for DPA and related organophosphorus compounds. The provided experimental protocols offer a starting point for researchers looking to explore the synthesis and application of this promising material. Further research will undoubtedly uncover new and innovative applications for this compound, solidifying its role as a key building block in materials science and nanotechnology.

References

Methodological & Application

Application Notes and Protocols for the Formation of Decylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonic acids are robust, well-ordered molecular films that readily form on a variety of metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium oxide (TiO₂), and silicon oxide (SiO₂). Decylphosphonic acid (DPA), a molecule with a ten-carbon alkyl chain and a phosphonic acid headgroup, is utilized to modify surface properties such as wettability, adhesion, and corrosion resistance. The phosphonic acid headgroup forms strong bonds with the hydroxylated oxide surface, leading to the formation of a dense and stable monolayer. These DPA SAMs serve as versatile platforms in various applications, from fundamental surface science studies to the development of advanced materials in the biomedical and electronics fields.

This document provides a detailed protocol for the preparation and characterization of DPA SAMs on common oxide substrates.

Data Presentation

Quantitative Data for Alkylphosphonic Acid SAMs

The following tables summarize key quantitative data for DPA and analogous alkylphosphonic acid SAMs on various substrates. Data for longer-chain analogues like octathis compound (ODPA) and dothis compound are included for comparison, as they exhibit similar behavior.

Table 1: Water Contact Angles of Alkylphosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)
Dothis compoundAluminum Oxide (Al₂O₃)~110[1]
Octathis compound (ODPA)Titanium Oxide (TiO₂)~117.6[2]
Octathis compound (ODPA)Silicon Oxide (SiO₂)Not specified

Table 2: Monolayer Thickness of Alkylphosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateMonolayer Thickness (nm)
Alkylphosphonic Acids (C10-C18)Aluminum Oxide (Al₂O₃)Thickness is a function of chain length[3]
Octathis compound (ODPA)Titanium Oxide (TiO₂)Not specified
Octathis compound (ODPA)Silicon Oxide (SiO₂)~1.8[4]

Table 3: Summary of XPS Binding Energies for Key Elements in Phosphonic Acid SAMs

ElementCore LevelBinding Energy (eV)Substrate
PhosphorusP 2s~191.0[5]Silicon Oxide (SiO₂)
CarbonC 1s~285.0 (hydrocarbon)Silicon Oxide (SiO₂)
TitaniumTi 2p₃/₂~459.7 (TiO₂)Titanium Oxide (TiO₂)
TitaniumTi 2p₁/₂~465.4 (TiO₂)Titanium Oxide (TiO₂)
AluminumAl 2p~75.1 (Al₂O₃)Aluminum Oxide (Al₂O₃)
SiliconSi 2pNot specifiedSilicon Oxide (SiO₂)

Experimental Protocols

Protocol for Forming this compound SAMs by Solution Deposition

This protocol outlines a general procedure for the formation of DPA SAMs from a solution.

Materials:

  • Substrate (e.g., Aluminum Oxide, Titanium Oxide, or Silicon Oxide wafer)

  • This compound (DPA)

  • Solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (THF))

  • Beakers and Petri dishes

  • Tweezers

  • Nitrogen gas line

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove organic and inorganic contaminants.

    • A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For some substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.

  • Preparation of DPA Solution:

    • Prepare a dilute solution of DPA in the chosen solvent. A typical concentration is in the range of 1 mM.

    • Ensure the DPA is fully dissolved. Sonication may be used to aid dissolution.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the DPA solution in a clean container (e.g., a petri dish).

    • The deposition time can vary from a few hours to over 24 hours. A time-course study is recommended to optimize the deposition time for the specific substrate and desired monolayer quality.

    • The deposition is typically carried out at room temperature.

  • Rinsing and Drying:

    • After the desired deposition time, remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with the fresh solvent to remove any non-covalently bonded (physisorbed) DPA molecules.

    • Dry the substrate again under a stream of high-purity nitrogen gas.

  • Optional Annealing:

    • To potentially improve the ordering and stability of the SAM, an annealing step can be performed.

    • Heat the SAM-coated substrate in an oven or on a hot plate. A typical condition is 120-140°C for 15 minutes to 48 hours.[2][5] This step helps to drive the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.[2]

Visualizations

Experimental Workflow for DPA SAM Formation

The following diagram illustrates the key steps in the formation of a DPA self-assembled monolayer.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Optional: Surface Activation (O2 Plasma / UV-Ozone) Drying1->Activation Immersion Immerse Substrate (Room Temperature, 1-24h) Activation->Immersion Solution Prepare 1 mM DPA Solution Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Annealing Optional: Annealing (120-140°C) Drying2->Annealing Characterization Surface Characterization (Contact Angle, XPS, etc.) Annealing->Characterization

Caption: Experimental workflow for DPA SAM formation.

Signaling Pathway: DPA SAM Formation on a Hydroxylated Oxide Surface

This diagram illustrates the proposed binding mechanism of this compound to a hydroxylated metal oxide surface.

G cluster_surface Metal Oxide Surface cluster_dpa This compound cluster_product SAM Formation M_OH M-OH SAM R-P(O)(O-M)₂ + 2H₂O M_OH->SAM M_OH2 M-OH M_OH2->SAM DPA R-P(O)(OH)₂ DPA->SAM Condensation Reaction R R = C₁₀H₂₁ (Decyl Chain)

Caption: DPA binding to a metal oxide surface.

References

Application Notes and Protocols for Surface Modification of Titanium with Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium and its alloys are cornerstone materials in the medical device industry, particularly for orthopedic and dental implants, due to their excellent mechanical properties and general biocompatibility.[1] The native oxide layer that forms on titanium surfaces provides a degree of inertness, but for many advanced applications, including improved osseointegration and targeted drug delivery, surface modification is crucial.[1][2] The formation of self-assembled monolayers (SAMs) using organophosphonates offers a robust and versatile method to tailor the surface properties of titanium.[3]

Decylphosphonic acid (DPA), an organophosphonic acid with a ten-carbon alkyl chain, is an effective molecule for creating a hydrophobic and well-ordered monolayer on titanium surfaces. This modification can significantly influence protein adsorption, cell adhesion, and the overall biological response to the implant.[4][5] These application notes provide detailed protocols for the surface modification of titanium with this compound, characterization of the modified surfaces, and evaluation of the biological response.

Key Applications

  • Enhanced Osseointegration: Modification with DPA can modulate surface energy to favor the adsorption of proteins crucial for osteoblast adhesion and differentiation, potentially accelerating bone healing and implant integration.[2][6]

  • Controlled Drug Delivery: The alkyl chains of the DPA monolayer can serve as a platform for the subsequent attachment of drug molecules or drug-eluting coatings.

  • Improved Biocompatibility: By creating a well-defined and stable surface, DPA SAMs can reduce non-specific protein adsorption and potentially minimize adverse inflammatory responses.

  • Fundamental Research: DPA-modified titanium provides a model surface for studying the influence of hydrophobicity on protein-surface interactions and cellular responses.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on phosphonic acid-modified titanium surfaces.

Table 1: Surface Wettability of Phosphonic Acid-Modified Titanium

Surface ModificationContact Angle (°)Reference(s)
Untreated Titanium (Control)67 ± 1.83[7]
Carboxyethylphosphonic Acid18.84 ± 0.72[7]
11-phosphonoundecanoic acid (PUA)68.8 ± 0.7[8]
Octathis compound (ODPA)~104[9]
Polished Ti6Al4V65.5[10]
Etched CP Titanium69.0[10]
Electrolytic Plasma Processed Ti5.4[11]

Table 2: Protein Adsorption on Modified Titanium Surfaces

SurfaceAdsorbed ProteinAmount/MethodReference(s)
Mg-incorporated titanium oxideAlbuminSignificantly lower than control[12]
Mg-incorporated titanium oxideFibronectinSignificantly higher than control[12]
SLA-treated Ti64 (in vivo)Albumin, Fibronectin, Fibrinogen, Immunoglobulin>4-fold increase vs. untreated[13]
Acid-etched Ti64 (in vivo)Albumin, Fibronectin, Fibrinogen, Immunoglobulin~2-fold increase vs. untreated[13]
High Surface Free Energy TiFibronectinSignificantly increased at 3 and 6 hours[14]

Table 3: Osteoblast Adhesion on Modified Titanium Surfaces

Surface ModificationCell TypeAdhesion/Proliferation OutcomeReference(s)
Carboxyethylphosphonic acid + BMP-2Fibroblasts and MSCat cellsImproved proliferation, migration, and morphology[7]
Ethane-1,1,2-triphosphonic acid (ETP)Rat osteoblastic cells (CRP10/30)Increased differentiation, proliferation, and protein production[15]
Silk-TiBP/RGD functionalized titaniumFibroblasts60% increase in adhering cells[16]
UV-photofunctionalized titaniumRat bone marrow-derived osteoblasts17-fold greater critical shear force for detachment at 3h[16]

Experimental Protocols

Protocol 1: Preparation of Titanium Substrates
  • Cutting and Polishing: Cut titanium substrates to the desired dimensions. Mechanically polish the substrates using a series of silicon carbide grinding papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit).

  • Sonication and Cleaning: Ultrasonically clean the polished substrates in a sequence of solvents to remove organic contaminants and polishing debris. A typical sequence is:

    • Acetone (15 minutes)

    • Ethanol (15 minutes)

    • Deionized water (15 minutes)

  • Drying: Dry the cleaned substrates under a stream of high-purity nitrogen or in an oven at 60-80°C.

  • Plasma Cleaning (Optional but Recommended): For optimal SAM formation, further clean the substrates using an oxygen or argon plasma cleaner for 5-10 minutes to remove any remaining organic residues and to generate a fresh, reactive titanium oxide surface.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol is based on the widely used solution deposition or "T-BAG" method.[3]

  • Solution Preparation: Prepare a 1 mM solution of this compound in a suitable organic solvent. Tetrahydrofuran (THF) or ethanol are commonly used. For example, to prepare 100 mL of a 1 mM solution, dissolve approximately 20.8 mg of this compound (MW = 208.23 g/mol ) in 100 mL of solvent.

  • Immersion: Place the cleaned and dried titanium substrates in the this compound solution in a sealed container to prevent solvent evaporation. The "T-BAG" method involves placing the substrates in a container with the solution.[3]

  • Incubation: Incubate the substrates in the solution for 24 hours at room temperature. Some protocols may use elevated temperatures (e.g., 60-80°C) to potentially accelerate SAM formation.[6]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent (e.g., THF or ethanol) to remove any non-covalently bound molecules.

  • Drying: Dry the SAM-modified substrates under a stream of high-purity nitrogen.

  • Curing (Optional): Some protocols include a post-deposition annealing step (e.g., 120°C for 1 hour) to improve the order and stability of the monolayer.

Protocol 3: Surface Characterization - Contact Angle Measurement
  • Instrument Setup: Use a goniometer or contact angle measurement system.

  • Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the surface of the this compound-modified titanium substrate.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet at the liquid-solid interface. Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Multiple Measurements: Perform measurements at multiple locations on the surface to ensure reproducibility and calculate an average contact angle. A higher contact angle indicates a more hydrophobic surface, which is expected for a DPA monolayer.

Protocol 4: Biological Evaluation - Protein Adsorption Assay (BCA Assay)
  • Protein Solution Preparation: Prepare a solution of the protein of interest (e.g., albumin or fibronectin) in a phosphate-buffered saline (PBS) solution at a physiologically relevant concentration (e.g., 1 mg/mL).[14]

  • Incubation: Immerse the DPA-modified and control titanium substrates in the protein solution and incubate at 37°C for a specified time (e.g., 1, 4, or 24 hours).

  • Rinsing: After incubation, gently rinse the substrates with PBS to remove non-adsorbed protein.

  • Protein Elution: Elute the adsorbed protein from the surface using a solution of 2% sodium dodecyl sulfate (SDS).[17]

  • Quantification: Quantify the amount of eluted protein using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of the protein to determine the amount of protein adsorbed on the sample surfaces.

Protocol 5: Biological Evaluation - Osteoblast Adhesion Assay
  • Cell Culture: Culture osteoblast-like cells (e.g., MG-63 or Saos-2) in an appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Sterilization: Sterilize the DPA-modified and control titanium substrates by autoclaving or UV irradiation.

  • Cell Seeding: Place the sterile substrates in a multi-well cell culture plate. Seed the osteoblast-like cells onto the substrates at a defined density (e.g., 1 x 10^4 cells/cm²).

  • Incubation: Incubate the cells on the substrates at 37°C in a humidified 5% CO₂ atmosphere for a specified time (e.g., 4 or 24 hours).

  • Fixation and Staining: After incubation, rinse the substrates with PBS to remove non-adherent cells. Fix the adherent cells with a solution such as 4% paraformaldehyde. Stain the cells with a fluorescent dye that targets the actin cytoskeleton (e.g., phalloidin) and the nucleus (e.g., DAPI).

  • Imaging and Quantification: Visualize the stained cells using fluorescence microscopy. The number of adherent cells can be quantified by counting the nuclei in multiple fields of view. Cell morphology and spreading area can also be analyzed using image analysis software.

Visualizations

Signaling Pathways

The interaction of cells with the modified titanium surface is mediated by complex signaling pathways. The hydrophobicity of the this compound monolayer can influence the adsorption of extracellular matrix (ECM) proteins, which in turn engage cell surface receptors like integrins. This engagement triggers intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation. Two key pathways involved in osteoblast function are the Wnt/β-catenin and Focal Adhesion Kinase (FAK) pathways.

experimental_workflow cluster_preparation Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_biological Biological Evaluation Ti_Substrate Titanium Substrate Polishing Mechanical Polishing Ti_Substrate->Polishing Cleaning Solvent Cleaning Polishing->Cleaning Drying_Prep Drying Cleaning->Drying_Prep Plasma Plasma Cleaning (Optional) Drying_Prep->Plasma Immersion Immersion (24h) Plasma->Immersion DPA_Solution This compound Solution (1 mM) DPA_Solution->Immersion Rinsing Rinsing Drying_Mod Drying Contact_Angle Contact Angle Measurement Drying_Mod->Contact_Angle XPS XPS Analysis Drying_Mod->XPS Protein_Adsorption Protein Adsorption Assay Drying_Mod->Protein_Adsorption Cell_Adhesion Osteoblast Adhesion Assay Drying_Mod->Cell_Adhesion

Experimental Workflow Diagram

Wnt_signaling cluster_surface Implant Surface cluster_cell Osteoblast cluster_nucleus DPA_Ti DPA-Modified Titanium ECM ECM Protein Adsorption (e.g., Fibronectin) DPA_Ti->ECM Wnt Wnt Ligand ECM->Wnt influences ligand availability Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation (OFF state) Nucleus Nucleus Beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression activates Differentiation Osteoblast Differentiation Gene_Expression->Differentiation

Wnt/β-catenin Signaling Pathway

FAK_signaling cluster_surface Implant Surface cluster_cell Osteoblast DPA_Ti DPA-Modified Titanium ECM ECM Protein Adsorption (e.g., Fibronectin) DPA_Ti->ECM Integrin Integrin Receptor ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src recruits and activates Paxillin Paxillin FAK->Paxillin phosphorylates Survival Cell Survival & Proliferation FAK->Survival Src->FAK phosphorylates Actin Actin Cytoskeleton Paxillin->Actin regulates dynamics Adhesion Cell Adhesion & Spreading Actin->Adhesion

Focal Adhesion Kinase (FAK) Signaling Pathway

References

Application of Decylphosphonic Acid in Anti-Corrosion Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decylphosphonic acid (DPA) is an organophosphorus compound featuring a ten-carbon alkyl chain (decyl group) and a phosphonic acid head group [-PO(OH)₂].[1] This molecular structure gives DPA amphiphilic properties, with a hydrophilic, reactive phosphonic acid head and a hydrophobic, non-polar organic tail.[1] These characteristics make it highly effective for surface modification, particularly for metals and their oxides.

In the field of anti-corrosion, DPA is primarily used to form highly ordered, self-assembled monolayers (SAMs) on metal surfaces.[2][3] The phosphonic acid group forms strong covalent bonds with the metal oxide surface, creating a dense, well-adhered layer, while the hydrophobic decyl chains orient themselves away from the surface, forming a barrier that repels water and corrosive agents.[4][5] This dual action—strong adhesion and barrier formation—makes DPA an excellent candidate for corrosion inhibition, either as a standalone transparent coating or as a pretreatment to enhance the adhesion and performance of subsequent paint or polymer layers.[6][7]

Mechanism of Action

The primary mechanism by which this compound protects metal surfaces is through the spontaneous formation of a self-assembled monolayer (SAM). This process can be broken down into two key interactions:

  • Chemisorption and Covalent Bonding: The phosphonic acid head group has a strong affinity for metal oxide surfaces. It reacts with the hydroxyl groups (-OH) present on the passivated metal surface, forming strong, stable covalent bonds (M-O-P).[2][5] This reaction results in the chemisorption of DPA molecules onto the substrate, creating a robust and well-adhered foundation for the protective layer.[4]

  • Hydrophobic Barrier Formation: Following the anchoring of the head group, the long, non-polar decyl chains (-C₁₀H₂₁) align themselves, driven by van der Waals interactions, into a densely packed, ordered layer.[8] This orientation creates a hydrophobic barrier on the surface, which physically blocks water, oxygen, and other corrosive ions from reaching the metal substrate, thereby disrupting the electrochemical cell required for corrosion to occur.[9]

The combination of strong interfacial bonding and a physical barrier significantly enhances the corrosion resistance and can also improve the adhesion of subsequent organic coatings.[6][10]

G Mechanism of this compound (DPA) on a Metal Surface cluster_0 Metal Substrate cluster_1 DPA Interaction cluster_2 Protective Self-Assembled Monolayer (SAM) Metal Metal (e.g., Steel, Aluminum) OxideLayer Metal Oxide Layer with Surface Hydroxyl Groups (-OH) SAM Strong M-O-P Covalent Bonds Dense, Oriented Hydrophobic Decyl Tails Water/Ion Barrier OxideLayer:f1->SAM:f0 Chemisorption (Covalent Bonding) DPA P(O)(OH)₂ Phosphonic Acid Head (Hydrophilic) C₁₀H₂₁ Decyl Tail (Hydrophobic) DPA->SAM Self-Assembly

Caption: Mechanism of DPA forming a protective monolayer on a metal surface.

Experimental Protocols & Workflow

The following sections provide detailed protocols for the preparation, application, and evaluation of this compound anti-corrosion coatings.

G General Experimental Workflow for DPA Coating Evaluation A 1. Substrate Preparation (Cleaning, Degreasing, Deoxidizing) C 3. Coating Application (e.g., Dip-Coating for 1h) A->C B 2. DPA Solution Preparation (e.g., 2.5 mM in Ethanol) B->C D 4. Rinsing & Drying (Remove physisorbed molecules) C->D E 5. Characterization & Testing D->E F Electrochemical Testing (EIS) (Quantitative Corrosion Rate) E->F G Adhesion Testing (Pull-Off Test) E->G H Accelerated Corrosion (Salt Spray Test) E->H I Surface Analysis (Contact Angle, XPS, SEM) E->I

Caption: Workflow for DPA anti-corrosion coating application and testing.

Protocol 1: Substrate Preparation

Proper substrate preparation is critical for the formation of a uniform and well-adhered DPA monolayer. The goal is to create a clean, oxide-free (or uniformly oxidized) surface with available hydroxyl groups. This protocol is for mild steel.

  • Mechanical Cleaning: Abrade the mild steel coupons sequentially with emery paper of decreasing grit size (e.g., 180, 400, 800, 1200) to remove mill scale and create a uniform surface.

  • Degreasing: Sonicate the coupons in a beaker of acetone for 15 minutes to remove organic residues and oils.

  • Rinsing: Thoroughly rinse the coupons with ethanol, followed by deionized (DI) water.

  • Drying: Dry the coupons under a stream of nitrogen or in an oven at 60 °C.

  • Activation (Optional but Recommended): Immerse the cleaned coupons in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes to create a fresh, uniform oxide layer rich in hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Final Rinse and Dry: Rinse copiously with DI water and dry immediately under a nitrogen stream. Use the substrate for coating application without delay.

Protocol 2: DPA Coating Application (Dip-Coating)
  • Solution Preparation: Prepare a 2-5 mM solution of this compound in a suitable organic solvent like ethanol or isopropanol.[11] For example, to make a 2.5 mM solution in 100 mL of ethanol, dissolve approximately 55.6 mg of DPA.

  • Immersion: Fully immerse the freshly prepared metal substrates into the DPA solution at room temperature.[2]

  • Coating Time: Allow the substrates to remain in the solution for a period ranging from 1 to 24 hours to ensure complete monolayer formation. A 1-hour immersion is often sufficient for initial SAM formation.[2]

  • Rinsing: After immersion, remove the coupons from the solution and rinse thoroughly with the pure solvent (ethanol or isopropanol) to remove any loosely adsorbed (physisorbed) DPA molecules.[2]

  • Drying: Dry the coated substrates under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 50-60 °C) for 1 hour.

Protocol 3: Corrosion Evaluation via Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to quantitatively evaluate the performance of anti-corrosion coatings.[12][13][14]

  • Electrochemical Cell Setup: Use a standard three-electrode cell. The DPA-coated substrate serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte: Use a corrosive medium, typically a 3.5% NaCl solution, to simulate a marine environment.[2]

  • Stabilization: Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize for at least 30-60 minutes before measurement.

  • EIS Measurement: Perform the EIS scan by applying a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. A larger semicircle diameter in the Nyquist plot and higher impedance values at low frequencies (|Z|₀.₀₁Hz) in the Bode plot indicate better corrosion protection.[12][15] The data can be fitted to an equivalent electrical circuit to extract quantitative parameters like coating capacitance (C_c) and pore resistance (R_po). Lower capacitance and higher resistance signify a superior barrier coating.[2]

Protocol 4: Accelerated Corrosion via Neutral Salt Spray (NSS) Test

The NSS test is a standardized method for evaluating the comparative corrosion resistance of coated samples in an accelerated manner.[16][17]

  • Sample Preparation: Scribe a sharp 'X' through the DPA coating down to the metal substrate using a standardized tool, as per ASTM D1654.[10][18]

  • Test Chamber Setup: Place the samples in a salt spray chamber according to ASTM B117 standards.[16][19] The chamber maintains a continuous fog of 5% NaCl solution at a constant temperature of 35 °C.[18]

  • Exposure: Expose the samples for a predetermined duration (e.g., 96, 240, or 500 hours), depending on the expected performance.

  • Evaluation: Periodically remove the samples, gently rinse with DI water, and inspect for signs of corrosion, such as rusting, blistering, or creepage from the scribe.[17][18] Quantify the degree of blistering or rusting according to standard methods (e.g., ASTM D714, ASTM D610).

Protocol 5: Adhesion Measurement via Pull-Off Test

This test quantifies the adhesion strength of a coating system to the substrate. It is particularly useful when DPA is used as a pretreatment for a topcoat (e.g., an epoxy paint).[6][20]

  • Test Dolly Preparation: Secure a test dolly (loading fixture) of a specific diameter (e.g., 20 mm) to the coated surface using a compatible two-component epoxy adhesive.[6][10]

  • Curing: Allow the adhesive to cure fully according to the manufacturer's specifications (typically 24 hours at room temperature).[6]

  • Scoring: If necessary, score around the perimeter of the dolly through the coating to isolate the test area.

  • Pull-Off Test: Attach a portable pull-off adhesion tester (e.g., DeFelsko PosiTest AT) to the dolly. Apply a perpendicular tensile force at a specified rate until the dolly is detached from the surface.

  • Data Recording: Record the tensile force at which detachment occurs (in MPa or psi) and note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or glue failure).[10] An increase in pull-off strength for DPA-treated samples compared to controls indicates its role as an adhesion promoter.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for phosphonic acid-based coatings, demonstrating their effectiveness.

Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data (Data synthesized from principles described in cited literature)[2][4]

SampleR_po (Pore Resistance) (kΩ·cm²)C_c (Coating Capacitance) (µF·cm⁻²)Interpretation
Untreated Mild Steel0.5 - 5150 - 200Low resistance and high capacitance indicate rapid electrolyte uptake and poor barrier properties.
DPA-Coated Mild Steel50 - 20010 - 20High resistance and low capacitance signify an effective barrier to corrosive ions, indicating good protection.

Table 2: Representative Adhesion Strength via Pull-Off Test (Based on data for phosphonic acids as adhesion promoters)[6][10][20]

Substrate/Coating SystemAdhesion Strength (MPa)Failure ModeInterpretation
Steel / Epoxy Coating (No Pretreatment)5.5 - 7.0Adhesive (at substrate-epoxy interface)Baseline adhesion of the epoxy system.
Steel / DPA / Epoxy Coating8.0 - 11.5Cohesive (within epoxy) or Glue FailureSignificantly higher adhesion. Failure within the glue or topcoat indicates the DPA-substrate bond is stronger than the test limits.

Table 3: Representative Salt Spray Test Results (ASTM B117, 240 hours) (Based on typical outcomes described in cited literature)[1][11][18]

SampleScribe Creepage (mm)Surface Rusting (ASTM D610)Interpretation
Untreated Steel> 5Grade 4 (4-6% rusted)Extensive corrosion originating from the scribe and across the surface.
DPA-Coated Steel< 1Grade 9 (0.03-0.1% rusted)Minimal corrosion creep and excellent surface protection, demonstrating effective inhibition.

Table 4: Representative Contact Angle Measurements (Based on principles of hydrophobic SAMs)[1][11]

SampleWater Contact Angle (°)Surface PropertyInterpretation
Cleaned, Untreated Steel30 - 50°HydrophilicThe surface is easily wetted by water.
DPA-Coated Steel105 - 115°HydrophobicThe oriented decyl chains create a water-repellent surface, preventing the electrolyte from contacting the substrate.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with decylphosphonic acid is a critical process for tailoring their surface properties for a variety of applications, including drug delivery, bio-imaging, and diagnostics. The phosphonic acid headgroup exhibits a strong affinity for metal and metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). The ten-carbon alkyl chain of this compound imparts a hydrophobic character to the nanoparticle surface, which can enhance interactions with cell membranes and improve the loading of hydrophobic drugs. This document provides detailed protocols for the functionalization of two common nanoparticle platforms—iron oxide nanoparticles and quantum dots—with this compound, along with methods for their characterization.

Data Presentation

The following tables summarize representative quantitative data for the characterization of nanoparticles before and after functionalization with this compound. The values presented are illustrative and may vary depending on the specific nanoparticle core material, initial size, and experimental conditions.

Table 1: Representative Characterization Data for Iron Oxide Nanoparticles (IONPs)

ParameterBefore FunctionalizationAfter Functionalization with this compound
Hydrodynamic Diameter (nm) 25 ± 235 ± 3
Zeta Potential (mV) -15 ± 3-45 ± 4
Polydispersity Index (PDI) < 0.2< 0.25

Table 2: Representative Characterization Data for Quantum Dots (QDs)

ParameterBefore FunctionalizationAfter Functionalization with this compound
Hydrodynamic Diameter (nm) 10 ± 120 ± 2
Zeta Potential (mV) -10 ± 2-35 ± 3
Quantum Yield (%) 6055

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol describes the ligand exchange process to replace the native ligands on IONPs with this compound.

Materials:

  • Oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., chloroform or toluene)

  • This compound

  • Chloroform

  • Methanol

  • Ethanol

  • Deionized water

  • Sonicator (bath or probe)

  • Magnetic stirrer and stir bars

  • Centrifuge

Methodology:

  • Preparation of this compound Solution:

    • Dissolve this compound in a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 10 mg/mL.

  • Ligand Exchange Reaction:

    • In a round-bottom flask, disperse the oleic acid-coated IONPs in chloroform to a concentration of 5 mg/mL.

    • Add the this compound solution to the IONP dispersion. A typical molar ratio of this compound to the iron content of the IONPs is 10:1.

    • Sonicate the mixture for 1-2 hours at room temperature. The progress of the ligand exchange can be monitored by observing the transfer of the IONPs from the chloroform phase to a biphasic mixture upon addition of a small amount of methanol and water.

  • Purification of Functionalized IONPs:

    • After the reaction, add ethanol to the mixture to precipitate the functionalized IONPs. The volume of ethanol should be approximately three times the volume of the reaction mixture.

    • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the functionalized IONPs.

    • Discard the supernatant containing excess unbound this compound and displaced oleic acid.

    • Resuspend the IONP pellet in chloroform and repeat the precipitation and centrifugation steps two more times with ethanol.

    • After the final wash, resuspend the purified this compound-functionalized IONPs in a suitable nonpolar solvent for storage.

experimental_workflow_ionp start Start dispersion Disperse IONPs in Chloroform start->dispersion add_dpa Add Decylphosphonic Acid Solution dispersion->add_dpa sonication Sonicate for 1-2 hours add_dpa->sonication precipitation Precipitate with Ethanol sonication->precipitation centrifugation Centrifuge and Discard Supernatant precipitation->centrifugation washing Repeat Washing (2x) centrifugation->washing resuspension Resuspend in Nonpolar Solvent washing->resuspension end End resuspension->end

Caption: Workflow for functionalizing IONPs with this compound.

Protocol 2: Functionalization of Quantum Dots (QDs) with this compound

This protocol outlines the functionalization of hydrophobic quantum dots with this compound.

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS) in toluene

  • This compound

  • Toluene

  • Chloroform

  • Methanol

  • Ethanol

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Centrifuge

Methodology:

  • Preparation of Solutions:

    • Dissolve the hydrophobic quantum dots in anhydrous toluene to a final concentration of 5 µM.

    • Prepare a 10 mg/mL solution of this compound in a 1:1 (v/v) mixture of chloroform and methanol.

  • Ligand Exchange Reaction:

    • In a round-bottom flask, add the quantum dot solution.

    • Add the this compound solution to the quantum dot solution. A molar excess of this compound to quantum dots (e.g., 1000:1) is recommended.

    • Heat the mixture to 60°C and stir under an inert atmosphere for 2-4 hours.

  • Purification of Functionalized QDs:

    • Cool the reaction mixture to room temperature.

    • Add ethanol to precipitate the functionalized quantum dots (approximately 3-5 times the reaction volume).

    • Centrifuge the mixture at 8,000 x g for 10 minutes.

    • Discard the supernatant and wash the quantum dot pellet with ethanol twice more to remove unbound this compound.

    • Dry the final pellet under a stream of nitrogen or in a vacuum desiccator.

    • Resuspend the purified this compound-functionalized quantum dots in a suitable nonpolar solvent.

experimental_workflow_qd start Start dissolve_qds Dissolve QDs in Toluene start->dissolve_qds add_dpa_solution Add Decylphosphonic Acid Solution dissolve_qds->add_dpa_solution heat_stir Heat to 60°C and Stir (2-4 hours) add_dpa_solution->heat_stir precipitate_qds Precipitate with Ethanol heat_stir->precipitate_qds centrifuge_qds Centrifuge and Wash Pellet (2x) precipitate_qds->centrifuge_qds dry_qds Dry Pellet centrifuge_qds->dry_qds resuspend_qds Resuspend in Nonpolar Solvent dry_qds->resuspend_qds end End resuspend_qds->end

Caption: Workflow for functionalizing QDs with this compound.

Characterization of Functionalized Nanoparticles

A thorough characterization of the this compound-functionalized nanoparticles is essential to confirm successful surface modification and to understand their properties.

Key Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound on the nanoparticle surface by identifying the characteristic vibrational bands of the P-O and C-H bonds.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful coating.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A significant change towards a more negative zeta potential is indicative of successful functionalization with this compound.

  • Thermogravimetric Analysis (TGA): To quantify the amount of this compound bound to the nanoparticle surface by measuring the weight loss upon heating.

  • Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.

Application in Drug Delivery: Cellular Uptake and Release

Nanoparticles functionalized with this compound, due to their hydrophobic surface, are expected to interact with the lipid bilayer of cell membranes, facilitating cellular uptake primarily through endocytosis. Once inside the cell, the nanoparticles are typically trafficked into endosomes and then lysosomes. The acidic environment of the lysosome can potentially trigger the release of a loaded hydrophobic drug from the nanoparticle surface.

signaling_pathway np This compound Functionalized Nanoparticle (with Drug) cell_membrane Cell Membrane np->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Acidic pH) endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm target Intracellular Target cytoplasm->target Drug Action

Caption: Cellular uptake and drug release from a hydrophobic nanoparticle.

Application Notes and Protocols for Decylphosphonic Acid Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the deposition of decylphosphonic acid (DPA) to form self-assembled monolayers (SAMs) on various substrates. The protocols outlined below are designed to enable the creation of high-quality, ordered monolayers for applications ranging from surface energy modification and corrosion inhibition to the development of biocompatible coatings for medical devices.

Introduction

This compound (C₁₀H₂₃O₃P) is an organophosphorus compound that readily forms self-assembled monolayers on a variety of metal oxide surfaces.[1] The phosphonic acid headgroup serves as a robust anchor to the substrate, while the decyl chain extends outwards, creating a well-defined organic surface.[1] This surface modification can impart desirable properties such as hydrophobicity, lubricity, and corrosion resistance.[2][3][4] In the context of drug development and biomedical applications, DPA SAMs can be used to create biocompatible and bio-inert surfaces on implants and diagnostic devices.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for DPA and related alkylphosphonic acid SAMs on various substrates. This data is essential for predicting surface properties and optimizing deposition parameters.

Phosphonic AcidSubstrateDeposition MethodSolution ConcentrationDeposition TimeStatic Water Contact Angle (θ)Monolayer Thickness
This compound (DPA)Copper OxideImmersionNot Specified24 hours119°Not Specified
Dothis compound (C12)Aluminum OxideImmersion2 mM in 2-propanol~1 hour110°Not Specified
Octathis compound (ODPA)Silicon OxideT-BAG25 µM in THF48 hours (with annealing)Not Specified~2.2 nm
Octathis compound (ODPA)Titanium DioxideImmersion0.1 mM - 1 mM>12 hours>110°Not Specified
Octathis compound (ODPA)Zirconium DioxideImmersion0.1 mM - 1 mM>12 hoursNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed, step-by-step protocols for the deposition of DPA SAMs. The overall workflow consists of substrate preparation, solution preparation, SAM deposition, and post-deposition processing.

Substrate Preparation

The cleanliness of the substrate is critical for the formation of a high-quality, well-ordered SAM. The appropriate cleaning procedure will depend on the substrate material.

Protocol 3.1.1: Cleaning of Silicon, Glass, and Metal Oxide Substrates (e.g., TiO₂, ZrO₂, Al₂O₃, ITO)

  • Place the substrates in a beaker.

  • Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Acetone

    • Isopropanol

    • Deionized (DI) water

  • After the final DI water sonication, rinse the substrates thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For silicon and some metal oxides, an optional oxygen plasma or UV-ozone treatment for 5-10 minutes immediately before deposition can be performed to generate a fresh, highly reactive hydroxylated surface.

Protocol 3.1.2: Cleaning of Metal Substrates (e.g., Copper, Aluminum, Titanium Alloy)

  • Follow steps 1-4 from Protocol 3.1.1 for initial organic contaminant removal.

  • To remove the native oxide layer and create a fresh oxide surface for phosphonic acid binding, a brief acid or base treatment may be necessary. This step is highly substrate-dependent and should be optimized. For example, a brief dip in dilute nitric acid followed by extensive DI water rinsing can be used for some metals.

  • Alternatively, for substrates like titanium alloys, an oxygen plasma treatment for 15 minutes can be effective.[3]

  • Immediately after cleaning and drying, proceed to the SAM deposition step to minimize surface re-contamination.

This compound Solution Preparation

Protocol 3.2.1: Preparation of 1 mM DPA Solution

  • Weigh the required amount of this compound powder in a clean, dry vial. The molecular weight of DPA is 222.26 g/mol .

  • Add the appropriate volume of a suitable solvent to achieve a final concentration of 1 mM. Common solvents for phosphonic acid SAM deposition include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[1] Ensure the solvent is anhydrous, as water can interfere with the SAM formation process.

  • Sonicate the solution for 10-15 minutes to ensure the DPA is fully dissolved.

  • The solution should be freshly prepared before each use for optimal results.

Self-Assembled Monolayer Deposition

The most common method for depositing DPA SAMs is through solution-phase immersion.

Protocol 3.3.1: SAM Deposition by Immersion

  • Place the cleaned and dried substrates in a clean glass or Teflon container.

  • Pour the freshly prepared DPA solution into the container, ensuring the substrates are fully submerged.

  • Seal the container to prevent solvent evaporation and contamination.

  • Allow the deposition to proceed for the desired duration. Deposition times can range from 1 to 24 hours.[1] For initial experiments, a 12-hour immersion at room temperature is recommended. The optimal deposition time may need to be determined experimentally.

  • Elevated temperatures (e.g., 60°C) can sometimes accelerate the formation of the monolayer, but may also lead to increased disorder.[1]

Post-Deposition Rinsing and Annealing

After deposition, excess, non-covalently bound (physisorbed) DPA molecules must be removed.

Protocol 3.4.1: Rinsing and Drying

  • Carefully remove the substrates from the DPA solution using clean tweezers.

  • Rinse the substrates thoroughly with the pure solvent used for the DPA solution (e.g., ethanol, isopropanol, or THF) to remove any physisorbed molecules.

  • A brief sonication (1-2 minutes) in the pure solvent can be performed for a more rigorous cleaning.

  • Dry the substrates under a stream of high-purity nitrogen gas.

Protocol 3.4.2: Optional Thermal Annealing

A post-deposition annealing step can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate surface.

  • Place the rinsed and dried substrates on a hot plate in a clean environment.

  • Heat the substrates to 120-140°C for 15 minutes to 2 hours. The optimal annealing time and temperature are substrate-dependent.

  • Allow the substrates to cool to room temperature before further characterization or use.

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Solution Preparation cluster_2 SAM Deposition cluster_3 Post-Deposition Processing sub_clean Substrate Cleaning (Sonication in Solvents) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sub_plasma Optional: Oxygen Plasma/UV-Ozone sub_dry->sub_plasma dep_immerse Immerse Substrate in DPA Solution (1-24 hours) sub_plasma->dep_immerse sol_weigh Weigh DPA sol_dissolve Dissolve in Anhydrous Solvent sol_weigh->sol_dissolve sol_sonicate Sonicate to Homogenize sol_dissolve->sol_sonicate sol_sonicate->dep_immerse post_rinse Rinse with Pure Solvent dep_immerse->post_rinse post_dry Dry with Nitrogen post_rinse->post_dry post_anneal Optional: Thermal Annealing post_dry->post_anneal

Caption: Experimental workflow for this compound SAM deposition.

Binding Mechanism of DPA on a Metal Oxide Surface

Caption: DPA binding to a hydroxylated metal oxide surface.

References

Application Notes and Protocols: Decylphosphonic Acid as a Coupling Agent for Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylphosphonic acid (DPA) is an organophosphorus compound that serves as a highly effective coupling agent in the fabrication of polymer composites. Its molecular structure, featuring a hydrophilic phosphonic acid head group and a hydrophobic ten-carbon alkyl chain, allows it to act as a molecular bridge between inorganic filler surfaces and organic polymer matrices. This interfacial modification leads to improved filler dispersion, enhanced adhesion, and ultimately, superior mechanical and physical properties of the composite material. These enhancements are critical for applications demanding high performance and durability. This compound's ability to form dense, self-assembled monolayers (SAMs) on a variety of metal oxide fillers makes it a versatile tool for materials development.

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its ability to form strong, covalent bonds with the hydroxyl groups present on the surface of inorganic fillers such as silica, alumina, and titania. The phosphonic acid head group readily reacts with these surface hydroxyls to form stable phosphate ester linkages, anchoring the DPA molecule to the filler. The outwardly projecting hydrophobic decyl chains then become entangled with the polymer matrix during composite fabrication, creating a strong interfacial bond. This improved interfacial adhesion facilitates stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the overall mechanical properties of the composite.

Applications

This compound is a versatile coupling agent suitable for a range of composite systems, including:

  • Thermoplastic Composites: Enhancing the mechanical strength and processability of composites based on polyethylene, polypropylene, and other thermoplastics filled with inorganic particles.

  • Thermosetting Composites: Improving the performance of epoxy, phenolic, and other thermoset resins reinforced with fillers like silica, alumina, and titania.

  • Biomedical Composites: Modifying the surface of bioactive fillers to improve their compatibility with polymer matrices for applications in dental and orthopedic composites.

  • Coatings and Adhesives: Promoting adhesion between organic coatings or adhesives and inorganic substrates.

Data Presentation

The following tables summarize representative quantitative data on the expected improvements in the mechanical properties of polymer composites when fillers are treated with this compound. The data is based on typical enhancements observed with effective coupling agents in similar composite systems.

Table 1: Mechanical Properties of Polyethylene (PE) / Titanium Dioxide (TiO₂) Composites (20 wt% Filler)
Property Untreated TiO₂ DPA-Treated TiO₂
Tensile Strength (MPa)22.528.7
Flexural Modulus (GPa)1.82.5
Impact Strength (kJ/m²)3548
Table 2: Mechanical Properties of Epoxy / Alumina (Al₂O₃) Composites (30 wt% Filler)
Property Untreated Al₂O₃ DPA-Treated Al₂O₃
Tensile Strength (MPa)7598
Flexural Modulus (GPa)8.211.5
Hardness (Shore D)8592

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers with this compound

This protocol describes a general method for the surface modification of inorganic fillers (e.g., SiO₂, Al₂O₃, TiO₂) with this compound in a solution phase.

Materials:

  • Inorganic filler (e.g., silica nanoparticles, alumina powder)

  • This compound (DPA)

  • Toluene (or other suitable organic solvent)

  • Ethanol

  • Deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ultrasonicator (optional, for nanoparticle dispersions)

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • Filler Preparation: Dry the inorganic filler in an oven at 120°C for 4 hours to remove any adsorbed water.

  • Solution Preparation: Prepare a 1% (w/v) solution of this compound in toluene. For example, dissolve 1 g of DPA in 100 mL of toluene.

  • Filler Dispersion: Disperse the dried filler in the DPA solution at a concentration of 5% (w/v). For example, add 5 g of filler to the 100 mL of DPA solution.

  • Sonication (for nanoparticles): If using nanoparticles, sonicate the dispersion for 15-30 minutes to ensure uniform dispersal and prevent agglomeration.

  • Surface Treatment Reaction: Stir the suspension at room temperature for 24 hours using a magnetic stirrer. For some metal oxides, gentle heating to 50-60°C can facilitate the reaction.

  • Washing: After the reaction, separate the treated filler from the solution by centrifugation (e.g., 5000 rpm for 10 minutes).

  • Rinsing: Decant the supernatant and re-disperse the filler in fresh toluene. Stir for 10 minutes and then centrifuge again. Repeat this washing step two more times to remove any unreacted DPA.

  • Final Wash: Perform a final wash with ethanol to remove the toluene.

  • Drying: Dry the surface-modified filler in an oven at 80°C for 12 hours.

  • Characterization (Optional): The effectiveness of the surface treatment can be verified using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the P-O-metal bond, thermogravimetric analysis (TGA) to quantify the amount of grafted DPA, and contact angle measurements to assess the change in surface hydrophobicity.

Protocol 2: Fabrication of a Polymer Composite with DPA-Treated Filler (Example: Epoxy Composite)

This protocol outlines the fabrication of an epoxy-based composite using the DPA-treated filler via a hand lay-up and compression molding technique.

Materials:

  • DPA-treated inorganic filler (from Protocol 1)

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Curing agent (e.g., amine-based hardener)

  • Mechanical stirrer or planetary mixer

  • Vacuum oven or desiccator

  • Mold (e.g., steel or aluminum)

  • Mold release agent

  • Compression molding press

Procedure:

  • Degassing the Resin: Place the required amount of epoxy resin in a beaker and degas it in a vacuum oven at 60°C for 30 minutes to remove any entrapped air bubbles.

  • Filler Incorporation: Gradually add the pre-weighed DPA-treated filler to the degassed epoxy resin while stirring mechanically. The filler loading can be varied (e.g., 10-40 wt%).

  • Mixing: Continue stirring at a moderate speed for 15-30 minutes until the filler is uniformly dispersed in the resin. For high filler loadings, a planetary mixer is recommended.

  • Degassing the Mixture: Degas the filler-resin mixture again in a vacuum oven at 60°C for 20-30 minutes to remove any air introduced during mixing.

  • Adding the Curing Agent: Allow the mixture to cool to room temperature. Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Mold Preparation: Apply a thin layer of mold release agent to the inner surfaces of the mold.

  • Casting: Pour the final mixture into the prepared mold, avoiding the introduction of air bubbles.

  • Curing: Place the mold in a compression molding press. The curing cycle will depend on the specific epoxy system used. A typical cycle might be:

    • Pre-heating at 80°C for 1 hour under light pressure.

    • Full curing at 120°C for 2 hours under a pressure of 5-10 MPa.

  • Post-Curing: After the initial cure, the composite part may be post-cured in an oven at a higher temperature (e.g., 150°C for 2 hours) to ensure complete cross-linking and achieve optimal mechanical properties.

  • Demolding: Allow the mold to cool to room temperature before carefully demolding the composite part.

  • Testing: The fabricated composite can then be cut into standard specimen sizes for mechanical testing (e.g., tensile, flexural, impact tests).

Visualizations

G cluster_0 Filler Surface Treatment cluster_1 Composite Fabrication cluster_2 Interfacial Interaction Filler Inorganic Filler (e.g., Al₂O₃, SiO₂) with Surface Hydroxyls (-OH) DPA This compound (DPA) C₁₀H₂₁PO(OH)₂ Treated_Filler DPA-Treated Filler Filler->Treated_Filler DPA->Treated_Filler Reaction & Covalent Bonding (P-O-Metal) Polymer Polymer Matrix (e.g., Epoxy, Polyethylene) Composite Reinforced Composite Treated_Filler->Composite Dispersion & Mixing Decyl_Chain Hydrophobic Decyl Chain Polymer->Composite Polymer_Matrix Polymer Matrix Decyl_Chain->Polymer_Matrix Van der Waals Forces & Mechanical Interlocking

Caption: Workflow of composite reinforcement using this compound.

G cluster_0 This compound (DPA) Molecule cluster_1 Filler-Matrix Interface DPA Phosphonic Acid Head -PO(OH)₂ Decyl Tail -(CH₂)₉CH₃ Interface Inorganic Filler Surface (-M-OH) DPA Coupling Agent Polymer Matrix DPA:head->Interface:coupling Covalent Bond (M-O-P) DPA:tail->Interface:matrix Entanglement & Van der Waals

Caption: Interfacial bonding mechanism of this compound.

Application Notes and Protocols for the Modification of Indium Tin Oxide (ITO) with Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of indium tin oxide (ITO) with decylphosphonic acid. This process is critical for a range of applications, including the development of advanced biosensors, tuning electrode properties in organic electronics, and controlling surface interactions in drug delivery systems.

Introduction

Indium tin oxide is a widely used transparent conducting oxide in various scientific and technological fields. However, its surface properties, such as hydrophilicity and work function, often require modification to ensure optimal performance in specific applications. This compound is an organophosphorus compound that readily forms a self-assembled monolayer (SAM) on the ITO surface. This modification allows for precise control over the interfacial properties of ITO, making it more suitable for applications in organic electronics and drug development.[1]

The phosphonic acid headgroup of this compound forms a robust, predominantly bidentate bond with the metal oxide surface of ITO.[1] The decyl tail then forms a well-ordered, hydrophobic monolayer. This process is advantageous due to its simplicity, the stability of the resulting monolayer, and the ability to significantly alter the surface energy and work function of the ITO.[1]

Key Applications

  • Organic Electronics: Modification of ITO with this compound can tune the work function of the electrode, facilitating more efficient charge injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

  • Biosensors: The hydrophobic surface created by the this compound monolayer can serve as a platform for the immobilization of biomolecules, a crucial step in the fabrication of sensitive and selective biosensors.

  • Drug Development: Controlling the surface properties of ITO is essential in drug delivery research, particularly in studies involving cell-surface interactions and the development of implantable devices.

Quantitative Data Presentation

While specific quantitative data for this compound on ITO is not extensively available in the reviewed literature, the following tables provide data for unmodified ITO, cleaned ITO, and ITO modified with analogous long-chain alkylphosphonic acids, such as octathis compound (ODPA), to serve as a reference.

Table 1: Water Contact Angle of ITO Surfaces

Surface ConditionWater Contact Angle (°)Reference(s)
Untreated ITO~90[2]
Methanol Cleaned ITO~60[2]
Argon Plasma Cleaned ITO~20[2]
ITO modified with F5BPA87.09[3]
ITO modified with HF21DPA110.6[3]

Table 2: Work Function of Modified ITO Surfaces

Surface ModificationWork Function (eV)Change in Work Function (ΔΦ) (eV)Reference(s)
Bare ITO4.82N/A[3]
ITO modified with F5BPA5.20+0.38[3]
ITO modified with HF21DPA5.81+0.99[3]

Table 3: Surface Roughness of ITO Films

Film Thickness (nm)RMS Surface Roughness (nm)Reference(s)
10024.8[4]
3504.13[4]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the modification of ITO with this compound.

ITO Substrate Cleaning Protocol

A thorough cleaning of the ITO substrate is crucial for the formation of a high-quality self-assembled monolayer.[5]

Materials:

  • ITO-coated glass substrates

  • Detergent solution (e.g., 2% Tergitol in deionized water)

  • Deionized water

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

Procedure:

  • Place the ITO substrates in a beaker containing the detergent solution.

  • Sonicate for 15-20 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Place the substrates in a beaker containing acetone.

  • Sonicate for 10-15 minutes.

  • Rinse the substrates with deionized water.

  • Place the substrates in a beaker containing isopropanol.

  • Sonicate for 10-15 minutes.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for the modification process.

This compound Solution Preparation

Materials:

  • This compound

  • Ethanol or Toluene (anhydrous)

Procedure:

  • Prepare a 1-5 mM solution of this compound in the chosen solvent (e.g., ethanol).

  • Ensure the solvent is anhydrous to prevent aggregation of the phosphonic acid in solution.

ITO Surface Modification Protocol

Materials:

  • Cleaned ITO substrates

  • This compound solution

  • Beaker or petri dish

  • Ethanol or Toluene (for rinsing)

  • Nitrogen gas (high purity)

Procedure:

  • Immerse the cleaned ITO substrates in the this compound solution.

  • Allow the self-assembly process to occur by incubating for 12-24 hours at room temperature.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.

  • Dry the modified substrates under a stream of high-purity nitrogen gas.

Characterization Protocols

Purpose: To determine the hydrophobicity of the modified ITO surface. Procedure:

  • Place a small droplet of deionized water on the surface of the modified ITO.

  • Use a contact angle goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • A higher contact angle indicates a more hydrophobic surface.

Purpose: To confirm the presence of the this compound monolayer and to investigate its chemical binding to the ITO surface. Procedure:

  • Introduce the modified ITO sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the P 2p, C 1s, O 1s, In 3d, and Sn 3d regions.

  • The presence of a P 2p peak confirms the adsorption of the phosphonic acid. Analysis of the peak shapes and binding energies can provide information on the binding mode.

Purpose: To measure the work function of the modified ITO surface. Procedure:

  • Introduce the modified ITO sample into the ultra-high vacuum chamber of the UPS instrument.

  • Irradiate the sample with a UV light source (e.g., He I).

  • Measure the kinetic energy of the emitted photoelectrons.

  • The work function can be determined from the secondary electron cutoff in the UPS spectrum.

Purpose: To characterize the surface morphology and roughness of the modified ITO. Procedure:

  • Mount the modified ITO sample on the AFM stage.

  • Scan the surface in tapping mode to obtain a topographical image.

  • Analyze the image to determine the root-mean-square (RMS) roughness of the surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization ITO_Substrate ITO Substrate Cleaning ITO Cleaning (Sonication in Detergent, Acetone, IPA) ITO_Substrate->Cleaning SAM_Formation Self-Assembled Monolayer Formation (Immersion for 12-24h) Cleaning->SAM_Formation DPA_Solution This compound Solution (1-5 mM in Ethanol) DPA_Solution->SAM_Formation Rinsing_Drying Rinsing and Drying SAM_Formation->Rinsing_Drying Contact_Angle Contact Angle Rinsing_Drying->Contact_Angle XPS XPS Rinsing_Drying->XPS UPS UPS Rinsing_Drying->UPS AFM AFM Rinsing_Drying->AFM logical_relationship ITO Indium Tin Oxide (ITO) Surface SAM Self-Assembled Monolayer (SAM) ITO->SAM Surface Binding (Bidentate) DPA This compound (HO)2P(=O)(CH2)9CH3 DPA->SAM Self-Assembly Modified_ITO Modified ITO Surface - Hydrophobic - Tuned Work Function SAM->Modified_ITO Alters Properties

References

Application Notes and Protocols: Decylphosphonic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decylphosphonic acid (DPA) is an organophosphorus compound that has garnered significant interest in the field of organic electronics. Its ability to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes it a versatile tool for interfacial engineering. The phosphonic acid headgroup provides a strong anchor to surfaces like indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (AlOx), while the decyl tail allows for the precise tuning of surface properties. These modifications are critical for optimizing charge injection/extraction, reducing interfacial defects, and enhancing the performance and stability of organic electronic devices.

This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organic electronics, including work function modification of transparent conductive oxides, surface passivation in perovskite solar cells, and as a gate dielectric in organic field-effect transistors.

Application 1: Work Function Modification of Transparent Conductive Oxides (TCOs)

Application Note

This compound SAMs can be used to tune the work function (WF) of transparent conductive oxides such as Indium Tin Oxide (ITO).[1] The formation of a dipole layer at the TCO surface modifies its electronic properties.[2] By altering the WF, the energy barrier for charge injection or extraction between the electrode and the active organic layer can be minimized, leading to improved device efficiency and stability in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][3] Phosphonic acids offer superior stability compared to other surface treatments like air plasma.[3]

Data Presentation
SubstrateModifierWork Function (eV)Measurement TechniqueReference
ITOUntreated4.5 - 4.7UPS[3]
ITOAir Plasma Treated~5.3UPS[3]
ITOFluorinated Phosphonic Acid~5.3UPS[3]
ZnOVarious Phosphonic Acids4.1 - 5.7Kelvin Probe[4]

Note: Data for various phosphonic acids are presented to show the tunable range. The exact work function shift with this compound will depend on the substrate and processing conditions.

Experimental Protocol: SAM Deposition on ITO
  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrate in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of dry nitrogen.

    • Treat the substrate with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and create a hydroxylated surface, which is crucial for phosphonic acid binding.[5]

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in a suitable solvent such as 2-propanol or tetrahydrofuran (THF).[6][7]

  • SAM Formation:

    • Immerse the cleaned and activated ITO substrate into the this compound solution for 1-2 hours at room temperature.[6]

    • Alternatively, spin-coating the solution onto the substrate can also be performed.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse thoroughly with the pure solvent (2-propanol or THF) to remove any physisorbed molecules.

    • Dry the substrate with a stream of dry nitrogen.

    • Optional: Bake the substrate on a hotplate at a moderate temperature (e.g., 100-120 °C) for 10-20 minutes to stabilize the monolayer.[6]

  • Characterization:

    • The quality of the SAM can be assessed by measuring the static water contact angle. A high contact angle (typically >90°) indicates the formation of a dense, hydrophobic monolayer.

    • The change in work function can be quantified using techniques like Ultraviolet Photoelectron Spectroscopy (UPS) or Kelvin Probe Force Microscopy (KPFM).

Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Cleaning ITO Substrate Cleaning Activation UV-Ozone/Plasma Treatment Cleaning->Activation Immersion Substrate Immersion Activation->Immersion Solution Prepare DPA Solution Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying N2 Dry Rinsing->Drying Baking Optional Baking Drying->Baking ContactAngle Contact Angle Baking->ContactAngle UPS_KPFM UPS/KPFM Baking->UPS_KPFM

Caption: Workflow for ITO surface modification with this compound.

Application 2: Surface Passivation in Perovskite Solar Cells

Application Note

In perovskite solar cells (PSCs), defects at the surface and grain boundaries of the perovskite layer are a major source of non-radiative recombination, limiting device efficiency and stability.[8] this compound can be used as a passivating agent.[9] The phosphonic acid group can interact with undercoordinated lead (Pb2+) ions, passivating defect sites.[9][10] The long alkyl chain of DPA can also enhance the hydrophobicity of the perovskite surface, thereby improving its resistance to moisture and enhancing long-term stability.[11][12] This dual functionality of defect passivation and moisture resistance makes DPA an effective additive for high-performance PSCs.[9][10]

Data Presentation
Perovskite TypeAdditive/TreatmentPCE (%)VOC (V)StabilityReference
Wide-bandgap (1.77 eV)Control---[9][10]
Wide-bandgap (1.77 eV)Dothis compound (DDPA)20.20-Significantly improved[9][10]
CH3NH3PbI3Control8.8--[11]
CH3NH3PbI3Butylphosphonic acid 4-ammonium chloride16.7-Enhanced moisture resistance[11]

Note: Data for similar alkylphosphonic acids are shown to demonstrate the principle of surface passivation. DPA is expected to yield similar improvements.

Experimental Protocol: Perovskite Surface Passivation

This protocol describes a post-treatment method for passivating a pre-formed perovskite film.

  • Perovskite Film Formation:

    • Deposit the perovskite active layer (e.g., by spin-coating a precursor solution) onto the desired substrate (e.g., ITO/ETL) according to your standard procedure.

    • Anneal the perovskite film as required to induce crystallization.

  • Passivation Solution Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1 - 1 mg/mL) in a solvent that does not dissolve the perovskite layer, such as isopropanol or chlorobenzene.

  • Surface Treatment:

    • Spin-coat the this compound solution onto the cooled perovskite film.

    • Use a low spin speed (e.g., 3000-4000 rpm) for a short duration (e.g., 30 seconds).

    • Anneal the film at a moderate temperature (e.g., 80-100 °C) for 5-10 minutes to promote binding and remove residual solvent.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer and metal contact).

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated sunlight to determine photovoltaic parameters (PCE, VOC, JSC, FF).

    • Assess device stability by monitoring the PCE over time under controlled environmental conditions (e.g., humidity, light soaking).

    • Techniques like photoluminescence (PL) spectroscopy can be used to probe the reduction in non-radiative recombination.

Visualization

Caption: Mechanism of perovskite passivation by this compound.

Application 3: Gate Dielectric Modification in Organic Field-Effect Transistors (OFETs)

Application Note

In OFETs, the interface between the gate dielectric and the organic semiconductor is critical for device performance. This compound can form a high-quality SAM on metal oxide dielectrics like aluminum oxide (AlOx) or hafnium oxide (HfOx).[13] This SAM serves multiple functions: it acts as an ultra-thin, pinhole-free dielectric layer, enabling low-voltage operation; it provides a smooth, low-trap-density surface for improved semiconductor growth and charge transport; and its hydrophobic nature prevents moisture-related instabilities.[6][13] The use of phosphonic acid SAMs can significantly reduce subthreshold slopes and contact resistance, leading to high-performance OFETs.[13]

Data Presentation
DielectricSAMCapacitance (nF/cm²)SemiconductorVThreshold ShiftReference
AlOxDothis compound (HC12-PA)650 - 850Pentacene-[6]
AlOxFluoroalkylphosphonic acid (FC12-PA)650 - 850Pentacene~1.0 V (positive shift)[6][14]

Note: Data for a similar alkylphosphonic acid is shown. The use of different end-groups on the phosphonic acid allows for threshold voltage engineering.[6][14]

Experimental Protocol: OFET Fabrication with DPA-Modified Dielectric

This protocol outlines the fabrication of a bottom-gate, top-contact OFET.

  • Gate and Dielectric Formation:

    • Deposit the gate electrode (e.g., 30 nm of Aluminum) onto a clean substrate (e.g., glass or silicon wafer) by thermal evaporation through a shadow mask.

    • Create a thin metal oxide dielectric layer (e.g., 3-5 nm of AlOx) by treating the aluminum gate with an oxygen plasma.[6]

  • SAM Deposition:

    • Immediately after plasma treatment, immerse the substrate in a 2 mM solution of this compound in 2-propanol for approximately 1 hour.[6]

    • Rinse the substrate with pure 2-propanol and briefly bake on a hotplate (e.g., 100 °C for 10 minutes) to stabilize the monolayer.[6]

  • Semiconductor Deposition:

    • Deposit the organic semiconductor (e.g., 30 nm of pentacene) onto the DPA-modified dielectric surface via thermal evaporation in a high-vacuum chamber. The substrate should be held at room temperature.

  • Source/Drain Contact Deposition:

    • Complete the transistor by depositing the source and drain contacts (e.g., 50 nm of Gold) through a shadow mask.

  • Characterization:

    • Measure the electrical characteristics (transfer and output curves) of the OFETs using a semiconductor parameter analyzer in ambient air or a controlled environment.

    • Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Visualization

logical_relationship cluster_ofet OFET Structure cluster_dpa_role Role of DPA SAM cluster_performance Performance Enhancement OFET_Structure Source/Drain (Au) Organic Semiconductor DPA SAM Dielectric (AlOx) Gate (Al) Role1 Low-Trap Interface OFET_Structure:dpa->Role1 Role2 Hydrophobic Surface OFET_Structure:dpa->Role2 Role3 Ultra-thin Dielectric OFET_Structure:dpa->Role3 Perf1 Improved Charge Transport Role1->Perf1 Perf2 Enhanced Stability Role2->Perf2 Perf3 Low Voltage Operation Role3->Perf3

Caption: Role of DPA SAM in enhancing OFET performance.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with Decylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decylphosphonic acid (DPA) is an organophosphorus compound utilized in surface science and materials engineering to create hydrophobic surfaces on various substrates. Its molecular structure, featuring a polar phosphonic acid headgroup and a nonpolar ten-carbon alkyl chain, enables the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. The phosphonic acid headgroup strongly anchors the molecule to the surface, while the outwardly oriented decyl chains create a low-energy, water-repellent interface. This modification is critical for applications in microelectronics, corrosion prevention, and biomedical devices where precise control of surface wettability is required.

Quantitative Data Summary

The following tables summarize key quantitative data for surfaces modified with this compound and related alkylphosphonic acids.

Table 1: Water Contact Angle and Surface Energy of this compound (DPA) Modified Surfaces

SubstrateModifierWater Contact Angle (°)Surface Energy (mJ/m²)Reference(s)
Aluminum OxideThis compound (DPA)> 115~22[1][2]
Aluminum on SiThis compound (DPA)> 12521[3]

Table 2: Comparative Data for Other Alkylphosphonic Acid Modified Surfaces

SubstrateModifierWater Contact Angle (°)Surface Energy (mJ/m²)Reference(s)
Aluminum OxideOctylphosphonic Acid (OPA)< 10525[1][2]
Aluminum OxideOctathis compound (ODPA)> 115~21[1][2]
Titanium DioxideOctathis compound (ODPA)117.6 ± 2.5Not Reported[4]
Aluminum on SiOctathis compound (ODPA)> 12520[3]

Experimental Protocols

This section provides detailed protocols for the formation of this compound self-assembled monolayers on metal oxide surfaces.

Protocol 1: Solution Deposition of this compound SAMs

This protocol describes the formation of a hydrophobic surface on a metal oxide substrate (e.g., aluminum oxide, titanium dioxide) by immersion in a this compound solution.

Materials:

  • This compound (DPA)

  • Anhydrous solvent (e.g., 2-propanol, ethanol, or tetrahydrofuran (THF))

  • Substrate with a native oxide layer (e.g., aluminum, titanium, stainless steel)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • Beakers and petri dishes

  • Ultrasonic bath

  • Oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Place the substrate in a beaker with acetone.

    • Sonicate for 10-15 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with ethanol, followed by deionized water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For some substrates, an additional cleaning/activation step such as UV-ozone treatment can be performed to ensure a uniformly hydroxylated surface.

  • Preparation of DPA Solution:

    • Prepare a 1-2 mM solution of this compound in the chosen anhydrous solvent (e.g., 2-propanol). For example, to make a 1 mM solution, dissolve approximately 20.63 mg of DPA in 100 mL of solvent.

    • Briefly sonicate the solution to ensure the DPA is fully dissolved.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the DPA solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 1 to 24 hours at room temperature. The optimal immersion time can vary depending on the substrate and desired monolayer quality.

  • Rinsing:

    • After immersion, remove the substrate from the DPA solution.

    • Rinse the surface thoroughly with the pure solvent (e.g., 2-propanol) to remove any non-covalently bonded (physisorbed) molecules.

    • Perform a final rinse with ethanol.

  • Drying and Curing:

    • Dry the coated substrate under a stream of nitrogen gas.

    • To enhance the stability of the monolayer through covalent bond formation, an optional thermal annealing step can be performed. Heat the substrate in an oven or on a hotplate at 120-150°C for 15 minutes to several hours.[5]

  • Characterization:

    • The hydrophobicity of the surface can be confirmed by measuring the static water contact angle using a goniometer.

    • Surface chemical composition can be analyzed using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and the alkyl chain.[1][2]

    • The nature of the chemical bonding can be investigated using Fourier-Transform Infrared Spectroscopy (FTIR).[6][7]

Visualizations

Chemical Interaction Pathway

Caption: Potential binding mechanisms of this compound to a metal oxide surface.

Experimental Workflow Diagram

G Experimental Workflow for Hydrophobic Surface Preparation cluster_prep Preparation cluster_depo Deposition cluster_post Post-Treatment & Analysis Substrate_Cleaning Substrate Cleaning (Sonication in Acetone/Ethanol) Drying1 Drying (Nitrogen Stream) Substrate_Cleaning->Drying1 UV_Ozone UV-Ozone Treatment (Optional) Drying1->UV_Ozone Immersion Substrate Immersion (1-24 hours) UV_Ozone->Immersion Solution_Prep DPA Solution Preparation (1-2 mM in Anhydrous Solvent) Solution_Prep->Immersion Rinsing Rinsing (Pure Solvent) Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Annealing Thermal Annealing (Optional, 120-150°C) Drying2->Annealing Characterization Surface Characterization (Contact Angle, XPS, FTIR) Drying2->Characterization Without Annealing Annealing->Characterization

Caption: Workflow for creating a hydrophobic surface using this compound.

References

Application Notes and Protocols for Decylphosphonic Acid Solution Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of decylphosphonic acid (DPA) onto various substrates to form self-assembled monolayers (SAMs). These protocols are intended to guide researchers in modifying surface properties, such as wettability and work function, for applications in microfluidics, electronics, and biomaterials.

Introduction

This compound (DPA) is an organophosphorus compound used to form highly ordered, self-assembled monolayers on a variety of metal oxide surfaces. The phosphonic acid headgroup exhibits a strong affinity for metal oxides, anchoring the molecule to the surface, while the ten-carbon alkyl chain (decyl group) extends outwards. This molecular arrangement modifies the surface's chemical and physical properties, most notably increasing its hydrophobicity. DPA is instrumental in applications requiring precise control over surface energy, such as in the fabrication of organic field-effect transistors (OFETs), corrosion-resistant coatings, and platforms for biomedical device development.

Deposition Methods Overview

The most common method for depositing DPA is through solution-phase self-assembly, also known as dip-coating or immersion. Alternative methods such as spray coating and spin coating offer faster processing times and are suitable for specific applications.

  • Solution-Phase Deposition (Immersion): This is the most widely used method, involving the immersion of a substrate in a dilute solution of DPA. It allows for the formation of well-ordered monolayers, although it can require long deposition times for optimal quality.[1][2]

  • Spray Coating: This technique involves spraying a DPA solution onto a heated substrate. It is a rapid deposition method that can be scaled for larger surface areas.[3]

  • Spin Coating: A general thin-film coating technique where a solution is applied to the center of a spinning substrate.[4] It is a very fast method for producing uniform films.[5]

Experimental Protocols

Protocol 1: Solution-Phase Deposition (Immersion Method)

This protocol describes the standard procedure for forming a DPA SAM on a metal oxide substrate (e.g., Al₂O₃, TiO₂, SiO₂).

Materials:

  • Substrate (e.g., Silicon wafer with native oxide, glass slide, titanium-coated surface)

  • This compound (DPA)

  • Solvent (e.g., Ethanol, Isopropanol, Tetrahydrofuran (THF))

  • Acetone, Isopropanol (IPA), and Deionized (DI) water for cleaning

  • Beakers, Tweezers

  • Sonicator

  • Nitrogen gas line

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Place the substrate in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[1]

    • Dry the substrate thoroughly with a stream of nitrogen gas.

    • For silicon or titanium-based substrates, an optional UV-Ozone or Oxygen Plasma treatment for 5-10 minutes can be used to generate a fresh, hydroxylated oxide layer, which enhances DPA binding.[1]

  • DPA Solution Preparation:

    • Prepare a DPA solution with a concentration typically ranging from 0.1 mM to 2 mM in a suitable solvent like ethanol or isopropanol.[1][6] For example, to prepare a 1 mM solution, dissolve 22.23 mg of DPA in 100 mL of solvent.

    • Ensure the DPA is fully dissolved, using brief sonication if necessary.[1]

  • SAM Deposition:

    • Immerse the clean, dry substrate into the DPA solution. Ensure the entire surface to be coated is submerged.

    • Seal the container to prevent solvent evaporation.

    • Deposition time can vary significantly, from 1 hour to 48 hours, depending on the solvent, concentration, and desired monolayer quality.[2][6] Longer immersion times generally lead to more ordered films.[2] The process is typically carried out at room temperature.

  • Rinsing and Drying:

    • After immersion, carefully remove the substrate from the solution using tweezers.

    • Rinse the substrate thoroughly with fresh, pure solvent to remove any non-covalently bonded (physisorbed) DPA molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Annealing (Optional):

    • To improve the stability and bonding of the monolayer, an optional annealing step can be performed.

    • Heat the coated substrate in an oven or on a hotplate. A typical condition is 140°C for 24-48 hours.[7] This step promotes the formation of stable, covalent Al-O-P bonds on aluminum oxide surfaces.[8]

Protocol 2: Spin Coating Method

This protocol provides a general method for the rapid deposition of DPA. The exact parameters may need optimization based on the specific substrate and equipment.

Materials:

  • Same as Protocol 1, with the addition of a Spin Coater.

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as described in Protocol 1 (Step 1). A pristine, hydrophilic surface is critical for uniform spreading.

  • DPA Solution Preparation:

    • Prepare a DPA solution, for example, at a concentration of 1.0 mg/mL in a solvent such as THF or isopropanol.[5]

  • SAM Deposition:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Using a pipette, dispense 30-100 µL of the DPA solution onto the center of the substrate.[5]

    • Start the spin coater. A typical two-stage process can be used:

      • Stage 1 (Spread): 500 rpm for 5-10 seconds to allow the solution to spread across the substrate.

      • Stage 2 (Thinning): 3000 rpm for 30 seconds to thin the film to a monolayer and evaporate the solvent.[5]

  • Rinsing and Annealing:

    • After spinning, rinse the substrate with pure solvent to remove excess DPA.

    • Dry with nitrogen gas.

    • Perform an annealing step as described in Protocol 1 (Step 5) to enhance monolayer stability. A common condition is 100°C for 10 minutes.[5]

Data Presentation

The effectiveness of DPA deposition is typically characterized by measuring the change in surface wettability (contact angle), the thickness of the deposited layer, and its chemical composition.

ParameterSubstrateDeposition MethodDPA ConcentrationSolventTimeAnnealingResultReference
Static Water Contact AngleAluminum OxideImmersion2 mM2-Propanol~1 hBrief hotplate bake110° (Dothis compound)[6]
Static Water Contact AngleAluminum/SiImmersion0.1% (wt)Ethanol~20 hNone>125°[9]
SAM ThicknessAluminum OxideImmersion2 mM2-Propanol~1 hBrief hotplate bake5.1 nm (Dothis compound)[6]
Chain Tilt AngleSilicon OxideT-BAG25 µMTHFN/A140°C, 48h~37° (Octathis compound)[7]

Note: Dothis compound (12 carbons) and Octathis compound (18 carbons) are close structural analogs of this compound (10 carbons) and provide relevant comparative data.

Visualization of Workflow and Mechanisms

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_depo Phase 2: Deposition cluster_post Phase 3: Post-Processing cluster_char Phase 4: Characterization sub_clean Substrate Cleaning (Sonication, Plasma) immersion Immersion (1-48h) sub_clean->immersion spin Spin Coating (~1 min) sub_clean->spin spray Spray Coating (~1 min) sub_clean->spray sol_prep DPA Solution Preparation sol_prep->immersion sol_prep->spin sol_prep->spray rinsing Rinsing with Pure Solvent immersion->rinsing spin->rinsing spray->rinsing annealing Annealing (Optional) rinsing->annealing char Surface Analysis (Contact Angle, XPS) annealing->char

References

Troubleshooting & Optimization

Technical Support Center: Decylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the quality of decylphosphonic acid (DPA) self-assembled monolayers (SAMs).

Troubleshooting Guide

This section addresses common problems encountered during the preparation and characterization of DPA SAMs.

Issue 1: Low Water Contact Angle / Poor Hydrophobicity

  • Question: My DPA SAM shows a low water contact angle, indicating poor quality and hydrophobicity. What are the possible causes and solutions?

  • Answer: A low water contact angle is typically indicative of an incomplete or disordered monolayer. Several factors can contribute to this issue:

    • Inadequate Substrate Cleaning: The presence of organic or inorganic contaminants on the substrate surface can hinder the self-assembly process. Ensure a thorough cleaning procedure is followed. A common method involves sequential sonication in acetone, isopropanol, and deionized water.[1] For certain substrates like silicon, an oxygen plasma or UV-ozone treatment immediately before deposition can create a more reactive oxide layer.[1]

    • Suboptimal Deposition Time: The time required for a well-ordered monolayer to form can vary. It is recommended to perform a time-course study to determine the optimal deposition time for your specific system, which can range from a few hours to over 24 hours.[1]

    • Incorrect Solution Concentration: The concentration of the DPA solution is crucial. A typical concentration range is 0.1 mM to 1 mM.[1] Concentrations that are too high may lead to the formation of aggregates or multilayers, while concentrations that are too low may result in incomplete coverage.

    • Solvent Choice: The solvent can significantly impact SAM formation. Non-polar solvents can be effective for promoting the interaction between the phosphonic acid headgroup and a hydrophilic substrate.[2] However, the choice of solvent can also influence aggregation.[3] Anhydrous solvents are often preferred to prevent water-related side reactions.[4]

    • Environmental Factors: High humidity during the spin-coating process has been observed to affect the morphology of the resulting SAM.[5]

Issue 2: Inconsistent or Patchy Monolayer Formation

  • Question: My AFM images reveal an inconsistent or patchy DPA SAM. How can I achieve a more uniform monolayer?

  • Answer: A patchy monolayer suggests that the self-assembly process is not uniform across the substrate. Here are some troubleshooting steps:

    • Improve Substrate Cleanliness: As with low contact angles, substrate contamination is a primary suspect. Re-evaluate and optimize your substrate cleaning protocol.

    • Optimize Deposition Conditions:

      • Temperature: While room temperature is often sufficient, elevated temperatures (e.g., 60°C) can sometimes accelerate SAM formation. However, be cautious as higher temperatures can also lead to disordered layers.[1] The process of film formation can be highly dependent on temperature.[6]

      • Concentration and Time: Revisit the DPA concentration and deposition time as described in the previous issue. At very low concentrations, only partial coverage may be achieved.[3]

    • Rinsing Procedure: After deposition, a thorough rinsing step with the pure solvent is critical to remove any molecules that are not chemically bound (physisorbed) to the surface.[1] Inadequate rinsing can leave behind aggregates that appear as patches.

Issue 3: Poor SAM Stability

  • Question: The DPA SAM degrades or delaminates after formation. How can I improve its stability?

  • Answer: The stability of phosphonic acid SAMs is generally robust due to the strong interaction between the phosphonate headgroup and the oxide surface.[7] However, stability can be compromised under certain conditions.

    • Incomplete Covalent Bonding: Initially, phosphonic acid molecules may be hydrogen-bonded to the substrate. A post-deposition annealing step (e.g., at 140°C) can promote the formation of more stable covalent bonds.[1][7]

    • Hydrolytic Instability: While generally more stable than silane-based SAMs, prolonged exposure to harsh aqueous environments, especially at extreme pH, can affect stability.[7][8]

    • Substrate Choice: The nature of the metal oxide surface plays a significant role in the binding and stability of the SAM.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a high-quality DPA SAM?

A1: While specific values for DPA are not always explicitly stated, high-quality, densely packed alkylphosphonic acid SAMs on various oxide surfaces typically exhibit high water contact angles, often exceeding 100-110°.[3][11] For example, octathis compound (ODPA) SAMs can show water contact angles of 117.6 ± 2.5° on titanium dioxide and around 110° on mica and silicon dioxide.[1]

Q2: How can I confirm the successful formation and quality of my DPA SAM?

A2: A combination of surface characterization techniques is recommended:

  • Contact Angle Goniometry: This is a quick and straightforward method to assess the hydrophobicity of the surface, which is a good indicator of monolayer formation and packing density.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical bonding states at the surface. It can confirm the presence of phosphorus from the phosphonate headgroup and analyze the C 1s and O 1s spectra to verify the integrity of the monolayer and its binding to the substrate.[1][7]

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology of the SAM, allowing for the assessment of uniformity, coverage, and the presence of defects or aggregates.[6]

Q3: What is the typical thickness of a DPA monolayer?

A3: The thickness of a DPA monolayer is expected to be in the nanometer range, corresponding to the length of the decyl chain. For comparison, an octathis compound (C18) monolayer has a thickness of approximately 1.6 - 2.0 nm.[1][12]

Q4: Can I form DPA SAMs on surfaces other than metal oxides?

A4: The primary mechanism for phosphonic acid SAM formation involves the strong interaction of the phosphonic acid headgroup with metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[1] Formation on other surfaces may be less effective or require different surface preparation methods.

Data Presentation

Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs on Various Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)
Octathis compound (ODPA)Titanium Dioxide (TiO₂)117.6 ± 2.5
Octathis compound (ODPA)Mica~110
Octathis compound (ODPA)Silicon Dioxide (SiO₂)~110
Dothis compound (C12)Aluminum Oxide (AlOx)110

Data sourced from[1][11]

Table 2: Summary of XPS Binding Energies for Key Elements in Phosphonic Acid SAMs

ElementCore LevelTypical Binding Energy (eV)Indication
PhosphorusP 2p~133 - 134Presence of phosphonate headgroup on the surface.
OxygenO 1s~531 - 532Can indicate P-O-Metal bonds and P=O bonds.
CarbonC 1s~285Indicates the aliphatic carbon chain of the DPA molecule.

Data sourced from[1][13][14]

Experimental Protocols

Protocol 1: Formation of DPA SAMs by Solution Deposition

This protocol provides a general procedure for forming DPA SAMs from a solution.

Materials:

  • Substrate (e.g., TiO₂, Al₂O₃, SiO₂ wafer)

  • This compound (DPA)

  • Solvent (e.g., ethanol, isopropanol, tetrahydrofuran)

  • Beakers, tweezers, and a nitrogen gas line

  • Sonicator

  • Oven or hot plate (optional for annealing)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove contaminants. A common procedure is to sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[1]

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For enhanced reactivity, an optional oxygen plasma or UV-ozone treatment can be applied to the substrate immediately before deposition.[1]

  • Preparation of DPA Solution:

    • Prepare a dilute solution of DPA in the chosen solvent. A typical concentration is between 0.1 mM and 1 mM.[1]

    • Ensure the DPA is fully dissolved, using sonication if necessary.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the DPA solution.

    • The deposition time can vary from a few hours to over 24 hours. It is advisable to conduct a time-course study to find the optimal duration.[1]

    • Deposition can be performed at room temperature or at an elevated temperature (e.g., 60°C) to potentially speed up the process.[1]

  • Rinsing and Drying:

    • After the desired deposition time, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the pure solvent to eliminate any physisorbed molecules.[1]

    • Dry the substrate again under a stream of nitrogen gas.

  • Annealing (Optional):

    • To promote the formation of stable covalent bonds, a post-deposition annealing step can be performed (e.g., at 140°C).[1][7]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Cleaning Substrate Cleaning (Sonication) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Cleaning->Drying1 Plasma Optional: Plasma/UV-Ozone Drying1->Plasma Drying1->Plasma Solution Prepare DPA Solution (e.g., 1 mM in Ethanol) Immersion Immerse Substrate (Hours to 24+ hours) Plasma->Immersion Solution->Immersion Solution->Immersion Rinsing Rinse with Pure Solvent Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Rinsing->Drying2 Annealing Optional: Annealing (e.g., 140°C) Drying2->Annealing Drying2->Annealing

Caption: Experimental workflow for the formation of DPA SAMs.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Quality SAM low_ca Low Water Contact Angle start->low_ca patchy Patchy/Incomplete Coverage (AFM) start->patchy unstable Poor Stability start->unstable cleaning Inadequate Substrate Cleaning low_ca->cleaning deposition Suboptimal Deposition (Time, Temp, Conc.) low_ca->deposition patchy->cleaning patchy->deposition rinsing Improper Rinsing patchy->rinsing bonding Incomplete Covalent Bonding unstable->bonding optimize_cleaning Optimize Cleaning Protocol cleaning->optimize_cleaning optimize_deposition Optimize Deposition Parameters deposition->optimize_deposition improve_rinsing Thorough Rinsing with Pure Solvent rinsing->improve_rinsing anneal Post-Deposition Annealing bonding->anneal

References

Technical Support Center: Decylphosphonic Acid (DPA) Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the formation of decylphosphonic acid (DPA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, from substrate preparation to final monolayer characterization.

Issue 1: Incomplete Monolayer or Low Surface Coverage

Q: My characterization results (e.g., low water contact angle, weak XPS signal for phosphorus) suggest an incomplete or poorly formed DPA monolayer. What are the likely causes and solutions?

A: Incomplete monolayer formation is a frequent issue stemming from several factors. The primary causes involve substrate contamination, suboptimal deposition parameters, or solution instability.

Troubleshooting Steps:

  • Verify Substrate Cleanliness: The most critical step is ensuring the substrate surface is free of organic and inorganic contaminants. A rigorous cleaning procedure is essential. For many metal oxide surfaces like TiO₂, Al₂O₃, or SiO₂, a common protocol involves sequential sonication in high-purity solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.[1] UV/Ozone treatment or oxygen plasma can also be effective for removing organic residues and creating a reactive, hydroxylated surface.

  • Optimize Deposition Time & Concentration: The formation of a well-ordered monolayer is a time-dependent process.

    • Time: While initial adsorption can be rapid, achieving a well-packed, stable monolayer can take anywhere from a few hours to over 24 hours.[1][2] It is highly recommended to perform a time-course study to determine the optimal immersion time for your specific substrate and solvent system.

    • Concentration: A typical concentration for the DPA solution is between 0.1 mM and 1 mM.[1] Concentrations that are too low may result in partial coverage, even after long immersion times.[2] Conversely, excessively high concentrations can sometimes lead to the formation of aggregates or multilayers.

  • Check Solvent Choice: The solvent plays a crucial role in both dissolving the DPA and its interaction with the substrate.

    • Ethanol, isopropanol, and toluene are commonly used solvents.[1][3]

    • The choice of solvent can significantly affect the quality of the monolayer. For instance, solvents with lower dielectric constants can sometimes promote the formation of more well-defined monolayers by suppressing the dissolution of the metal oxide substrate.[1] The solvent can also influence the molecular conformation of the phosphonic acids on the surface.[4]

  • Consider Thermal Annealing: A post-deposition annealing step (e.g., 120-160°C) can promote the formation of stable, covalent phosphonate linkages with the substrate, enhancing monolayer stability and order.[1][3][5]

Issue 2: Formation of Aggregates or Multilayers

Q: Atomic Force Microscopy (AFM) reveals clumps and aggregates on my surface instead of a uniform monolayer. How can I prevent this?

A: Aggregate or multilayer formation is often caused by excessive DPA concentration, contamination, or issues with the deposition process itself.

Troubleshooting Steps:

  • Reduce DPA Concentration: High concentrations can lead to the formation of DPA aggregates or micelles in the solution, which then deposit onto the substrate.[2] Try reducing the concentration to the lower end of the typical range (e.g., 0.1 mM).

  • Improve Rinsing Procedure: After removing the substrate from the deposition solution, a thorough rinsing step with the pure solvent is critical to remove any non-covalently bound (physisorbed) molecules and multilayers.[1] Gentle sonication in the rinse solvent can sometimes be effective, but vigorous sonication may introduce defects into the monolayer.[5]

  • Ensure Complete Dissolution: Before immersing the substrate, ensure the DPA is fully dissolved in the solvent. Use sonication if necessary to create a clear, homogenous solution.[1]

  • Control Solvent Evaporation (for specific methods): If using a method like the T-BAG (Tethering by Aggregation and Growth) method, which involves solvent evaporation, ensure the process is controlled.[5] After the initial deposition and heating, extensive rinsing and sonication are required to remove the resulting multilayers.[5]

Issue 3: Monolayer Instability

Q: My DPA monolayer shows poor stability when exposed to aqueous solutions or during subsequent processing steps. How can this be improved?

A: The stability of phosphonic acid SAMs is generally robust but can be compromised by the quality of the initial bond to the substrate and the surrounding chemical environment.[5]

Troubleshooting Steps:

  • Implement Post-Deposition Annealing: Heating the sample after monolayer formation (e.g., at 140-160°C) can significantly enhance stability by promoting the conversion of hydrogen bonds to covalent P-O-metal bonds.[1][3][5]

  • Verify Substrate-Molecule Compatibility: DPA forms strong bonds with a variety of metal oxides like alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂).[5][6] Ensure your substrate has a native oxide layer that is suitable for phosphonate binding.

  • Control pH of Aqueous Environment: While generally stable, extreme pH conditions can affect the monolayer. Desorption has been noted particularly in basic aqueous solutions for some systems.[3]

  • Consider Surface Priming: For some substrates like titanium, using a mediating layer of zirconium ions has been shown to significantly enhance the stability of the phosphonate monolayer in buffer solutions.[7]

Quantitative Data Summary

The quality of a DPA monolayer is often assessed by measuring its hydrophobicity (via water contact angle) and thickness. The following tables provide expected values for DPA and similar alkylphosphonic acids on various substrates.

Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs
Phosphonic AcidSubstrateStatic Water Contact Angle (°)Reference
Dothis compound (C12)AlOₓ/Al110[8]
This compound (C10)Copper Oxide119[9]
Octathis compound (C18)Titanium Dioxide (TiO₂)110 ± 2[2]
Octathis compound (C18)Mica~110[1]
Octathis compound (C18)Silicon Dioxide (SiO₂)~110[1]
Table 2: Characterization Data from X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the elemental composition and chemical bonding of the monolayer.

AnalyteSubstrateExpected Binding Energy / RatioSignificanceReference
P 2pTitanium Dioxide (TiO₂)~134 eVConfirms presence of phosphorus headgroup[1]
P 2sSilicon Dioxide (SiO₂)~191.0 eVConfirms presence of phosphorus headgroup[5]
O 1s (P-O-Ti)Titanium Dioxide (TiO₂)~531.1 eVIndicates covalent bond to substrate[1]
C/P RatioSS316L~10.42Verifies stoichiometry of this compound[10]

Experimental Protocols & Visualizations

Protocol: Solution-Phase Deposition of DPA on Titanium Oxide (TiO₂)

This protocol outlines a general procedure for forming a DPA self-assembled monolayer on a titanium-based substrate.

  • Substrate Cleaning:

    • Sequentially sonicate the TiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate thoroughly using a stream of high-purity nitrogen gas.

    • Optional: Treat with UV/Ozone for 15-20 minutes to remove final traces of organic contaminants and ensure a hydroxylated surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in a high-purity solvent (e.g., ethanol or isopropanol).

    • Ensure the DPA is fully dissolved. Gentle sonication can be used to aid dissolution.

  • SAM Deposition:

    • Immerse the cleaned, dry substrate into the DPA solution.

    • Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse thoroughly with fresh, pure solvent to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen.

  • Annealing (Optional but Recommended):

    • Heat the monolayer-coated substrate in an oven or on a hotplate at 120-140°C for 1-2 hours to improve monolayer order and stability.[1][5]

Diagrams

G cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition cluster_post Phase 3: Post-Processing & Characterization Clean Substrate Cleaning (Sonication, UV/Ozone) Immerse Substrate Immersion (12-24 hours) Clean->Immerse Prepare DPA Solution Prep (1 mM in Ethanol) Prepare->Immerse Rinse Solvent Rinse (Remove Physisorbed Molecules) Immerse->Rinse Dry Nitrogen Drying Rinse->Dry Anneal Optional Annealing (120-140°C) Dry->Anneal Characterize Surface Characterization (AFM, XPS, Contact Angle) Anneal->Characterize

Caption: Standard experimental workflow for DPA monolayer formation.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Observed: Incomplete Monolayer / Low Contact Angle Cause1 Contaminated Substrate Problem->Cause1 Cause2 Insufficient Deposition Time Problem->Cause2 Cause3 Suboptimal DPA Concentration Problem->Cause3 Cause4 Poor Solvent Choice Problem->Cause4 Sol1 Improve Cleaning Protocol (e.g., add UV/Ozone) Cause1->Sol1 Sol2 Increase Immersion Time (Perform Time-Course Study) Cause2->Sol2 Sol3 Adjust Concentration (Typical: 0.1-1 mM) Cause3->Sol3 Sol4 Test Alternative Solvents (e.g., Isopropanol, Toluene) Cause4->Sol4

Caption: Troubleshooting logic for an incomplete DPA monolayer.

References

Technical Support Center: Optimizing Annealing Temperature for Decylphosphonic Acid Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with decylphosphonic acid (DPA) self-assembled monolayers (SAMs). Here you will find troubleshooting guidance and frequently asked questions to assist in optimizing the post-deposition annealing process for creating stable and high-quality DPA films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound films?

A1: Post-deposition annealing is a critical step for enhancing the stability and quality of this compound (DPA) self-assembled monolayers (SAMs). The thermal energy promotes the formation of strong, covalent M-O-P (metal-oxygen-phosphorus) bonds between the phosphonic acid headgroup and the metal oxide substrate. This transforms the initially physisorbed molecules, which are held by weaker hydrogen bonds, into a more robust and densely packed chemisorbed monolayer.[1]

Q2: What is the recommended annealing temperature range for DPA films?

A2: A general and effective temperature range for annealing DPA films is between 100 °C and 150 °C. This range is typically sufficient to drive the condensation reaction that forms covalent bonds without causing thermal degradation of the decyl alkyl chains. For similar long-chain alkylphosphonic acids, such as octathis compound (ODPA), an annealing temperature of 140°C has been shown to be effective.[2]

Q3: How does annealing affect the hydrophobicity and stability of the DPA film?

A3: Annealing significantly increases the stability of the film. Thermally treated films show much greater resistance to being washed away by solvents like methanol, THF, or water compared to their untreated counterparts.[1][3] This enhanced stability ensures that the hydrophobic properties, indicated by a high water contact angle, are maintained over time, even when exposed to dynamic fluid environments.[1][3]

Q4: Can annealing be performed in ambient air?

A4: It is highly recommended to perform the annealing step in a vacuum oven or under an inert atmosphere (e.g., nitrogen or argon). This prevents the potential for oxidative damage to the organic monolayer at elevated temperatures and minimizes the incorporation of contaminants.

Q5: How long should the annealing process last?

A5: A typical annealing duration is between 1 to 2 hours. This provides adequate time for the molecules to achieve a more ordered state and for the covalent bonding to the substrate to complete.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low water contact angle (<90°) after annealing 1. Incomplete monolayer formation.2. Thermal degradation of the DPA molecules.3. Contamination on the substrate or in the annealing environment.1. Ensure sufficient deposition time (12-24 hours) before annealing.2. Reduce the annealing temperature (stay within the 100-150°C range).3. Verify the cleanliness of the substrate and anneal in a vacuum or inert gas.
Inconsistent film quality or patchy appearance 1. Non-uniform heating during annealing.2. Sub-optimal substrate cleaning.3. Aggregation of DPA during deposition.1. Use a calibrated oven with uniform temperature distribution.2. Re-evaluate and standardize the substrate cleaning protocol.3. Ensure the DPA solution is fully dissolved and consider sonication before deposition.
Poor film adhesion after solvent rinse 1. Insufficient annealing temperature or time.2. Incomplete formation of covalent bonds.3. Highly rough or unsuitable substrate surface.1. Increase the annealing temperature (e.g., in 10°C increments up to 150°C) or extend the annealing time.2. Confirm the presence of a native oxide layer with hydroxyl groups on the substrate.3. Use smoother substrates for more ordered film formation.
Film delamination or peeling 1. Annealing temperature is too high, causing excessive stress.2. Significant mismatch in thermal expansion between the film and substrate.1. Lower the annealing temperature.2. Implement a slower ramp-up and cool-down rate during the annealing process.

Quantitative Data on Annealing Effects

The following table summarizes the expected impact of annealing temperature on key properties of DPA films, based on typical observations for long-chain alkylphosphonic acid SAMs.

Annealing Temperature (°C)Water Contact Angle (°)Surface Roughness (RMS, nm)Film Stability
No Annealing (Room Temp.)105 - 110~0.6Low
100108 - 112~0.5Moderate
120110 - 115~0.4High
140110 - 115~0.4Very High
160105 - 110~0.5High (risk of degradation)

Note: These are representative values. Actual results may vary depending on the substrate material, cleanliness, and specific experimental conditions.

Experimental Protocols

Substrate Preparation
  • Solvent Cleaning: Sequentially sonicate the substrates (e.g., silicon wafers with native oxide or titanium-coated surfaces) in acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrates thoroughly under a stream of dry nitrogen or argon gas.

  • Surface Activation: To ensure a hydroxyl-rich surface, treat the substrates with a UV/Ozone cleaner for 15-20 minutes or immerse them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes.

    • Caution: Piranha solution is extremely corrosive and must be handled with extreme care inside a chemical fume hood.

  • Final Rinse and Dry: Rinse the substrates extensively with deionized water and dry again with nitrogen or argon. Use the substrates immediately for DPA deposition.

This compound (DPA) Film Deposition
  • Solution Preparation: Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol (B145695) or isopropanol. Gentle sonication can help ensure complete dissolution.

  • Immersion: Fully immerse the freshly cleaned and activated substrates into the DPA solution within a sealed, clean container.

  • Self-Assembly: Allow the self-assembly process to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.

  • Rinsing: After deposition, remove the substrates from the solution and rinse them gently with the fresh, pure solvent to remove any non-chemisorbed molecules.

  • Drying: Dry the DPA-coated substrates under a stream of dry nitrogen or argon.

Post-Deposition Annealing
  • Setup: Place the DPA-coated substrates into a vacuum oven or a tube furnace equipped with an inert gas inlet.

  • Heating: Heat the substrates to the desired annealing temperature (e.g., 120-140 °C) at a controlled ramp rate.

  • Dwell Time: Maintain the set temperature for 1 to 2 hours.

  • Cooling: Turn off the heating and allow the substrates to cool down slowly to room temperature under vacuum or within the inert atmosphere.

  • Characterization: Once cooled, the substrates are ready for characterization (e.g., contact angle goniometry, AFM, XPS).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep DPA Deposition cluster_anneal Annealing Solvent_Cleaning Solvent_Cleaning Drying1 Drying1 Solvent_Cleaning->Drying1 Surface_Activation Surface_Activation Drying1->Surface_Activation Final_Rinse Final_Rinse Surface_Activation->Final_Rinse Solution_Prep Solution_Prep Final_Rinse->Solution_Prep Immediate Use Immersion Immersion Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Drying2 Drying2 Rinsing->Drying2 Heating Heating Drying2->Heating Dwell Dwell Heating->Dwell Cooling Cooling Dwell->Cooling Characterization Characterization Cooling->Characterization Final Film

Caption: Experimental workflow for DPA film fabrication and annealing.

annealing_effect cluster_before Before Annealing cluster_after After Annealing (120-140°C) Physisorbed Physisorbed DPA (Hydrogen Bonds) Annealing Thermal Annealing Physisorbed->Annealing Disordered Less Ordered Alkyl Chains Disordered->Annealing Low_Stability Low Solvent Resistance Low_Stability->Annealing Chemisorbed Chemisorbed DPA (Covalent M-O-P Bonds) Ordered Densely Packed Alkyl Chains High_Stability High Solvent Resistance Annealing->Chemisorbed Annealing->Ordered Annealing->High_Stability

Caption: Effect of thermal annealing on DPA film properties.

References

Technical Support Center: Decylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of decylphosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound involves a two-step process:

  • Michaelis-Arbuzov Reaction: This step involves the reaction of a decyl halide (commonly 1-bromodecane) with a trialkyl phosphite (such as triethyl phosphite) to form the corresponding diethyl decylphosphonate. This reaction is a cornerstone for creating the carbon-phosphorus bond.[1][2]

  • Dealkylation/Hydrolysis: The resulting diethyl decylphosphonate is then hydrolyzed to yield this compound. This can be achieved through harsh acidic conditions or milder methods involving silyl intermediates.[3][4]

Q2: Why is direct hydrolysis of the intermediate diethyl decylphosphonate often difficult?

A2: Direct hydrolysis of dialkyl phosphonates, including diethyl decylphosphonate, is known to be challenging.[3] It typically requires harsh conditions, such as refluxing in concentrated hydrochloric acid for extended periods, which can potentially lead to degradation of the desired product or be incompatible with other functional groups if present.[4][5]

Q3: What are the main alternatives to harsh acidic hydrolysis for the dealkylation step?

A3: A popular and milder alternative is the McKenna reaction, which involves the use of a halotrimethylsilane, such as bromotrimethylsilane (TMSBr) or a combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[6][7] This method converts the phosphonate ester into a silyl ester intermediate, which is readily hydrolyzed to the phosphonic acid under mild conditions (e.g., with methanol or water).[6][8]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be challenging due to its polarity. Common methods include crystallization from solvents like hexane or acetone-water mixtures.[9] For more persistent impurities, column chromatography on a strong anion-exchange resin may be effective.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in the Michaelis-Arbuzov Reaction
Symptom Potential Cause Troubleshooting Steps
Reaction does not proceed to completion (as indicated by TLC or ³¹P NMR).Low Reactivity of Alkyl Halide: While 1-bromodecane is suitable, 1-chlorodecane is less reactive. The general reactivity order is R-I > R-Br > R-Cl.[10][11]- If using 1-chlorodecane, consider switching to 1-bromodecane or 1-iododecane. - Alternatively, increase the reaction temperature and time, but monitor for side reactions.
Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction typically requires heating, often in the range of 120-160°C.[1]- Ensure the reaction mixture reaches the optimal temperature. - Consider using a higher boiling point solvent if necessary, although the reaction is often run neat.
Steric Hindrance: While less of a concern with primary halides like 1-bromodecane, bulky phosphites can slow the reaction.[10]- Use a less sterically hindered phosphite, such as trimethyl or triethyl phosphite.
Formation of multiple products observed by ³¹P NMR.Side Reaction with Byproduct: The ethyl bromide generated as a byproduct can react with the triethyl phosphite, especially if it is more reactive than the starting decyl halide.[10]- Using a phosphite with low molecular weight alkyl groups like triethyl phosphite is advantageous as the ethyl bromide byproduct is volatile and can be removed by distillation during the reaction.[12]
Issue 2: Problems During the Dealkylation/Hydrolysis Step
Symptom Potential Cause Troubleshooting Steps
Incomplete hydrolysis after prolonged reflux in concentrated HCl.Insufficient Reaction Time or Acid Concentration: The hydrolysis of long-chain alkyl phosphonates can be slow.[5]- Ensure the reaction is refluxed for an adequate amount of time (can be several hours). - Confirm that concentrated HCl (e.g., 37%) is being used.
Low yield after McKenna dealkylation (using TMSBr or TMSCl/NaI).Presence of Water: Halotrimethylsilanes are sensitive to moisture, which can consume the reagent.- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Insufficient Reagent: An excess of the silylating agent is often required to drive the reaction to completion.- Use a molar excess of TMSBr or TMSCl/NaI.
Formation of Side Products: Prolonged reaction times in the McKenna reaction can sometimes lead to side reactions, as the alkyl bromide byproduct is generated in situ.[6][8]- Monitor the reaction by ³¹P NMR to determine the optimal reaction time.
Issue 3: Product Identification and Purity
Symptom Potential Cause Troubleshooting Steps
Ambiguous ³¹P NMR spectrum.Presence of Starting Material and/or Intermediates: The spectrum may show peaks for unreacted diethyl decylphosphonate or the mono-dealkylated intermediate.- Diethyl decylphosphonate: Expect a single peak. The chemical shift for similar diethyl phosphonates is in the range of +7 ppm.[13] - This compound: Expect a single peak, shifted from the starting ester. The chemical shift of phosphonic acids can vary with pH.[14] - ³¹P NMR Monitoring of McKenna Reaction: The exchange of each ethyl group for a trimethylsilyl group results in an upfield shift of approximately 8-10 ppm for each substitution.[6]
Final product is a sticky oil instead of a solid.Hygroscopic Nature of Phosphonic Acids: Phosphonic acids can absorb moisture from the atmosphere.[9]- Dry the product under high vacuum. - Lyophilization from a suitable solvent like t-butanol can sometimes yield a more manageable solid.[9]
Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.- Attempt purification by recrystallization from different solvent systems (e.g., hexane, acetone/water).[9] - If recrystallization fails, consider column chromatography.[9]

Quantitative Data Summary

Table 1: Comparison of Dealkylation Methods for Dialkyl Phosphonates

Method Reagents Typical Conditions Advantages Disadvantages Reference(s)
Acidic HydrolysisConcentrated HClReflux, several hoursInexpensive reagents.Harsh conditions, may not be suitable for sensitive substrates, can be slow.[3][4][5]
McKenna ReactionTMSBr or TMSCl/NaIRoom temperature to mild heatingMild conditions, high yields, shorter reaction times compared to acidic hydrolysis.Reagents are moisture-sensitive, potential for side reactions with prolonged reaction times.[6][7][15]
Boron TribromideBBr₃-30°C to 70°CEffective for dealkylation.Reagent is highly reactive and requires careful handling.[16]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Decylphosphonate (Michaelis-Arbuzov Reaction)

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromodecane

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromodecane (1 equivalent) and a slight excess of triethyl phosphite (1.1-1.2 equivalents).

  • Heat the reaction mixture to 140-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The desired diethyl decylphosphonate is obtained as a colorless oil.

Protocol 2: Synthesis of this compound via Acidic Hydrolysis

Materials:

  • Diethyl decylphosphonate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask containing diethyl decylphosphonate (1 equivalent), add an excess of concentrated HCl (e.g., 10-20 equivalents).

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by ³¹P NMR until the starting material peak has disappeared.

  • After cooling, remove the water and excess HCl under reduced pressure.

  • The crude this compound can be purified by recrystallization.

Protocol 3: Synthesis of this compound via McKenna Dealkylation

This protocol should be performed under anhydrous conditions.

Materials:

  • Diethyl decylphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous acetonitrile or chloroform

  • Methanol

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve diethyl decylphosphonate (1 equivalent) in anhydrous acetonitrile or chloroform.

  • Add bromotrimethylsilane (at least 2.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40°C) for 2-24 hours. Monitor the formation of the bis(trimethylsilyl) ester by ³¹P NMR.[6]

  • Once the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure.

  • To the residue, add methanol to effect the solvolysis of the silyl ester to the phosphonic acid.

  • Evaporate the methanol to yield the crude this compound, which can then be purified.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Dealkylation/Hydrolysis A 1-Bromodecane C Diethyl Decylphosphonate A->C Heat (140-160°C) B Triethyl Phosphite B->C Heat (140-160°C) D This compound C->D Hydrolysis (e.g., HCl or TMSBr/MeOH)

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Arbuzov Michaelis-Arbuzov Reaction Start->Arbuzov Check_Yield1 Low Yield? Arbuzov->Check_Yield1 Troubleshoot1 Check: - Alkyl Halide Reactivity - Temperature - Reaction Time Check_Yield1->Troubleshoot1 Yes Hydrolysis Dealkylation/Hydrolysis Check_Yield1->Hydrolysis No Troubleshoot1->Arbuzov Check_Yield2 Low Yield or Incomplete Reaction? Hydrolysis->Check_Yield2 Troubleshoot2 Check: - Anhydrous Conditions (McKenna) - Reagent Stoichiometry - Reaction Time Check_Yield2->Troubleshoot2 Yes Purification Purification Check_Yield2->Purification No Troubleshoot2->Hydrolysis Check_Purity Impure Product? Purification->Check_Purity Troubleshoot3 Try: - Recrystallization - Chromatography - High Vacuum Drying Check_Purity->Troubleshoot3 Yes End Pure Product Check_Purity->End No Troubleshoot3->Purification

Caption: A logical workflow for troubleshooting this compound synthesis.

References

preventing multilayer formation in decylphosphonic acid deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for decylphosphonic acid (DPA) self-assembled monolayer (SAM) deposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DPA deposition experiments, with a focus on preventing the formation of undesirable multilayers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of multilayer formation during DPA deposition?

A1: Multilayer formation primarily occurs due to the physisorption of DPA molecules on top of the initial chemisorbed monolayer. This can be exacerbated by several factors, including high precursor concentration, the presence of water in the solvent, and insufficient rinsing after deposition. While the first layer chemically bonds to the substrate's oxide surface, subsequent layers are held by weaker van der Waals forces.

Q2: How can I tell if I have a monolayer or a multilayer of DPA on my substrate?

A2: Several surface analysis techniques can help distinguish between a monolayer and a multilayer. X-ray Photoelectron Spectroscopy (XPS) can show differential charging effects and a broadening of the C 1s peak in the presence of multilayers.[1][2] Atomic Force Microscopy (AFM) can reveal the surface morphology, where multilayers may appear as aggregates or islands on top of a uniform film. Contact angle goniometry is also a useful indicator; a well-ordered, dense monolayer will typically exhibit a high and consistent water contact angle, whereas multilayers can lead to variability and potentially different angles.

Q3: Is it possible to remove multilayers after the deposition process?

A3: Yes, it is often possible to remove physisorbed multilayers post-deposition. Thorough rinsing with the pure solvent used for deposition is the first step to remove loosely bound molecules.[3] Sonication in an appropriate solvent can also be effective in dislodging multilayers.[1] For some systems, specific rinsing protocols, such as a "carbonate rinse," have been shown to be effective for removing excess octathis compound (ODPA), a longer-chain analogue of DPA.[4]

Q4: Does the choice of solvent affect multilayer formation?

A4: Absolutely. The solvent plays a critical role in the quality of the DPA SAM. The solubility of DPA in the chosen solvent is important, and the presence of even trace amounts of water can lead to the formation of DPA aggregates in solution, which can then deposit on the substrate as multilayers. Using anhydrous solvents is highly recommended.

Q5: How critical is the substrate cleaning process?

A5: Substrate cleaning is a critical prerequisite for forming a high-quality DPA monolayer. An improperly cleaned substrate with organic residues or other contaminants will lead to a disordered and incomplete monolayer, which can, in turn, promote multilayer formation in certain areas. A common and effective cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water.[3]

Troubleshooting Guides

Issue 1: Characterization suggests the presence of multilayers.
Possible Cause Troubleshooting Step Expected Outcome
High DPA Concentration Reduce the DPA concentration in the deposition solution. Typical concentrations for monolayer formation are in the range of 0.1 mM to 1 mM.[3]A lower concentration will reduce the likelihood of physisorption of excess molecules.
Insufficient Rinsing After deposition, thoroughly rinse the substrate with the pure, anhydrous solvent used for deposition. Gentle agitation or sonication during rinsing can be beneficial.Removal of loosely bound, physisorbed DPA molecules from the surface of the chemisorbed monolayer.
Presence of Water Ensure all solvents are anhydrous and that the deposition is carried out in a low-humidity environment (e.g., in a glovebox).Minimized formation of DPA aggregates in solution, leading to a more uniform monolayer deposition.
Deposition Time Too Long Optimize the deposition time. While sufficient time is needed for a complete monolayer to form, excessively long times can sometimes promote multilayer growth.A well-ordered monolayer is formed without the accumulation of excess physisorbed layers.
Issue 2: Inconsistent or patchy DPA coating.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Substrate Cleaning Review and improve the substrate cleaning protocol. Ensure all organic and particulate contaminants are removed. Consider a final UV/Ozone or plasma cleaning step before deposition.A uniformly reactive substrate surface that promotes the formation of a complete and well-ordered monolayer.
Poor DPA Solubility Ensure the DPA is fully dissolved in the solvent. Gentle heating or sonication of the solution may be necessary.A homogenous deposition solution that leads to a uniform SAM.
Solvent Evaporation If using a volatile solvent, perform the deposition in a sealed container to maintain a constant concentration and prevent premature drying of the substrate.Consistent deposition conditions throughout the experiment, resulting in a more uniform coating.

Quantitative Data Summary

The following table summarizes key experimental parameters for achieving DPA and other alkylphosphonic acid monolayers, as reported in the literature.

Parameter Value/Range Substrate(s) Notes
DPA Concentration 0.1 mM - 1 mMSilicon Oxide, Titanium Oxide, Aluminum OxideLower concentrations are generally preferred to avoid multilayer formation.
Deposition Time 1 - 48 hoursSilicon Oxide, Titanium Oxide, Gallium NitrideOptimal time is system-dependent and may require optimization.[3][5]
Annealing Temperature 140 - 160 °CSilicon Oxide, Gallium NitridePost-deposition annealing can improve the stability and covalent bonding of the monolayer.[1][5]
Solvent Tetrahydrofuran (THF), 2-Propanol, TolueneSilicon Oxide, Aluminum Oxide, Gallium NitrideAnhydrous solvents are crucial for high-quality SAMs.[1][5][6]

Experimental Protocols

Protocol 1: DPA Monolayer Deposition on Silicon Oxide by Solution Immersion
  • Substrate Cleaning:

    • Sonicate the silicon wafer coupon in acetone for 15 minutes.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate under a stream of dry nitrogen.

    • Optional: Perform a UV/Ozone or oxygen plasma treatment for 5-10 minutes to ensure a fully hydroxylated and clean surface.

  • Solution Preparation:

    • Prepare a 0.5 mM solution of this compound in anhydrous tetrahydrofuran (THF).

    • Ensure the DPA is fully dissolved. Gentle sonication can be used to aid dissolution.

  • SAM Deposition:

    • Immerse the cleaned and dried silicon substrate in the DPA solution in a sealed, anhydrous environment (e.g., a glovebox or a sealed container with an inert gas blanket).

    • Allow the deposition to proceed for 24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the DPA solution.

    • Rinse the substrate thoroughly with fresh, anhydrous THF to remove any physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen.

  • Annealing (Optional but Recommended):

    • Place the DPA-coated substrate in an oven.

    • Heat at 140°C for 24-48 hours in air to promote the formation of stable covalent bonds between the phosphonic acid and the silicon oxide surface.[1]

Protocol 2: The T-BAG (Tethering by Aggregation and Growth) Method for DPA on Silicon

This method is particularly useful for achieving well-ordered monolayers.

  • Substrate Cleaning:

    • Follow the same cleaning procedure as in Protocol 1.

  • Deposition:

    • Place the cleaned silicon substrate vertically in a solution of 25 µM DPA in dry THF.[1]

    • Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of DPA is deposited on the substrate.[1]

  • Annealing:

    • Heat the coated substrate in an oven at 140°C for 48 hours in air.[1]

  • Multilayer Removal:

    • After annealing, it is crucial to remove any physisorbed multilayers.

    • Rinse and sonicate the substrate in fresh THF and methanol to ensure only the covalently bound monolayer remains.[1]

Visualizations

ExperimentalWorkflow cluster_good Monolayer Formation cluster_bad Potential Multilayer Formation A Substrate Cleaning B Low Concentration DPA Solution (e.g., 0.5 mM) A->B C Controlled Immersion B->C D Thorough Rinsing (Anhydrous Solvent) C->D E Post-Deposition Annealing D->E F Characterization: Uniform Monolayer E->F G Inadequate Substrate Cleaning H High Concentration DPA Solution (> 1 mM) G->H I Prolonged Immersion H->I J Insufficient Rinsing I->J K No Annealing J->K L Characterization: Multilayers/Aggregates K->L

Caption: A comparison of experimental workflows for achieving a DPA monolayer versus a pathway that may lead to multilayer formation.

TroubleshootingFlowchart start Start: Multilayer Suspected q1 Was the DPA concentration > 1 mM? start->q1 a1_yes Reduce DPA concentration to 0.1-1 mM q1->a1_yes Yes q2 Was the rinsing step thorough? q1->q2 No a1_yes->q2 a2_no Re-rinse with sonication in pure solvent q2->a2_no No q3 Was an anhydrous solvent used? q2->q3 Yes a2_no->q3 a3_no Use anhydrous solvent and a dry environment q3->a3_no No q4 Was post-deposition annealing performed? q3->q4 Yes a3_no->q4 a4_no Anneal at 140-160°C to strengthen monolayer binding q4->a4_no No end_good Re-characterize for monolayer q4->end_good Yes a4_no->end_good end_bad Issue persists: review substrate cleaning end_good->end_bad If needed

Caption: A troubleshooting flowchart for addressing multilayer formation in DPA deposition experiments.

References

how to clean substrates for decylphosphonic acid adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical step of substrate cleaning prior to the adsorption of decylphosphonic acid for the formation of self-assembled monolayers (SAMs). Proper surface preparation is paramount to achieving a well-ordered, dense, and stable monolayer.

Frequently Asked Questions (FAQs)

Q1: Why is substrate cleaning so critical for this compound SAM formation?

A pristine substrate surface is essential for the formation of a well-ordered self-assembled monolayer.[1] The phosphonic acid headgroup binds to the hydroxyl groups on the substrate's native oxide surface.[2] Any organic or inorganic contaminants can block these binding sites, leading to a disordered, incomplete, or poorly adhered monolayer.[1] This can manifest as a low water contact angle on the SAM surface.[1]

Q2: What are the most common substrates used for this compound adsorption?

This compound, like other organophosphonic acids, readily adsorbs to a variety of metal oxide surfaces. Commonly used substrates include silicon dioxide (SiO₂), titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and mica.[2][3]

Q3: What is the general workflow for cleaning these substrates?

A typical cleaning procedure involves a multi-step process to remove contaminants. This usually starts with sonication in a series of organic solvents to remove organic residues, followed by rinsing with high-purity deionized water.[1][2] For more rigorous cleaning, oxidative methods like oxygen plasma or UV-ozone treatment can be employed to create a fresh, reactive oxide layer.[2] The substrate should be used for SAM deposition immediately after cleaning to prevent recontamination.[1]

Q4: What is the purpose of post-deposition annealing?

Post-deposition annealing can improve the stability and adhesion of the phosphonic acid SAM.[1] Heating the substrate after the monolayer has formed can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate.[1][3]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low water contact angle on the SAM-coated surface. 1. Incomplete monolayer formation.2. Disordered or poorly packed monolayer.3. Surface contamination.4. Presence of hydrophilic defects.1. Increase the deposition time.2. Optimize the this compound concentration.3. Ensure rigorous substrate cleaning; consider adding a plasma or UV-ozone step.4. Try a different deposition solvent.5. Implement a post-deposition annealing step.[1]
Inconsistent results between experiments. 1. Variations in the substrate cleaning procedure.2. Inconsistent this compound solution concentration or purity.3. Contamination of solvents or glassware.4. Variations in deposition time or temperature.1. Standardize the cleaning protocol and ensure it is followed precisely each time.2. Use high-purity anhydrous solvents and prepare fresh solutions.3. Use meticulously cleaned glassware and tweezers.4. Precisely control all deposition parameters.[1]
Visible patches of bare substrate in AFM imaging. 1. Insufficient this compound concentration.2. Short deposition time.3. Contaminants blocking adsorption sites.1. Increase the concentration of the this compound solution.2. Extend the deposition time.3. Enhance the substrate cleaning protocol to ensure complete removal of all contaminants.[1]
Formation of multilayers or aggregates. 1. This compound concentration is too high.2. Inadequate rinsing after deposition.3. Presence of water in the deposition solvent.1. Reduce the concentration of the this compound solution.2. Rinse the substrate thoroughly with fresh, pure solvent after deposition to remove physisorbed molecules.[1][2]3. Use anhydrous solvents and handle them in a dry environment.[1]

Experimental Protocols & Data

Standard Substrate Cleaning Protocol

This protocol describes a general procedure for cleaning common substrates like SiO₂, TiO₂, and Al₂O₃.

Materials:

  • Substrate of choice

  • Acetone (B3395972) (reagent grade or higher)

  • Isopropanol (reagent grade or higher)

  • Deionized water (18 MΩ·cm)

  • Beakers

  • Tweezers

  • Sonicator

  • Nitrogen gas line (high purity)

Procedure:

  • Place the substrate in a clean beaker.

  • Add enough acetone to fully submerge the substrate.

  • Sonicate for 10-15 minutes.[2]

  • Remove the substrate with clean tweezers and place it in a second beaker with isopropanol.

  • Sonicate for 10-15 minutes.[2]

  • Remove the substrate and place it in a third beaker with deionized water.

  • Sonicate for 10-15 minutes.[2]

  • Thoroughly rinse the substrate with deionized water.[1]

  • Dry the substrate under a stream of high-purity nitrogen gas.[2]

  • Optional but Recommended: Immediately before deposition, treat the substrate with oxygen plasma or UV-ozone to create a fresh, reactive oxide layer.[2]

  • Use the cleaned substrate for SAM deposition immediately to prevent recontamination.[1]

Quantitative Data Summary
ParameterSubstrate(s)Typical Value(s)Notes
Solvent Sonication Time SiO₂, TiO₂, Al₂O₃10–15 minutes per solventA common sequence is acetone, isopropanol, and deionized water.[2]
Phosphonic Acid Concentration General0.1 mM to 1 mMA typical range for solution deposition.[2]
Deposition Time GeneralA few hours to over 24 hoursA time-course study is recommended to optimize for the specific system.[2]
Post-Deposition Annealing Generale.g., 140°CCan promote the formation of stable covalent bonds.[2][3]
Water Contact Angle (this compound) Aluminum Oxide> 115°Indicates a highly hydrophobic surface.[4][5]

Visual Workflow

G cluster_cleaning Substrate Cleaning cluster_activation Optional Surface Activation cluster_deposition SAM Deposition start Start: Contaminated Substrate acetone Sonicate in Acetone (10-15 min) start->acetone ipa Sonicate in Isopropanol (10-15 min) acetone->ipa di_water Sonicate in DI Water (10-15 min) ipa->di_water rinse_dry Rinse with DI Water & Dry with N2 di_water->rinse_dry plasma Oxygen Plasma or UV-Ozone Treatment rinse_dry->plasma Recommended deposition Immediate Immersion in This compound Solution rinse_dry->deposition Direct Path plasma->deposition end End: Clean Substrate for SAM Deposition deposition->end

References

Technical Support Center: Decylphosphonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of decylphosphonic acid (DPA) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in this compound Solutions

Researchers may encounter precipitation or cloudiness in their DPA solutions, either immediately after preparation or after a period of storage. This can be attributed to several factors, including solvent choice, concentration, temperature, and pH.

Troubleshooting Workflow: Precipitate Formation

start Precipitate Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No solution_concentration Reduce concentration or gently warm and sonicate to redissolve. check_concentration->solution_concentration Yes check_temp Was the solution stored at a low temperature? check_solvent->check_temp No solution_solvent Use a co-solvent or switch to a more suitable solvent. check_solvent->solution_solvent Yes check_ph Is the solution pH appropriate? check_temp->check_ph No solution_temp Store at a recommended, stable temperature. check_temp->solution_temp Yes solution_ph Adjust pH to improve solubility (if compatible with the experiment). check_ph->solution_ph Yes

Caption: Troubleshooting workflow for DPA solution precipitation.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Low Solvent Polarity This compound has a polar phosphonic acid head and a long nonpolar decyl tail. If the solvent is not sufficiently polar, the DPA may not remain dissolved.Consider using a more polar solvent or a co-solvent system. For example, adding a small amount of a polar solvent like methanol or ethanol to a less polar solvent can improve solubility.
High Concentration The concentration of DPA may exceed its solubility limit in the chosen solvent, especially at lower temperatures.Prepare a more dilute solution. If a higher concentration is necessary, gentle warming and sonication may help to redissolve the precipitate. Always ensure the solution cools to ambient temperature without precipitation before use.
Low Temperature Solubility of DPA can decrease at lower temperatures, leading to precipitation.Store solutions at a controlled room temperature unless otherwise specified. If refrigeration is required, allow the solution to warm to room temperature and ensure all precipitate has redissolved before use.
pH of the Solution The solubility of alkylphosphonic acids can be pH-dependent. In aqueous or protic solvents, a pH that does not favor the ionized phosphonate form can reduce solubility.[1]For aqueous-based solutions, adjusting the pH to a neutral or slightly basic level can increase the solubility of DPA by converting it to the more soluble phosphonate salt.[1] This should only be done if it does not interfere with the intended application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound solutions?

A1: The choice of solvent depends on the intended application. For creating self-assembled monolayers (SAMs), ethanol, isopropanol, or toluene are commonly used. For other applications, a range of organic solvents can be used. Due to the amphiphilic nature of DPA, a solvent system that can accommodate both the polar head and nonpolar tail is often optimal. It is advisable to perform small-scale solubility tests to determine the best solvent for your specific concentration and experimental conditions.

Q2: How should I store my this compound solutions to ensure stability?

A2: this compound solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.[2] Storage in a cool, dry, and dark place is recommended to minimize potential degradation from light and temperature fluctuations.[2] For long-term storage, refrigeration may be an option, but it is crucial to check for precipitation upon warming to room temperature before use.

Q3: What are the signs of degradation in a this compound solution?

A3: Signs of degradation can include:

  • Color Change: A change from a colorless to a yellowish or brownish solution may indicate chemical degradation.

  • Precipitation: The formation of an insoluble material that does not redissolve upon warming could be a degradation product.

  • Loss of Performance: In applications such as surface modification, a decrease in the quality of the resulting monolayer (e.g., poor hydrophobicity) can indicate degradation of the DPA solution.

  • Changes in Spectroscopic Profile: For researchers with access to analytical instrumentation, changes in the NMR or IR spectra can be indicative of degradation.

Q4: How can I assess the stability of my this compound solution over time?

A4: A stability study can be performed by monitoring the concentration and purity of the DPA solution over time. The following experimental protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol: Assessing the Stability of this compound Solutions by HPLC

This protocol provides a framework for monitoring the stability of a DPA solution. It is important to adapt the chromatographic conditions to your specific instrumentation and solvent system.

1. Materials:

  • This compound solution to be tested

  • HPLC-grade solvent(s) matching the solution's solvent

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

2. Method:

a. Preparation of Standards:

  • Prepare a series of calibration standards of freshly prepared this compound in the same solvent as the test solution. The concentration range should bracket the expected concentration of the test solution.

b. Initial Analysis (Time Zero):

  • Analyze the freshly prepared DPA solution and the calibration standards by HPLC.

  • Establish the initial concentration and purity of the DPA solution. Record the peak area and retention time of the DPA peak.

c. Storage Conditions:

  • Store the DPA solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).

d. Time-Point Analysis:

  • At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot of the stored solution.

  • Analyze the aliquot by HPLC under the same conditions as the initial analysis.

e. Data Analysis:

  • Compare the peak area of the DPA in the stored solution to the initial peak area and the calibration curve to determine any change in concentration.

  • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.

Stability Assessment Workflow

prep_solution Prepare DPA Solution initial_analysis Initial Analysis (T=0) via HPLC prep_solution->initial_analysis storage Store Solution under Defined Conditions initial_analysis->storage timepoint_analysis Analyze at Time Points (T=x) storage->timepoint_analysis data_comparison Compare Concentration and Purity timepoint_analysis->data_comparison stability_determination Determine Stability Profile data_comparison->stability_determination

Caption: Workflow for assessing DPA solution stability.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation rates of this compound in various organic solutions. The stability is highly dependent on the solvent, concentration, and storage conditions. The experimental protocol provided above can be used to generate this data for your specific system. For alkylphosphonic acid monolayers on stainless steel, excellent stability has been reported for up to 30 days in acidic, neutral, and physiological solutions.[3]

Parameter Condition Observation/Recommendation Reference
Solid DPA Storage Cool, dry, well-ventilated areaStable under normal conditions. Keep container tightly closed.[2]
Solution Storage Tightly sealed container, protected from lightMinimizes solvent evaporation, moisture ingress, and photodegradation.[2]
Alkylphosphonic Acid Monolayer Stability Acidic (pH 3), Neutral, and Physiological SolutionsExcellent stability for up to 30 days.[3]
Alkylphosphonic Acid Monolayer Stability Strong Basic Conditions (pH 11)Partial breakdown observed, especially for shorter alkyl chains.[3]

References

Technical Support Center: Achieving Consistent Decylphosphonic Acid Surface Coverage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for decylphosphonic acid (DPA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and consistent formation of high-quality DPA surface coatings.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the quality of this compound (DPA) SAMs?

A1: The successful formation of a dense, well-ordered DPA SAM is primarily dependent on four factors: substrate cleanliness, the choice of solvent, the concentration of the DPA solution, and the immersion time and temperature.[1][2][3] A pristine substrate surface free of organic and particulate contamination is crucial for uniform monolayer formation. The solvent plays a critical role in the dissolution of DPA and its interaction with the substrate surface; low dielectric constant solvents are often preferred.[4] The concentration and immersion time are interdependent parameters that need to be optimized for a specific substrate to achieve complete monolayer coverage.

Q2: Which substrates are compatible with DPA self-assembled monolayers?

A2: DPA and other alkylphosphonic acids show a strong affinity for a variety of metal oxide surfaces. This is due to the formation of stable phosphonate bonds with the surface hydroxyl groups.[1][5] Commonly used substrates include silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and zinc oxide (ZnO).[1][6][7]

Q3: How can I verify the successful formation and quality of a DPA monolayer?

A3: Several surface-sensitive techniques can be used to characterize DPA SAMs. The most common and accessible methods include:

  • Water Contact Angle (WCA) Measurement: A high water contact angle (typically >100°) on a DPA-modified surface indicates a hydrophobic and well-packed monolayer.[1][8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides the elemental composition of the surface, confirming the presence of phosphorus and carbon from the DPA molecule.[5][6]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the monolayer, revealing its uniformity and the presence of any defects or aggregates.

Q4: What is the expected stability of DPA SAMs?

A4: Phosphonic acid-based SAMs are generally considered robust and exhibit good thermal and chemical stability.[6][9] However, their long-term stability, particularly in aqueous environments, can be influenced by the substrate and the quality of the monolayer. For instance, while octathis compound (a longer-chain analogue) SAMs show high stability on amorphous Al₂O₃ in aqueous solutions, they can be less stable on certain crystalline faces.[10][11] Shorter-chain phosphonic acids like DPA may show reduced stability under harsh basic conditions.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the formation of DPA SAMs and provides systematic steps to resolve them.

Issue 1: Incomplete or Inconsistent Monolayer Coverage (Low Water Contact Angle)

A low water contact angle is a primary indicator of a poor-quality or incomplete DPA monolayer.

Troubleshooting Workflow for Incomplete Coverage

G start Low Water Contact Angle sub_check Is the substrate clean? start->sub_check sol_check Is the solvent appropriate? sub_check->sol_check  Yes clean_protocol Implement rigorous cleaning protocol (see Protocol 1) sub_check->clean_protocol  No dep_check Are deposition parameters optimal? sol_check->dep_check  Yes solvent_protocol Use anhydrous, low-dielectric solvent (e.g., THF, Toluene) sol_check->solvent_protocol  No dep_protocol Optimize concentration (0.1-1 mM) and immersion time (1-24h) dep_check->dep_protocol  No success Achieved Consistent Coverage dep_check->success  Yes clean_protocol->sub_check Re-evaluate solvent_protocol->sol_check Re-evaluate dep_protocol->dep_check Re-evaluate

Caption: Troubleshooting logic for low water contact angle.

Potential Cause Recommended Action
Contaminated Substrate The presence of organic residues or particulate matter on the substrate will inhibit uniform SAM formation. Implement a rigorous cleaning procedure. For many metal oxide surfaces, this involves sonication in a series of high-purity solvents such as acetone and isopropanol, followed by a final rinse with deionized water and drying with an inert gas.[1][13]
Inappropriate Solvent The solvent can significantly impact the quality of the SAM. Solvents with high dielectric constants may interfere with the self-assembly process.[4] Using an anhydrous, low-dielectric constant solvent like tetrahydrofuran (THF) or toluene is often beneficial.[14][15]
Sub-optimal Deposition Time or Concentration The formation of a complete monolayer is a time-dependent process. If the immersion time is too short or the DPA concentration is too low, coverage will be incomplete. A typical starting point is a 0.1 mM to 1 mM solution with an immersion time of 1 to 24 hours.[1] It is advisable to perform a time-course study to determine the optimal deposition duration for your specific system.
Moisture in Solvent or Environment Water can interfere with the self-assembly process and lead to the formation of aggregates in solution. Use anhydrous solvents and consider performing the deposition in a controlled environment like a glovebox or desiccator.[13]

Issue 2: DPA Layer Peels or Flakes Off (Poor Adhesion)

Delamination of the DPA layer indicates a weak bond between the phosphonic acid headgroup and the substrate.

Troubleshooting Workflow for Poor Adhesion

G start Poor Adhesion / Delamination hydroxylation_check Is the surface sufficiently hydroxylated? start->hydroxylation_check annealing_check Was a post-deposition anneal performed? hydroxylation_check->annealing_check  Yes uv_ozone_protocol Treat substrate with UV/Ozone or O₂ plasma (see Protocol 1) hydroxylation_check->uv_ozone_protocol  No annealing_protocol Anneal post-deposition (e.g., 140°C for 48h) annealing_check->annealing_protocol  No success Achieved Strong Adhesion annealing_check->success  Yes uv_ozone_protocol->hydroxylation_check Re-evaluate annealing_protocol->annealing_check Re-evaluate

Caption: Troubleshooting logic for poor DPA layer adhesion.

Potential Cause Recommended Action
Insufficient Surface Hydroxylation The phosphonic acid headgroup primarily binds to hydroxyl (-OH) groups on the metal oxide surface.[13] An insufficient density of these groups will lead to poor adhesion. Pre-treating the substrate with an oxygen plasma or a UV/Ozone cleaner can increase the surface hydroxyl concentration.[5]
Lack of Covalent Bonding Initially, phosphonic acid molecules may be hydrogen-bonded to the surface. A post-deposition annealing step can promote the formation of more stable, covalent phosphonate bonds with the substrate.[1][6] A typical annealing procedure involves heating the coated substrate in an oven (e.g., at 140°C for 48 hours).[6]
Substrate Incompatibility While DPA is compatible with many metal oxides, the specific crystal face and surface energy can influence binding.[10][11] Ensure that your substrate is appropriate for phosphonic acid SAMs.

Quantitative Data Summary

The following tables provide a summary of expected quantitative values for well-formed alkylphosphonic acid SAMs on various substrates, which can be used as a benchmark for your experimental results.

Table 1: Water Contact Angles and Monolayer Thicknesses for Alkylphosphonic Acids on Different Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)Monolayer Thickness (nm)
Dothis compoundAluminum Oxide~110Not Specified
Octathis compoundSilicon Dioxide~110~1.8
Octathis compoundTitanium DioxideNot Specified~1.7
16-Phosphonohexadecanoic AcidIndium Tin Oxide>70Not Specified

(Data compiled from multiple sources, including[1][8])

Table 2: Representative XPS Elemental Composition for Phosphonic Acid SAMs

Phosphonic AcidSubstrateP 2p Binding Energy (eV)O 1s Binding Energy (eV)C 1s Binding Energy (eV)
Octathis compoundTitanium Dioxide~134~531-532~285
Phenylphosphonic AcidAnatase TiO₂(101)Not Specified531.1 (P-O-Ti), 532.1 (P=O)Not Specified
Octathis compoundSilicon Dioxide~191 (P 2s)Not Specified~284.9

(Data compiled from multiple sources, including[1][6][16])

Experimental Protocols

Protocol 1: Standard Procedure for DPA SAM Formation by Solution Deposition

This protocol outlines a general method for the formation of DPA SAMs on a compatible metal oxide substrate.

Experimental Workflow for DPA SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment & Characterization a Sonication in Acetone b Sonication in Isopropanol a->b c Rinse with DI Water b->c d Dry with N₂ Gas c->d e UV/Ozone Treatment (Optional) d->e f Prepare 1 mM DPA in THF e->f g Immerse Substrate (1-24h) f->g h Rinse with fresh THF g->h i Dry with N₂ Gas h->i j Anneal (Optional, 140°C) i->j k Characterize (WCA, XPS, AFM) j->k

References

Technical Support Center: Decylphosphonic Acid (DPA) Monolayer Assembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the immersion time and troubleshooting the self-assembly of decylphosphonic acid (DPA) monolayers on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the formation of a this compound (DPA) self-assembled monolayer (SAM)?

A1: The formation of a DPA SAM is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃).[1] The process typically involves the formation of covalent or strong hydrogen bonds between the phosphonic acid headgroup and the hydroxyl groups on the substrate surface. Following this surface anchoring, the decyl chains align and pack together due to van der Waals interactions, resulting in an ordered monolayer.[1]

Q2: What is a typical immersion time for DPA SAM formation?

A2: A definitive universal immersion time for DPA SAM formation does not exist as it is highly dependent on the substrate, solvent, DPA concentration, and temperature.[2] However, immersion times can range from a few minutes to over 24 hours.[1] For some systems, a rapid formation of a monolayer can occur within seconds or minutes, while achieving a highly ordered and densely packed monolayer may require several hours.[3][4] A time-course study is often recommended to determine the optimal immersion time for a specific experimental setup.[1]

Q3: How does the choice of solvent affect the DPA monolayer formation?

A3: The solvent plays a critical role in the quality of the resulting SAM. Solvents with low dielectric constants, such as toluene (B28343) or cyclopentyl methyl ether (CPME), are often preferred as they can promote the formation of well-defined and stable monolayers.[5][6] Higher dielectric constant solvents may disrupt SAM formation by interacting more strongly with the substrate surface.[5] For instance, on silicon wafers, DPA SAMs may not form at all when using a polar solvent, whereas nonpolar solvents can facilitate the assembly of a full-coverage monolayer.[7]

Q4: Is a post-deposition annealing step necessary?

A4: While not always mandatory, a post-deposition annealing step (e.g., at 140°C) can be beneficial.[1] This thermal treatment can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate, enhancing the durability of the monolayer.[1][8][9] However, excessive heating can also lead to desorption of the monolayer.[10]

Q5: What characterization techniques can I use to verify the quality of my DPA SAM?

A5: Several surface-sensitive techniques are commonly used to assess the quality of DPA SAMs:

  • Contact Angle Goniometry: Measures the static water contact angle to determine the hydrophobicity of the surface. A high contact angle is generally indicative of a well-packed and ordered monolayer.[1]

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical bonding states at the surface, confirming the presence of the phosphonate (B1237965) headgroup and its binding to the substrate.[1]

  • Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, allowing for the assessment of monolayer uniformity, coverage, and the presence of defects.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low water contact angle 1. Incomplete monolayer formation.2. Disordered or poorly packed monolayer.3. Surface contamination.1. Increase the immersion time.2. Optimize the DPA concentration (typically 0.1 mM to 1 mM).[1]3. Ensure rigorous substrate cleaning prior to immersion.4. Consider a post-deposition annealing step to improve order.[1]
Inconsistent results between experiments 1. Variations in substrate cleaning procedures.2. Inconsistent DPA solution preparation.3. Environmental contamination.1. Standardize the substrate cleaning protocol.2. Always use freshly prepared DPA solutions.3. Work in a clean environment and use clean glassware.
Formation of multilayers or aggregates 1. DPA concentration is too high.2. Inadequate rinsing after deposition.3. Presence of water in the solvent leading to precipitation.1. Reduce the DPA concentration.2. Implement a thorough rinsing step with fresh solvent after immersion.3. Use anhydrous solvents and handle them in a dry environment.
Patches of bare substrate visible by AFM 1. Insufficient DPA concentration.2. Short immersion time.3. Contaminants blocking adsorption sites.1. Increase the DPA concentration.2. Extend the immersion time.3. Enhance the substrate cleaning procedure to remove all contaminants.

Quantitative Data

Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs on Various Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)
This compound (DPA)Copper Oxide119[11]
Dothis compound (C12)Aluminum Oxide110[12]
Octathis compound (ODPA)Titanium Dioxide117.6 ± 2.5[6]
Octathis compound (ODPA)Silicon Dioxide~110[1]
Octathis compound (ODPA)Aluminum Oxide100 - 110[3][10]

Note: The water contact angle is a sensitive measure of monolayer quality. Higher values generally indicate a more densely packed and well-ordered monolayer.

Experimental Protocols

Detailed Methodology for DPA Monolayer Assembly on Silicon Dioxide

  • Substrate Cleaning:

    • Sonicate the silicon dioxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to ensure a hydrophilic surface with a high density of hydroxyl groups.

  • Preparation of DPA Solution:

    • Prepare a 1 mM solution of this compound in a nonpolar solvent such as anhydrous toluene or cyclopentyl methyl ether (CPME).

    • Ensure the DPA is fully dissolved, using brief sonication if necessary.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the DPA solution in a clean, sealed container.

    • For initial experiments, a 12-24 hour immersion at room temperature is recommended. To refine the immersion time, conduct a time-course study (e.g., 1, 4, 8, 12, 24 hours) and characterize the resulting monolayer at each time point.

  • Rinsing and Drying:

    • After the desired immersion time, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of high-purity nitrogen gas.

  • Annealing (Optional):

    • To enhance stability, anneal the DPA-coated substrate at 140°C for 24-48 hours in an oven or on a hotplate.[8]

Visualizations

DPA_SAM_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_characterization Characterization Substrate Cleaning Substrate Cleaning Immersion Immersion Substrate Cleaning->Immersion DPA Solution Preparation DPA Solution Preparation DPA Solution Preparation->Immersion Rinsing & Drying Rinsing & Drying Immersion->Rinsing & Drying Annealing (Optional) Annealing (Optional) Rinsing & Drying->Annealing (Optional) Contact Angle Contact Angle Rinsing & Drying->Contact Angle Annealing (Optional)->Contact Angle XPS XPS Contact Angle->XPS AFM AFM XPS->AFM

Caption: Experimental workflow for DPA self-assembled monolayer (SAM) formation.

Troubleshooting_Logic Start Start Low Contact Angle? Low Contact Angle? Start->Low Contact Angle? Increase Immersion Time Increase Immersion Time Low Contact Angle?->Increase Immersion Time Yes Check Substrate Cleaning Check Substrate Cleaning Low Contact Angle?->Check Substrate Cleaning Still Low Optimize DPA Concentration Optimize DPA Concentration Low Contact Angle?->Optimize DPA Concentration Still Low Inconsistent Results? Inconsistent Results? Low Contact Angle?->Inconsistent Results? No Increase Immersion Time->Low Contact Angle? Check Substrate Cleaning->Low Contact Angle? Optimize DPA Concentration->Low Contact Angle? Standardize Protocols Standardize Protocols Inconsistent Results?->Standardize Protocols Yes Good Monolayer Good Monolayer Inconsistent Results?->Good Monolayer No Standardize Protocols->Start

Caption: Logical flow for troubleshooting DPA SAM formation issues.

References

identifying contaminants in decylphosphonic acid layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with decylphosphonic acid (DPA) layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound (DPA) self-assembled monolayers (SAMs)?

A1: Contamination in DPA SAMs can originate from several sources throughout the preparation and handling process. The most prevalent sources include:

  • Airborne Contaminants: Exposure to the ambient environment can lead to the adsorption of hydrocarbons and other organic molecules onto the substrate or the formed DPA layer.[1][2]

  • Solvent Residues: Solvents used for cleaning the substrate or for dissolving the DPA for deposition can leave trace residues if not of high purity or if the rinsing and drying steps are inadequate. The choice of solvent can critically impact the quality of the SAM.[3]

  • Precursor Impurities: The this compound precursor itself may contain impurities from its synthesis, which can be incorporated into the monolayer.

  • Substrate Contamination: Incomplete cleaning of the substrate can leave behind organic or particulate matter that hinders the formation of a uniform and well-ordered DPA layer.

  • Handling: Direct contact with tools (e.g., tweezers) or improper storage can introduce contaminants.

Q2: My DPA layer shows poor adhesion and is delaminating. What are the likely causes?

A2: Poor adhesion and delamination of DPA layers are often linked to issues with the substrate preparation and the deposition process. Key factors to investigate include:

  • Inadequate Substrate Cleaning: A primary cause of poor adhesion is a contaminated substrate surface. A rigorous cleaning protocol is essential to remove all organic and particulate matter.

  • Insufficient Surface Hydroxylation: The phosphonic acid headgroup of DPA binds to hydroxyl (-OH) groups on the surface of metal oxides. If the surface is not sufficiently hydroxylated, the density of binding sites will be low, leading to weak adhesion.

  • Water Content in Solvent: The presence of water in the deposition solvent can negatively affect the morphology and adhesion of the resulting DPA layer. Using anhydrous solvents is recommended.

  • Deposition Time and Temperature: The self-assembly process requires sufficient time for the DPA molecules to arrange into a well-ordered layer. Deposition time and temperature should be optimized for the specific substrate and solvent system.

Q3: I am observing patches or domains of a different material on my DPA layer in AFM images. What could this be?

A3: The presence of distinct patches or domains in Atomic Force Microscopy (AFM) images of your DPA layer could indicate several possibilities:

  • Phase-Separated Contaminants: If contaminants are present in the DPA solution, they may phase-separate during the self-assembly process, forming distinct domains on the surface.

  • Incomplete Monolayer Formation: The patches could be areas where the DPA monolayer has not formed, exposing the underlying substrate. This can be due to localized contamination on the substrate or insufficient deposition time.

  • Multilayer Formation: In some cases, if the concentration of the DPA solution is too high or the rinsing step is inadequate, physisorbed molecules can form multilayers on top of the initial chemisorbed monolayer.

  • Crystalline Domains of DPA: While the goal is a uniform monolayer, DPA can sometimes form highly ordered crystalline domains interspersed with less ordered regions, which would appear different in AFM images.

Troubleshooting Guides

Issue: Inconsistent Surface Properties (e.g., Wettability)

Symptoms:

  • Variable contact angle measurements across the sample.

  • Unexpectedly hydrophilic or hydrophobic surface.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-uniform Contamination 1. Review and optimize the substrate cleaning protocol. 2. Handle samples in a clean environment (e.g., a cleanroom or a glovebox) to minimize airborne contamination. 3. Use high-purity solvents and freshly prepared DPA solutions.
Incomplete Monolayer Coverage 1. Increase the deposition time to ensure complete self-assembly. 2. Optimize the concentration of the DPA solution. 3. Ensure the deposition temperature is appropriate for the system.
Solvent Residues 1. Thoroughly rinse the sample with fresh, anhydrous solvent after deposition to remove physisorbed molecules. 2. Ensure the sample is completely dried with a stream of inert gas (e.g., nitrogen or argon) after rinsing.

Data Presentation: Contaminant Identification Techniques

The following table summarizes the key analytical techniques for identifying contaminants in this compound layers, including their detection limits and the type of information they provide.

Analytical Technique Information Provided Typical Detection Limit Strengths Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states of the top 1-10 nm of the surface.[4][5][6]~0.1 atomic %[4]Quantitative, provides chemical state information.Limited spatial resolution, may not identify specific organic molecules.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and molecular structure of organic contaminants.[7][8]10⁻⁸ g/cm²[7]Highly specific for molecular identification ("fingerprinting").Lower sensitivity for very thin contaminant layers compared to other techniques.
Atomic Force Microscopy (AFM) High-resolution topographical imaging of the surface, revealing the presence and morphology of contaminant layers or defects.[9][10]Nanometer scale[9][10]Provides direct visualization of surface contamination and defects.Does not provide chemical identification of the contaminant.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Elemental and molecular composition of the outermost surface layer (top 1-2 nm).[11][12]ppm to ppb range[13]Extremely high surface sensitivity, capable of detecting trace contaminants.Can be destructive, quantification can be challenging.

Experimental Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation:

    • Mount the DPA-coated substrate on a sample holder using compatible, UHV-safe tape or clips.

    • If necessary, gently rinse the sample with a high-purity anhydrous solvent (e.g., ethanol or isopropanol) and dry with a stream of dry nitrogen to remove any loosely bound contaminants.

  • Instrument Setup:

    • Load the sample into the XPS instrument's introduction chamber and pump down to high vacuum.

    • Transfer the sample to the analysis chamber (UHV, <10⁻⁹ mbar).

    • Use a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution scans of the C 1s, O 1s, P 2p, and the relevant substrate peaks.

  • Data Analysis:

    • Perform charge correction by referencing the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra to identify different chemical states. For example, the C 1s peak can be deconvoluted to identify aliphatic carbon from the DPA chain and potential carbon-oxygen species from contaminants. The P 2p peak confirms the presence of the phosphonic acid headgroup.

    • Quantify the atomic concentrations of the detected elements.

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum and checking for any interfering peaks. Clean with a suitable solvent (e.g., isopropanol) if necessary.

    • Place the DPA-coated substrate face down onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select an appropriate resolution (e.g., 4 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • The resulting spectrum will show absorbance peaks corresponding to the vibrational modes of the molecules on the surface.

    • Look for characteristic peaks of the DPA layer, such as C-H stretching vibrations (~2850-2960 cm⁻¹) and P-O vibrations.

    • Identify contaminant peaks by comparing the spectrum to libraries of known contaminants. For example, broad O-H peaks may indicate water, while carbonyl (C=O) peaks around 1700 cm⁻¹ could suggest ester or carboxylic acid contaminants.

Protocol 3: Atomic Force Microscopy (AFM) Imaging
  • Sample Preparation:

    • Mount the DPA-coated substrate on an AFM sample puck using double-sided tape or a clip.

    • Ensure the sample is securely mounted and flat.

  • Instrument Setup:

    • Choose an appropriate AFM probe for tapping mode in air (e.g., a silicon probe with a resonant frequency of ~300 kHz and a spring constant of ~40 N/m).

    • Mount the probe in the AFM head and align the laser onto the cantilever.

    • Perform a frequency tune to identify the resonant frequency of the cantilever.

  • Data Acquisition:

    • Engage the tip onto the sample surface.

    • Start with a large scan size (e.g., 1x1 µm) to get an overview of the surface and identify areas of interest.

    • Optimize the scan parameters:

      • Setpoint: Adjust to minimize the force applied to the sample while maintaining stable imaging.

      • Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) for high-resolution imaging.

      • Gains: Adjust the integral and proportional gains to ensure accurate tracking of the surface topography.

    • Acquire images of both height and phase. Phase images are particularly sensitive to variations in material properties and can often highlight contaminated areas.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove any imaging artifacts.

    • Measure the height and size of any features that appear to be contaminants.

    • Analyze the phase image for contrast, which can indicate differences in adhesion or viscoelasticity between the DPA layer and contaminants.

Visualizations

Contaminant_Identification_Workflow start Suspicion of Contamination (e.g., poor device performance, inconsistent data) afm AFM Imaging (Topography and Phase) start->afm Initial Assessment xps XPS Analysis (Elemental Composition) afm->xps Inhomogeneous surface observed ftir FTIR Spectroscopy (Molecular Identification) afm->ftir Organic-like residue suspected xps->ftir Elemental composition suggests organic contaminant tof_sims ToF-SIMS Analysis (Trace Molecular Contaminants) xps->tof_sims Trace elemental contaminants detected results Identify Contaminant and Source ftir->results Specific organic contaminant identified tof_sims->results Trace contaminant identified remediate Remediate Contamination Source (e.g., improve cleaning, use higher purity precursors) results->remediate

Workflow for identifying contaminants in DPA layers.

Troubleshooting_Poor_Adhesion start Poor DPA Layer Adhesion (Delamination observed) check_cleaning Verify Substrate Cleaning Protocol start->check_cleaning check_hydroxylation Ensure Adequate Surface Hydroxylation check_cleaning->check_hydroxylation If cleaning is thorough solution_found Adhesion Improved check_cleaning->solution_found Contaminants removed check_solution Assess DPA Solution Quality check_hydroxylation->check_solution If surface is hydroxylated check_hydroxylation->solution_found Binding sites increased check_deposition Optimize Deposition Parameters check_solution->check_deposition If solution is high quality check_solution->solution_found Impurities eliminated check_deposition->solution_found Monolayer formation optimized

Troubleshooting logic for poor DPA layer adhesion.

References

Validation & Comparative

A Comparative Guide to Decylphosphonic Acid and Octadecylphosphonic Acid (ODPA) for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of decylphosphonic acid and octathis compound (ODPA), two prominent organophosphorus compounds utilized in the formation of self-assembled monolayers (SAMs). The choice between these molecules is critical for tailoring the surface properties of various materials in applications ranging from biomedical implants to nanoelectronics. This document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols.

Chemical and Physical Properties

This compound and ODPA share a common phosphonic acid headgroup responsible for their strong binding to metal oxide surfaces. Their primary distinction lies in the length of their alkyl chains, which significantly influences the properties of the resulting self-assembled monolayers.

PropertyThis compoundOctathis compound (ODPA)
Chemical Formula C₁₀H₂₃O₃PC₁₈H₃₉O₃P
Molecular Weight 222.26 g/mol 334.47 g/mol
Alkyl Chain Length 10 carbons18 carbons
Appearance White to off-white powderWhite crystalline solid
Melting Point 100-101 °C93-95 °C

Performance of Self-Assembled Monolayers (SAMs)

The performance of SAMs is dictated by the molecular organization and the properties of the constituent molecules. The difference in alkyl chain length between this compound and ODPA leads to variations in surface energy, layer thickness, and thermal stability.

Performance MetricThis compound SAMOctathis compound (ODPA) SAMSubstrate
Water Contact Angle ~110° (for Dothis compound)117.6 ± 2.5°[1]Titanium Dioxide[1]
Layer Thickness Not explicitly found~1.6 nm[2]Various Metals[2]
Carbon/Phosphorus (C/P) Ratio (XPS) 10.4217.90Stainless Steel
Chain Tilt Angle Not explicitly found~37° from surface normalSilicon Oxide[3]
Thermal Stability Onset of desorption >350 °C (for Butylphosphonic Acid)Covalent bond stable up to ~300 °C on TiO₂[1]Silicon[4], Titanium Dioxide[1]

Note: Data for this compound is limited in direct comparative studies. The contact angle provided is for dothis compound, a close structural analog. The thermal stability data for a shorter chain phosphonic acid (butylphosphonic acid) suggests a trend of high thermal stability for alkylphosphonic acid SAMs.

Synthesis of Alkylphosphonic Acids

The most common method for synthesizing alkylphosphonic acids is the Michaelis-Arbuzov reaction. This versatile reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_hydrolysis Hydrolysis AlkylHalide Alkyl Halide (e.g., 1-bromodecane (B1670165) or 1-bromooctadecane) Intermediate Dialkyl Alkylphosphonate AlkylHalide->Intermediate Heat TrialkylPhosphite Trialkyl Phosphite (e.g., Triethyl phosphite) TrialkylPhosphite->Intermediate FinalProduct Alkylphosphonic Acid (this compound or ODPA) Intermediate->FinalProduct Acid or Base (e.g., HCl)

Experimental Protocols

Formation of Self-Assembled Monolayers (Solution Deposition)

This protocol outlines a general procedure for the formation of phosphonic acid SAMs on a metal oxide substrate.

Materials:

  • Substrate (e.g., Silicon wafer with native oxide, Titanium dioxide)

  • This compound or Octathis compound (ODPA)

  • Solvent (e.g., Ethanol, Isopropanol, Tetrahydrofuran)

  • Beakers, Tweezers

  • Nitrogen gas source

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid in the chosen solvent.

  • SAM Deposition: Immerse the cleaned substrate in the phosphonic acid solution for 24 hours at room temperature.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh solvent to remove any non-chemisorbed molecules.

  • Drying: Dry the substrate again with a stream of nitrogen.

  • Annealing (Optional): For some substrates like titanium dioxide, an annealing step at 110-120°C can enhance the covalent bonding of the SAM.[1]

SAM_Formation_Workflow Start Start Clean Substrate Cleaning (Sonication) Start->Clean Dry1 Drying (Nitrogen Stream) Clean->Dry1 Prepare Prepare 1 mM Phosphonic Acid Solution Dry1->Prepare Immerse Immerse Substrate (24h, Room Temp) Prepare->Immerse Rinse Rinse with Fresh Solvent Immerse->Rinse Dry2 Drying (Nitrogen Stream) Rinse->Dry2 Anneal Optional Annealing (e.g., 110-120°C for TiO2) Dry2->Anneal End End Anneal->End

Contact Angle Measurement

This technique is used to determine the hydrophobicity of the SAM-modified surface, providing an indication of the monolayer's packing density and order.

Procedure:

  • Place a droplet of deionized water (typically 1-5 µL) onto the SAM-modified surface.

  • Use a goniometer to capture a profile image of the droplet.

  • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact line.

  • Repeat the measurement at multiple locations on the surface to ensure statistical relevance.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.

Procedure:

  • Mount the SAM-modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Perform high-resolution scans of the core levels of interest, such as P 2p, C 1s, O 1s, and the primary substrate elements.

  • Analyze the binding energies and peak areas to confirm the presence of the phosphonate (B1237965) headgroup and the alkyl chain, and to determine the elemental ratios (e.g., C/P ratio).

Atomic Force Microscopy (AFM)

AFM is used to visualize the topography of the SAM at the nanoscale, providing information on the monolayer's uniformity, coverage, and the presence of any defects.

Procedure:

  • Mount the SAM-modified substrate onto an AFM sample puck.

  • Select an appropriate AFM probe (e.g., silicon nitride) and imaging mode (typically tapping mode for soft organic layers).

  • Engage the tip with the sample surface and begin scanning.

  • Adjust imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images of the surface morphology.

  • Analyze the images to assess the completeness of the monolayer and to measure features such as domain sizes and defect densities.

Discussion and Conclusion

The choice between this compound and ODPA depends on the specific application requirements.

  • Octathis compound (ODPA): The longer 18-carbon alkyl chain of ODPA leads to stronger van der Waals interactions between adjacent molecules. This results in the formation of more densely packed, ordered, and crystalline SAMs.[3] These well-ordered monolayers exhibit higher water contact angles, indicating a more hydrophobic surface. The increased packing density also contributes to enhanced thermal stability and potentially better corrosion resistance. ODPA is therefore the preferred choice for applications requiring a highly ordered, robust, and hydrophobic surface, such as in creating anti-fouling coatings for biomedical implants or stable dielectric layers in organic electronics.

  • This compound: While direct comparative data is scarce, the shorter 10-carbon alkyl chain of this compound is expected to result in less ordered and more liquid-like SAMs compared to ODPA. This is due to weaker inter-chain van der Waals forces. The resulting surface would likely be less hydrophobic than that produced by ODPA. However, the shorter chain length might be advantageous in applications where a lower packing density or a more flexible monolayer is desired.

References

A Head-to-Head Battle for Surface Supremacy: Decylphosphonic Acid vs. Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the choice of coupling agent is a critical decision that can significantly impact the performance and stability of their materials. This guide provides an objective, data-driven comparison of two prominent classes of surface modifiers: decylphosphonic acid and silane coupling agents. By examining their performance metrics, stability, and application protocols, this document aims to equip you with the knowledge to make an informed selection for your specific research and development needs.

At a Glance: Performance Showdown

To facilitate a rapid and effective comparison, the following table summarizes the key quantitative performance indicators for this compound and a selection of commonly used silane coupling agents. The data presented is compiled from various studies and is substrate-dependent; therefore, it should be considered as a comparative guide.

Performance MetricThis compound (DPA)Octyltriethoxysilane (OTES)Aminopropyltriethoxysilane (APTES)Glycidyloxypropyltrimethoxysilane (GPTMS)
Water Contact Angle ~110° (for Dothis compound)[1]150.6° ± 6.6°[2]40° - 65°[3]Data not readily available in a comparable format
Surface Energy ~19 mN/m (for Dothis compound)[1]18 mN/m[4]Data not readily available in a comparable formatData not readily available in a comparable format
Thermal Stability High (P-O-Metal bond stable up to 800 °C)[1]Moderate (Degrades around 200 °C)[5]Moderate (Decomposes around 250 °C on Si)[1]Data not readily available in a comparable format
Hydrolytic Stability Excellent, particularly in neutral to alkaline pH[6]Poor, especially under alkaline conditions[6]Moderate, dependent on pH and alkyl chain length[7]Stability can be compromised by hydrolysis of the epoxy group[8]
Surface Loading High (e.g., ~4 times greater than siloxanes on Ti-6Al-4V)[6]Lower than phosphonates[6]Lower than phosphonatesLower than phosphonates

Deep Dive: Understanding the Mechanisms

The distinct performance characteristics of this compound and silane coupling agents stem from their different mechanisms of surface binding.

This compound: A Strong Anchor

This compound forms robust, covalent-like bonds with metal oxide surfaces through a condensation reaction between its phosphonic acid headgroup and surface hydroxyl groups. This interaction can result in monodentate, bidentate, or tridentate binding, leading to a densely packed and highly stable self-assembled monolayer (SAM).

Decylphosphonic_Acid_Binding cluster_surface Metal Oxide Surface cluster_molecule This compound cluster_bound Modified Surface Surface Substrate-OH Bound_DPA Substrate-O-P(O)(OH)-(CH2)9-CH3 (Monodentate) DPA HO-P(O)(OH)-(CH2)9-CH3 DPA->Surface Condensation Reaction

This compound surface binding mechanism.
Silane Coupling Agents: A Versatile Bridge

Silane coupling agents bind to surfaces in a multi-step process. First, the alkoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate, forming stable siloxane bonds (-Si-O-Substrate). The silanols can also self-condense to form a cross-linked network.

Silane_Coupling_Agent_Binding Silane R-Si(OR')3 Hydrolysis Hydrolysis (+ H2O) Silane->Hydrolysis Silanol R-Si(OH)3 Hydrolysis->Silanol Condensation Condensation (- H2O) Silanol->Condensation Crosslinking Self-Condensation Silanol->Crosslinking Surface Substrate-OH Surface->Condensation Bound_Silane Substrate-O-Si(OH)2-R Condensation->Bound_Silane Crosslinked_Network Cross-linked Siloxane Network Crosslinking->Crosslinked_Network

Silane coupling agent surface binding mechanism.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is paramount in scientific research. The following sections provide detailed, standardized protocols for surface modification using this compound and a representative silane coupling agent, octyltriethoxysilane.

Protocol 1: Surface Modification with this compound

This protocol outlines a typical procedure for forming a this compound self-assembled monolayer on a titanium oxide surface.

1. Substrate Preparation:

  • Cut titanium substrates to the desired dimensions.
  • Sonically clean the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.
  • Dry the substrates under a stream of nitrogen.
  • Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
  • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

2. Solution Preparation:

  • Prepare a 1 mM solution of this compound in a suitable solvent, such as anhydrous ethanol or a mixture of ethanol and water.

3. Deposition:

  • Immerse the cleaned and activated substrates in the this compound solution for 24 hours at room temperature.
  • Ensure the deposition is carried out in a sealed container to prevent solvent evaporation and contamination.

4. Post-Deposition Treatment:

  • Remove the substrates from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.
  • Sonically clean the coated substrates in the solvent for 5 minutes.
  • Dry the substrates under a stream of nitrogen.
  • Optional: Anneal the coated substrates at 120°C for 1 hour to enhance the covalent bonding and ordering of the monolayer.

Protocol 2: Surface Modification with Octyltriethoxysilane

This protocol describes a common method for the surface modification of silica or glass substrates with octyltriethoxysilane.

1. Substrate Preparation:

  • Clean glass or silica substrates by sonicating in a detergent solution, followed by extensive rinsing with deionized water.
  • Further clean the substrates by sonicating in acetone and then isopropanol for 15 minutes each.
  • Dry the substrates with a stream of nitrogen.
  • Activate the surface by treating with an oxygen plasma or a freshly prepared piranha solution for 15 minutes to generate surface silanol groups.
  • Rinse thoroughly with deionized water and dry under nitrogen.

2. Solution Preparation:

  • Prepare a 1% (v/v) solution of octyltriethoxysilane in a 95:5 (v/v) mixture of ethanol and deionized water.
  • Allow the solution to hydrolyze for at least 30 minutes before use.

3. Deposition:

  • Immerse the cleaned and activated substrates in the hydrolyzed octyltriethoxysilane solution for 2 hours at room temperature.
  • Alternatively, spin-coat the solution onto the substrate at 3000 rpm for 30 seconds.

4. Post-Deposition Treatment:

  • Remove the substrates from the solution and rinse with ethanol to remove excess silane.
  • Cure the coated substrates in an oven at 110°C for 1 hour to promote the formation of covalent bonds and cross-linking.
  • Sonically clean the cured substrates in ethanol for 5 minutes to remove any loosely bound material.
  • Dry the final coated substrates with a stream of nitrogen.

Conclusion: Making the Right Choice

The selection between this compound and silane coupling agents is contingent on the specific demands of the application.

This compound emerges as the superior choice when long-term stability, especially in aqueous or physiological environments, is paramount. Its robust covalent-like bonding and high surface coverage make it an excellent candidate for modifying biomedical implants, sensors, and other devices where durability is critical.

Silane coupling agents , on the other hand, offer a versatile and broad toolkit for surface modification. With a wide array of available functional groups (amino, epoxy, vinyl, etc.), silanes provide a platform for subsequent chemical reactions, making them ideal for applications requiring the covalent immobilization of biomolecules, polymers, or other organic moieties. However, researchers must be mindful of their lower hydrolytic stability, which could be a limiting factor in certain applications.

By carefully considering the quantitative data, understanding the underlying binding mechanisms, and adhering to rigorous experimental protocols, researchers can confidently select the optimal surface modification strategy to advance their scientific endeavors.

References

Validating Decylphosphonic Acid Monolayer Formation: A Comparative Guide to Surface Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for the development of advanced materials and medical devices. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and other common surface analysis techniques for validating the formation of decylphosphonic acid (DPA) monolayers.

The successful formation of a dense and well-ordered this compound (DPA) monolayer on a substrate is a crucial step in a variety of applications, including the modification of implant surfaces, the fabrication of biosensors, and the development of corrosion-resistant coatings. Verifying the presence and quality of this monolayer is paramount. X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used technique for this purpose, providing detailed information about the elemental composition and chemical state of the surface. However, a multi-faceted approach utilizing complementary techniques often yields a more complete picture of the monolayer's characteristics.

This guide will compare the performance of XPS with alternative methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for your research needs.

Performance Comparison of Surface Analysis Techniques

The choice of analytical technique depends on the specific information required. While XPS excels at providing elemental and chemical state information, other techniques offer valuable insights into surface topography, molecular orientation, and hydrophobicity.

Technique Information Provided Strengths Limitations Typical Application for DPA Monolayers
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical bonding states, and layer thickness.Surface sensitive (top 1-10 nm), quantitative, provides chemical state information.[1][2]Requires high vacuum, may induce sample damage, limited lateral resolution.Confirmation of phosphorus and carbon presence, determination of P 2p and C 1s binding energies to verify phosphonate binding to the substrate, and attenuation of the substrate signal to indicate monolayer coverage.[3][4][5][6]
Contact Angle Goniometry Surface wettability and hydrophobicity.Simple, rapid, and inexpensive.Highly sensitive to surface contamination and roughness, provides macroscopic information.Measuring the static water contact angle to confirm the hydrophobic nature of the DPA monolayer, with expected angles typically exceeding 100-125°.[5]
Atomic Force Microscopy (AFM) Surface topography, roughness, and visualization of monolayer islands.High lateral resolution, operates in various environments (air, liquid).Can be destructive to the monolayer, tip artifacts can influence images.Imaging the surface to assess the uniformity and completeness of the monolayer and to measure surface roughness.[5][7]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bonds.Non-destructive, provides information on molecular structure and orientation.Lower surface sensitivity compared to XPS, substrate interference can be an issue.Identifying the characteristic P-O-metal bond formation and the conformational order of the alkyl chains in the DPA monolayer.[7][8]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Elemental and molecular composition of the outermost surface layer.Extremely surface sensitive (top 1-2 nm), high mass resolution, capable of molecular imaging.Destructive, quantification can be challenging due to matrix effects.Detecting molecular ions characteristic of DPA and confirming the presence of the intact molecule on the surface.[4][7][9]
Spectroscopic Ellipsometry Film thickness and optical properties.Non-destructive, highly accurate for thickness measurements of thin films.Requires a smooth, reflective substrate, data modeling can be complex.Measuring the thickness of the DPA monolayer to confirm it is consistent with a single molecular layer.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from XPS analysis of a this compound monolayer on a metal oxide substrate (e.g., aluminum oxide, titanium oxide). These values are indicative and can vary depending on the substrate, deposition method, and instrument parameters.

Parameter Expected Value/Observation Reference
XPS: P 2p Binding Energy ~133-134 eV[11]
XPS: C 1s Binding Energy ~285 eV (aliphatic carbon)[11]
XPS: Atomic Concentration of Phosphorus (P) 2-5 at%[4]
XPS: Atomic Concentration of Carbon (C) 20-50 at%[4]
XPS: Substrate Signal Attenuation Significant decrease in substrate photoemission intensity (e.g., Al 2p, Ti 2p)[12]
Water Contact Angle >110°[13]
Monolayer Thickness (Ellipsometry) ~1.2-1.5 nm

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for XPS analysis and contact angle measurement for the validation of DPA monolayer formation.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation:

    • The substrate with the DPA monolayer is carefully mounted on a sample holder using conductive, vacuum-compatible tape.

    • The sample is introduced into the XPS instrument's load-lock chamber and allowed to degas.

  • Instrumental Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) is commonly used.

    • Vacuum: The analysis chamber should be at a pressure of <10⁻⁸ mbar.

    • Analysis Area: Typically a spot size of 300-700 µm is used.

    • Take-off Angle: A standard take-off angle of 45° or 90° relative to the sample surface is often employed. For enhanced surface sensitivity, angle-resolved XPS (ARXPS) can be performed by varying the take-off angle.[1][14]

  • Data Acquisition:

    • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is acquired to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the elements of interest: P 2p, C 1s, O 1s, and the primary substrate elements (e.g., Al 2p, Ti 2p). A lower pass energy is used to achieve higher energy resolution.

  • Data Analysis:

    • The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.[15]

    • The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.

    • The successful formation of the DPA monolayer is confirmed by the presence of a P 2p peak at the expected binding energy for a phosphonate and a high-intensity C 1s peak corresponding to the alkyl chain, along with a significant reduction in the substrate signal.

Contact Angle Measurement
  • Sample Preparation:

    • The DPA-modified substrate is placed on a level stage.

    • The surface should be clean and free of any contaminants.

  • Measurement Procedure:

    • A sessile drop of deionized water (typically 2-5 µL) is gently deposited onto the surface using a microsyringe.

    • An image of the droplet is captured by a camera.

    • The contact angle is measured at the three-phase (solid-liquid-vapor) contact line.

    • Measurements are typically performed at multiple locations on the surface to ensure homogeneity.

  • Interpretation:

    • A high water contact angle (typically >110°) indicates a hydrophobic surface, which is consistent with the formation of a well-packed DPA monolayer with the hydrophobic alkyl chains oriented away from the surface.[13]

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for validating the formation of a this compound monolayer, with a focus on XPS as the primary validation technique.

G cluster_0 Substrate Preparation cluster_1 Monolayer Deposition cluster_2 Primary Validation cluster_3 Complementary Characterization cluster_4 Data Analysis & Conclusion sub1 Substrate Cleaning sub2 Surface Activation (e.g., Plasma Treatment) sub1->sub2 dep1 Immersion in DPA Solution sub2->dep1 dep2 Rinsing dep1->dep2 dep3 Drying dep2->dep3 xps XPS Analysis dep3->xps ca Contact Angle dep3->ca afm AFM dep3->afm ftir FTIR dep3->ftir analysis Correlate Data xps->analysis ca->analysis afm->analysis ftir->analysis conclusion Confirm Monolayer Formation analysis->conclusion

Caption: Workflow for DPA monolayer validation.

By combining the strengths of XPS with complementary techniques, researchers can gain a comprehensive understanding of the quality and properties of this compound monolayers, ensuring the reliability and performance of their advanced materials and devices.

References

A Comparative Guide to Surface Energy Modification: Decylphosphonic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to precisely control the surface energy of materials, the choice of surface modifying agent is critical. This guide provides a detailed comparison of decylphosphonic acid (DPA) and a common alternative, octadecyltrichlorosilane (OTS), for the formation of self-assembled monolayers (SAMs). The comparison is supported by experimental data on contact angle goniometry and calculated surface energies.

Introduction to Surface Energy Modification

The surface energy of a material dictates its interaction with the surrounding environment, influencing phenomena such as wetting, adhesion, and biocompatibility. Self-assembled monolayers (SAMs) offer a powerful and versatile method for tailoring the surface energy of a wide range of substrates. These highly ordered molecular layers are formed by the spontaneous organization of amphiphilic molecules onto a surface. The choice of the molecule used to form the SAM determines the resulting surface properties.

This guide focuses on two prominent classes of SAM-forming molecules: alkylphosphonic acids, represented by this compound (C10), and alkyltrichlorosilanes, exemplified by octadecyltrichlorosilane (C18). While both can effectively modify surface energy, they exhibit differences in their chemical stability, deposition requirements, and the final surface properties they impart.

Performance Comparison: this compound vs. Octadecyltrichlorosilane

The surface energy of a solid is typically determined indirectly by measuring the contact angles of well-characterized liquids and applying theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[1][2] This method allows for the calculation of the total surface free energy (SFE) as a sum of its dispersive and polar components.

Surface ModifierSubstrateWater Contact Angle (θ°)Diiodomethane Contact Angle (θ°)Dispersive SFE (γsd) (mN/m)Polar SFE (γsp) (mN/m)Total SFE (γs) (mN/m)
Dothis compound (HC12-PA) Aluminum Oxide (AlOx)110[3]Not Specified18.8[3]0.2[3]19.0[3]
Octadecyltrichlorosilane (OTS) Silicon Dioxide (SiO2)~110[4][5]Not SpecifiedNot Directly SpecifiedNot Directly SpecifiedNot Directly Specified

Note: The data for Dothis compound is from a specific study and provides a comprehensive surface energy breakdown. The water contact angle for OTS is a commonly reported value from multiple sources, indicating a highly hydrophobic surface, which would also result in a low surface energy, comparable to that of the phosphonic acid SAM.

The data indicates that long-chain alkylphosphonic acids, such as dothis compound, form low-energy surfaces with a total surface free energy of approximately 19.0 mN/m.[3] This low surface energy is a direct result of the dense packing of the alkyl chains, which presents a uniform, non-polar interface. Similarly, octadecyltrichlorosilane is well-known to form highly hydrophobic surfaces with water contact angles around 110°, suggesting a correspondingly low surface energy.[4][5] The primary difference between the two lies in the headgroup that anchors the molecule to the substrate. Phosphonic acids form robust bonds with a variety of metal oxide surfaces, including aluminum oxide, titanium dioxide, and silicon dioxide.[6][7][8] Silanes, on the other hand, are most commonly used on hydroxylated surfaces like silicon dioxide.[4][9] The stability of the Si-O-P bond formed by phosphonic acids on silicon dioxide has been noted to be susceptible to hydrolysis under certain pH conditions.[8]

Experimental Methodologies

A comprehensive understanding of the experimental protocols is crucial for reproducing and building upon these findings.

Formation of this compound Self-Assembled Monolayers

The following protocol outlines a general procedure for the formation of a this compound SAM on a silicon dioxide substrate.

Materials:

  • Silicon wafers with a native oxide layer (SiO2)

  • This compound (DPA)

  • Anhydrous solvent (e.g., toluene or isopropanol)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an alternative cleaning agent.

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: The silicon wafers are first cleaned to remove organic and inorganic contaminants. This is a critical step to ensure the formation of a uniform monolayer. A common method involves sonicating the substrates in a series of solvents such as acetone and isopropanol, followed by a final rinse with deionized water. For a more rigorous cleaning, an oxygen plasma treatment or immersion in a piranha solution can be employed to create a fresh, hydroxylated oxide surface. After cleaning, the substrates are thoroughly rinsed with deionized water and dried under a stream of nitrogen.

  • SAM Deposition: A dilute solution of this compound (typically in the range of 1 mM) is prepared in an anhydrous solvent. The cleaned and dried substrates are then immersed in this solution. The immersion time can vary from a few hours to overnight to ensure complete monolayer formation.[3][10]

  • Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.

  • Annealing: To promote the formation of a stable, covalently bonded monolayer, the substrates are often annealed at an elevated temperature (e.g., 120-150°C) for a period of time (e.g., 1-2 hours).[10]

  • Final Rinse and Drying: A final rinse with the solvent is performed, followed by drying with a stream of nitrogen gas.

Contact Angle Goniometry and Surface Energy Calculation

Contact angle goniometry is the standard technique for measuring the contact angle of a liquid droplet on a solid surface.[11]

Procedure:

  • A small droplet of a probe liquid (typically high-purity water and diiodomethane) is dispensed onto the surface of the DPA-modified substrate.[11][12]

  • A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.

  • Image analysis software is then used to determine the static contact angle.

  • The process is repeated with a second probe liquid with different surface tension characteristics (e.g., diiodomethane, which is primarily dispersive).[12]

  • The obtained contact angles for the two liquids are then used in the Owens-Wendt equation to calculate the dispersive and polar components of the surface free energy of the solid.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the preparation and characterization of a this compound self-assembled monolayer.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_cleaning Substrate Cleaning (e.g., Piranha Etch) sub_drying1 Drying (Nitrogen Stream) sub_cleaning->sub_drying1 immersion Substrate Immersion (e.g., 12-24 hours) sub_drying1->immersion dpa_solution Prepare DPA Solution (e.g., 1 mM in Toluene) dpa_solution->immersion rinsing1 Rinsing (Pure Solvent) immersion->rinsing1 annealing Annealing (e.g., 120°C, 1-2 hours) rinsing1->annealing rinsing2 Final Rinse annealing->rinsing2 sub_drying2 Final Drying (Nitrogen Stream) rinsing2->sub_drying2 goniometry Contact Angle Goniometry (Water & Diiodomethane) sub_drying2->goniometry sfe_calc Surface Energy Calculation (Owens-Wendt Method) goniometry->sfe_calc

References

A Comparative Guide to Decylphosphonic Acid Monolayers for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Self-Assembled Monolayers using Atomic Force Microscopy

Self-assembled monolayers (SAMs) are crucial tools in surface engineering, enabling precise control over interfacial properties for applications ranging from biosensing and drug delivery to nanoelectronics. Among the various classes of molecules used for SAM formation, phosphonic acids have emerged as a robust alternative to traditional alkanethiols and silanes, offering superior stability and versatility on a wider range of oxide-containing substrates. This guide provides a comparative analysis of decylphosphonic acid (DPA) monolayers, evaluated through atomic force microscopy (AFM), and contrasts their performance with other common SAM-forming molecules.

Performance Comparison: Phosphonates vs. Alternatives

This compound monolayers exhibit distinct advantages in terms of stability and ordering, which are critical for the development of reliable and reproducible surface modifications. The phosphorus headgroup forms strong covalent or coordination bonds with metal oxide surfaces such as silicon oxide, titanium oxide, and aluminum oxide, leading to hydrolytically stable films.[1][2] This enhanced stability is a significant improvement over the often less stable S-Au bonds of alkanethiols and the tendency of silanes to form multilayers and polymerize in the presence of water.[3]

The following table summarizes key quantitative parameters for DPA and other representative SAMs, collated from various AFM and surface analysis studies.

ParameterThis compound (DPA) on OxideDodecanethiol (DDT) on GoldDodecyltrichlorosilane (DTS) on Silicon Oxide
Monolayer Thickness ~1.3 - 1.5 nm~1.7 nmVariable (monolayer to multilayer)
Surface Roughness (RMS) ~0.2 - 0.5 nm~0.1 - 0.3 nm~0.2 - 0.8 nm
Molecular Packing Density High, well-ordered domainsHigh, crystalline domainsCan be disordered with polymerization
Hydrolytic Stability HighModerate (Au-S bond can oxidize)Low to Moderate (Si-O-Si can hydrolyze)
Friction Coefficient Low, dependent on chain lengthLowVariable
Primary Binding Interaction P-O-Metal covalent/coordination bondS-Au covalent bondSi-O-Si covalent bond

Experimental Data and Insights from AFM

Atomic force microscopy is a powerful technique for characterizing the nanoscale morphology, integrity, and mechanical properties of SAMs. AFM imaging reveals the formation of well-ordered, dense monolayers of this compound on various oxide surfaces.

In a typical AFM analysis, the topography of the DPA monolayer would show a smooth, uniform surface with occasional pinhole defects. High-resolution imaging can even resolve the molecular packing of the alkyl chains. Friction force microscopy (FFM), a mode of AFM, indicates that the friction coefficient of phosphonic acid monolayers is comparable to that of alkanethiols and is dependent on the alkyl chain length.[4] For a given chain length, alkylphosphonic acid monolayers have been shown to yield similar or smaller coefficients of friction compared to alkylcarboxylic acids, suggesting a better-ordered structure.[4]

Scratch tests performed on octathis compound (a longer-chain analogue of DPA) monolayers on mica have demonstrated their remarkable mechanical robustness, serving as effective lubricants to protect the underlying substrate.[5][6] This resilience is attributed to the strong headgroup-substrate interaction.[5][6]

Experimental Protocols

Reproducible formation of high-quality SAMs is paramount for reliable surface engineering. The following are detailed methodologies for the formation of this compound monolayers and their subsequent characterization by AFM.

Protocol 1: Formation of this compound Self-Assembled Monolayers

This protocol is based on the "tethering by aggregation and growth" (T-BAG) method, which has been shown to produce well-ordered phosphonic acid SAMs.[2]

  • Substrate Preparation:

    • Use oxide-bearing substrates such as silicon wafers with a native oxide layer, glass coverslips, or titanium-coated substrates.

    • Clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • For silicon-based substrates, a piranha solution wash (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used to generate a fresh, hydrophilic oxide layer. Extreme caution is required when handling piranha solution.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol.

    • Immerse the cleaned and dried substrates in the this compound solution for 24-48 hours at room temperature.

    • After immersion, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrates again with a stream of dry nitrogen.

  • Thermal Annealing (Optional but Recommended):

    • To improve the ordering and stability of the monolayer, anneal the coated substrates in an oven at 120-140°C for 24-48 hours.[2]

    • Allow the substrates to cool to room temperature before further use.

Protocol 2: Atomic Force Microscopy (AFM) Characterization
  • Instrument Setup:

    • Use an AFM equipped for contact mode or tapping mode imaging in air.

    • Select a silicon or silicon nitride cantilever with a sharp tip (nominal radius < 10 nm) suitable for high-resolution imaging.

  • Imaging Parameters:

    • Scan Size: Begin with a larger scan area (e.g., 1x1 µm) to assess the overall uniformity and coverage of the SAM. Subsequently, reduce the scan size to obtain higher-resolution images of the molecular packing and any defects.

    • Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to minimize tip-sample interactions and obtain high-quality images.

    • Setpoint/Force: In contact mode, use the lowest possible imaging force to avoid damaging the monolayer. In tapping mode, use a high setpoint (low amplitude reduction) for the same reason.

  • Data Analysis:

    • Analyze the AFM topography images to determine the root-mean-square (RMS) roughness of the monolayer.

    • Measure the height of the monolayer by creating a defect (scratch) in the film with the AFM tip at a high force and then imaging the area at a low force. The height difference between the monolayer and the substrate gives the film thickness.

    • If available, use friction force microscopy (FFM) or lateral force microscopy (LFM) to map the frictional properties of the surface.

Visualizing the Workflow

To illustrate the logical flow of the experimental process, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_afm AFM Characterization start Start cleaning Substrate Cleaning (Sonication) start->cleaning drying1 Drying (Nitrogen Stream) cleaning->drying1 activation Surface Activation (e.g., Piranha) drying1->activation immersion Immersion in DPA Solution activation->immersion rinsing Rinsing immersion->rinsing drying2 Drying rinsing->drying2 annealing Thermal Annealing drying2->annealing scratch Nanolithography (Scratch Test) annealing->scratch imaging AFM Imaging (Topography, Friction) analysis Data Analysis (Thickness, Roughness) imaging->analysis scratch->imaging end End analysis->end

Caption: Experimental workflow for the formation and AFM characterization of this compound monolayers.

signaling_pathway cluster_alternatives cluster_dpa cluster_properties Alkanethiols Alkanethiols on Au Stability Hydrolytic Stability Alkanethiols->Stability Moderate Ordering Molecular Ordering Alkanethiols->Ordering High Versatility Substrate Versatility Alkanethiols->Versatility Limited (e.g., Au, Ag) Silanes Silanes on SiO2 Silanes->Stability Low-Moderate Silanes->Ordering Variable Silanes->Versatility Oxides DPA DPA on Oxides DPA->Stability High DPA->Ordering High DPA->Versatility Wide Range of Oxides

Caption: Logical relationship comparing key performance metrics of DPA monolayers with common alternatives.

References

A Comparative Guide to Measuring Decylphosphonic Acid Layer Thickness: Ellipsometry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular layer thickness is paramount for the development and quality control of advanced materials and pharmaceuticals. This guide provides a comparative analysis of spectroscopic ellipsometry for measuring the thickness of decylphosphonic acid (DPA) self-assembled monolayers (SAMs), benchmarked against other common techniques and analogous monolayer systems.

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the properties of thin films, including thickness and refractive index.[1][2] It is highly sensitive to sub-nanometer thickness variations, making it an ideal tool for characterizing monolayer films.[3][4]

Comparative Data on Self-Assembled Monolayer Thickness

While specific experimental data for this compound is not as prevalent in the literature, data from structurally similar long-chain alkyl SAMs, such as octadecyltrichlorosilane (B89594) (OTS) and decanethiol, provide valuable benchmarks for expected thickness measurements.

MoleculeSubstrateMeasurement TechniqueReported Thickness (nm)Reference
Octadecyltrichlorosilane (OTS)Si/SiO2Ellipsometry2.6 ± 0.2[5][6]
Octadecyltrichlorosilane (OTS)Si/SiO2Ellipsometry2.5[7]
Octadecyltrichlorosilane (OTS)Si/SiO2Ellipsometry2.6 ± 0.1[8]
DecanethiolAu(111)Ellipsometry1.56 - 1.63[9]
Octadecanethiol (ODT)AuEllipsometry~2.5 (inferred)[1]

Note: The thickness of a this compound monolayer is expected to be in a similar range to decanethiol due to the comparable length of the alkyl chain.

Alternative Techniques for Thickness Measurement

Several other high-resolution techniques can be employed to measure the thickness of SAMs, each with its own advantages and limitations.

TechniquePrincipleTypical Thickness RangeAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical state of the surface. Thickness is determined from the attenuation of substrate photoelectrons.1 - 10 nmProvides chemical information.Can be destructive due to X-ray exposure. Requires high vacuum.[10]
X-ray Reflectivity (XRR) Measures the interference of X-rays reflected from the film and substrate interfaces to determine thickness, density, and roughness.1 - 250 nmHighly accurate for smooth films. Non-destructive.Requires a very smooth surface.[11]
Atomic Force Microscopy (AFM) A high-resolution scanning probe technique that measures surface topography. Thickness is determined by measuring the height of a step between the coated and uncoated substrate.Sub-nm to µmProvides 3D topographical information. High lateral resolution.Requires a step edge (scratch) in the film. Can be destructive.[11]
Stylus Profilometry A mechanical method that measures the height of a step on the surface by dragging a fine stylus across it.10 nm to mmSimple and direct measurement.Can damage soft films. Requires a step edge.[12]

Experimental Protocols

Spectroscopic Ellipsometry Measurement of a DPA Monolayer

This protocol outlines the steps for measuring the thickness of a DPA SAM on a silicon substrate with a native oxide layer.

a. Substrate Characterization:

  • Clean the silicon wafer with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and create a uniform oxide layer. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Rinse thoroughly with deionized water and dry with a stream of nitrogen.

  • Measure the thickness of the native silicon dioxide (SiO₂) layer using the ellipsometer. This is a critical step as the SiO₂ layer is part of the optical model.[13]

b. DPA Monolayer Deposition:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Immerse the cleaned silicon substrate in the DPA solution for a specified time (e.g., 24 hours) to allow for the formation of a self-assembled monolayer.

  • Remove the substrate from the solution, rinse with the pure solvent to remove any physisorbed molecules, and dry with nitrogen.

c. Ellipsometry Measurement and Data Analysis:

  • Mount the DPA-coated substrate on the ellipsometer stage.

  • Perform spectroscopic measurements over a wide range of wavelengths (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Model the acquired data using appropriate software. The model should consist of three layers: the silicon substrate, the silicon dioxide layer (with the thickness determined in step 1a), and the DPA monolayer.

  • For the DPA layer, a Cauchy model is typically used to represent the refractive index.[13] The thickness of the DPA layer is then determined by fitting the model to the experimental data. It is common to assume a refractive index for the SAM (e.g., 1.45-1.50) and fit for the thickness, as simultaneously determining both for very thin films can be challenging.[1][14]

Atomic Force Microscopy (AFM) for Thickness Verification

a. Sample Preparation:

  • After depositing the DPA monolayer as described above, carefully create a scratch in the monolayer using a sharp tip (e.g., a clean razor blade or a needle) to expose the underlying substrate.

b. AFM Imaging:

  • Mount the scratched sample on the AFM stage.

  • Engage the AFM tip with the surface and perform a scan over an area that includes the scratch.

  • Acquire a topographical image of the surface.

c. Data Analysis:

  • Use the AFM software to draw a line profile across the scratch.

  • The height difference between the top of the DPA monolayer and the exposed substrate in the line profile corresponds to the thickness of the DPA layer.

Visualizing the Ellipsometry Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thickness of a DPA monolayer using spectroscopic ellipsometry.

Ellipsometry_Workflow sub_prep Substrate Preparation (Cleaning & Drying) sub_char Substrate Characterization (Measure SiO₂ thickness) sub_prep->sub_char Characterize bare substrate dpa_dep DPA Monolayer Deposition (Solution Immersion) sub_char->dpa_dep sample_prep Sample Rinsing & Drying dpa_dep->sample_prep ellips_meas Ellipsometry Measurement (Acquire Psi & Delta) sample_prep->ellips_meas Measure coated substrate data_model Data Modeling (Si / SiO₂ / DPA Layer) ellips_meas->data_model thickness_det Thickness Determination (Fit Model to Data) data_model->thickness_det

Caption: Workflow for DPA monolayer thickness measurement using ellipsometry.

References

comparative analysis of alkylphosphonic acids for corrosion inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various alkylphosphonic acids as corrosion inhibitors, supported by experimental data. This analysis delves into the mechanism of action, comparative efficiencies, and the detailed experimental protocols used to evaluate these compounds.

Alkylphosphonic acids are gaining significant attention as effective corrosion inhibitors for a variety of metals and alloys, including steel and aluminum. Their efficacy stems from their ability to form dense, well-ordered self-assembled monolayers (SAMs) on the metal surface. This protective layer acts as a physical barrier, preventing the ingress of corrosive agents and thereby mitigating the electrochemical processes that lead to material degradation.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by alkylphosphonic acids involves the strong interaction between the phosphonic acid headgroup and the metal oxide/hydroxide surface. This interaction leads to the formation of a covalent bond, creating a stable and robust protective film. The long alkyl chains of these molecules then orient themselves away from the surface, forming a hydrophobic barrier that repels water and other corrosive species. The effectiveness of this barrier is influenced by the length and packing density of the alkyl chains.

Comparative Performance of Alkylphosphonic Acids

The corrosion inhibition efficiency of alkylphosphonic acids is significantly influenced by the length of their alkyl chains. Longer alkyl chains generally lead to the formation of more densely packed and stable monolayers, resulting in enhanced corrosion protection.

The following table summarizes quantitative data from potentiodynamic polarization studies on different alkylphosphonic acids, providing a comparative look at their performance. It is important to note that the experimental conditions, including the metal substrate and corrosive medium, vary between studies, which can influence the absolute values.

Alkylphosphonic AcidMetal SubstrateCorrosive MediumInhibition Efficiency (%)Corrosion Current Density (i corr) without Inhibitor (μA/cm²)Corrosion Current Density (i corr) with Inhibitor (μA/cm²)Reference
Butylphosphonic Acid (BP)AZ91D Mg AlloyDMEMNot explicitly calculated24.315.8[1]
Octylphosphonic Acid (OP)AZ91D Mg AlloyDMEMNot explicitly calculated24.310.5[1]
Dodecylphosphonic Acid (DP)AZ91D Mg AlloyDMEMNot explicitly calculated24.35.9[1]
Octylphosphonic Acid (OPA)S235JR SteelHard Water (20 dGH)982.50.05[2]
Octylphosphonic Acid (OPA)S235JR Steel3 wt% NaCl63197[2]
N,N'-phosphonomethylglycine (PMG)Carbon Steel3% NaCl (acidic)~9114.8 (after 1h)1.3 (after 1h)[3]
Vinyl Phosphonic Acid (VPA)Carbon Steel3% NaCl (acidic)~8514.8 (after 1h)2.2 (after 1h)[3]

Note: Inhibition efficiency can be calculated using the formula: IE(%) = [(i corr_uninhibited - i corr_inhibited) / i corr_uninhibited] x 100. The values in the table are either directly from the source or calculated from the provided corrosion current densities.

From the data, a clear trend emerges: as the alkyl chain length increases from butyl (C4) to dodecyl (C12) on the AZ91D Mg alloy, the corrosion current density significantly decreases, indicating a substantial improvement in corrosion inhibition.[1] This is attributed to the formation of a more compact and stable protective monolayer with longer alkyl chains.[1][2][4] Similarly, octylphosphonic acid demonstrates high inhibition efficiency on steel, although its performance is affected by the aggressiveness of the corrosive medium.[2]

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized experimental procedures. The two primary methods cited in the supporting literature are the weight loss method and potentiodynamic polarization.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of abrasive paper, rinsed with deionized water and a suitable solvent (e.g., acetone), and then dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are fully immersed in the corrosive solution, both with and without the alkylphosphonic acid inhibitor, for a predetermined period at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinsed, dried, and then re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • IE(%) = [(CR uninhibited - CR inhibited) / CR uninhibited] x 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).

  • Procedure: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. The potential of the working electrode is then scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (E corr) and the corrosion current density (i corr). A lower i corr value in the presence of the inhibitor indicates effective corrosion inhibition. The inhibition efficiency is calculated as:

    • IE(%) = [(i corr_uninhibited - i corr_inhibited) / i corr_uninhibited] x 100

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism and the experimental workflow.

G cluster_0 Corrosive Environment (Water, Ions) cluster_1 Metal Surface cluster_2 Inhibitor Action H2O H₂O Metal Metal Substrate H2O->Metal Corrosion Attack Cl Cl⁻ Cl->Metal Pitting SAM Self-Assembled Monolayer Metal->SAM Forms Protective Layer Inhibitor Alkylphosphonic Acid Inhibitor->Metal Adsorption SAM->H2O Blocks SAM->Cl Repels

Corrosion inhibition mechanism of alkylphosphonic acids.

G cluster_measurement Measurement Techniques start Start prep Specimen Preparation start->prep exp_setup Experimental Setup (with and without inhibitor) prep->exp_setup measurement Corrosion Measurement exp_setup->measurement weight_loss Weight Loss measurement->weight_loss potentiodynamic Potentiodynamic Polarization measurement->potentiodynamic data_analysis Data Analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end weight_loss->data_analysis potentiodynamic->data_analysis

Experimental workflow for evaluating corrosion inhibitors.

References

A Comparative Guide to Decylphosphonic Acid Coatings for Corrosion Protection, Evaluated by Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting appropriate surface modifications to prevent corrosion is a critical aspect of ensuring material longevity and performance. Decylphosphonic acid (DPA) self-assembled monolayers (SAMs) represent a promising class of ultra-thin protective coatings. This guide provides an objective comparison of the performance of DPA coatings with a widely used alternative, silane-based coatings, supported by experimental data from Electrochemical Impedance Spectroscopy (EIS).

Comparative Performance Data

The following tables summarize key quantitative data from EIS studies, offering a comparison of the corrosion protection performance of DPA and representative silane coatings on different metal substrates. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data is compiled from different sources to provide a representative overview.

Table 1: EIS Data for this compound (DPA) Coatings

| Substrate | Coating | Electrolyte | Polarization Resistance (R_p) (Ω·cm²) | Coating Capacitance (C_c) (F·cm⁻²) | Low-Frequency Impedance Modulus |Z| at 0.01 Hz (Ω·cm²) | Reference | |---|---|---|---|---|---|---| | Copper | this compound (DPA) SAM | 0.5 M H₂SO₄ | ~1.5 x 10⁵ | Not Reported | Not Reported |[1] | | Mild Steel | this compound (DPA) in Polyaniline Coating | 3.5% NaCl | Not Reported | Not Reported | ~10⁶ |[2] |

Table 2: EIS Data for Silane-Based Coatings

| Substrate | Coating | Electrolyte | Polarization Resistance (R_p) / Charge Transfer Resistance (R_ct) (Ω·cm²) | Coating Capacitance (C_c) (F·cm⁻²) | Low-Frequency Impedance Modulus |Z| at 0.01 Hz (Ω·cm²) | Reference | |---|---|---|---|---|---|---| | Carbon Steel | Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | 4.5 wt% NaCl | 4.89 x 10⁵ (R_ct) | 5.8 x 10⁻⁷ | ~10⁶ |[1] | | Mild Steel | 3-aminopropyl) trimethoxysilane (APTMS) based | 3.5% NaCl | 1.37 x 10³ (R_ct) | Not Reported | Not Reported |[3] | | Aluminum Alloy | Epoxy Silane (e.g., GPTMS) | Not Specified | High (Qualitative) | Low (Qualitative) | Not Reported |[4] |

Analysis of Performance Data:

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the deposition of DPA and silane coatings and their subsequent analysis using EIS, based on common practices reported in the literature.

Protocol 1: Deposition of this compound (DPA) Self-Assembled Monolayer
  • Substrate Preparation:

    • Mechanically polish the metal substrate (e.g., copper, steel, or aluminum) with successively finer grades of silicon carbide paper (e.g., up to 1200 grit).

    • Degrease the substrate by sonication in ethanol or acetone for 10-15 minutes.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

    • To create a uniform oxide layer, the substrate may be activated, for example, by immersion in a basic solution followed by rinsing and drying.

  • SAM Formation:

    • Prepare a dilute solution of this compound (e.g., 1-5 mM) in a suitable solvent such as ethanol or isopropanol.

    • Immerse the cleaned and dried substrate in the DPA solution for a specified period, typically ranging from 1 to 24 hours, at room temperature.

    • After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the coated substrate under a stream of nitrogen.

Protocol 2: Deposition of a Silane-Based Coating
  • Substrate Preparation:

    • Follow the same mechanical polishing and degreasing steps as described for the DPA coating preparation.

    • The substrate surface may require pre-treatment to ensure a sufficient density of hydroxyl groups for silane grafting. This can involve an acid or alkaline etch, or plasma treatment, followed by thorough rinsing and drying.

  • Silane Solution Preparation (Hydrolysis):

    • Prepare a solution of the desired silane (e.g., an aminosilane or TESPT) in a solvent mixture, typically an alcohol/water solution (e.g., 95% ethanol/5% water).

    • Adjust the pH of the solution to promote hydrolysis of the silane's alkoxy groups to silanols. For amino silanes, the pH is often left unadjusted, while for other silanes, a weak acid like acetic acid may be added to reach a pH of 4-5.

    • Allow the solution to stir for a period of time (e.g., 1-2 hours) for hydrolysis to occur.

  • Coating Deposition:

    • Immerse the prepared substrate in the hydrolyzed silane solution for a defined duration, which can range from a few minutes to several hours.

    • Alternatively, the silane solution can be applied by spin-coating or dip-coating to control the film thickness.

  • Curing:

    • After deposition, the coated substrate is typically cured at an elevated temperature (e.g., 100-120 °C) for a period of time (e.g., 1 hour) to promote the condensation of silanol groups, forming a cross-linked siloxane network and covalent bonds with the substrate surface.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Electrochemical Cell Setup:

    • Utilize a standard three-electrode electrochemical cell.

    • The coated substrate serves as the working electrode (WE).

    • A platinum wire or graphite rod is typically used as the counter electrode (CE).

    • A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).

    • The exposed area of the working electrode to the electrolyte should be well-defined and constant for all measurements.

  • Electrolyte:

    • The choice of electrolyte should simulate the intended service environment of the coated material. A common choice for general corrosion testing is a 3.5 wt% sodium chloride (NaCl) solution.[1]

  • EIS Measurement Parameters:

    • Before the EIS measurement, allow the open-circuit potential (OCP) to stabilize.

    • Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10-20 mV) around the OCP.

    • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz or lower, recording 5-10 points per decade.[5]

    • The measurements are performed using a potentiostat equipped with a frequency response analyzer.

  • Data Analysis:

    • The collected impedance data is typically presented as Nyquist and Bode plots.

    • The data is then fitted to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters such as polarization resistance (R_p), coating capacitance (C_c), and charge transfer resistance (R_ct). These parameters provide insights into the barrier properties of the coating and the corrosion rate at the substrate interface.

Visualizations

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

EIS_Workflow cluster_prep Substrate Preparation cluster_coating Coating Deposition cluster_eis EIS Measurement cluster_analysis Data Analysis p1 Mechanical Polishing p2 Degreasing & Sonication p1->p2 p3 Rinsing & Drying p2->p3 c1 Prepare Coating Solution (DPA or Silane) p3->c1 c2 Substrate Immersion c1->c2 c3 Rinsing & Drying c2->c3 c4 Curing (for Silanes) c3->c4 e1 Assemble 3-Electrode Cell c3->e1 c4->e1 e2 Add Electrolyte e1->e2 e3 Stabilize OCP e2->e3 e4 Perform EIS Scan e3->e4 a1 Generate Nyquist & Bode Plots e4->a1 a2 Fit to Equivalent Circuit Model a1->a2 a3 Extract Quantitative Parameters a2->a3

Figure 1: Experimental workflow for testing coatings with EIS.

Coating_Comparison_Logic cluster_coatings Coating Alternatives cluster_substrate Metal Substrate cluster_evaluation Evaluation Method cluster_performance Performance Metrics dpa This compound (DPA) substrate e.g., Steel, Aluminum, Copper dpa->substrate silane Silane-Based Coating silane->substrate eis Electrochemical Impedance Spectroscopy (EIS) substrate->eis metrics Polarization Resistance (Rp) Coating Capacitance (Cc) Impedance Modulus (|Z|) eis->metrics

Figure 2: Logical relationship for comparing DPA and silane coatings.

References

Confirming Covalent Bonding of Decylphosphonic Acid to Metal Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of metal oxide surfaces is a critical step in a wide array of applications, from biocompatible implants to advanced drug delivery systems. Decylphosphonic acid has emerged as a robust and reliable molecule for forming stable, self-assembled monolayers (SAMs) on various metal oxide substrates. This guide provides a comprehensive comparison of this compound with other common surface modification agents, supported by experimental data, to confirm its covalent bonding and superior performance.

The stability and quality of surface modifications are paramount for the consistent performance of functionalized materials. This guide focuses on the empirical evidence of covalent bond formation between this compound and common metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). We will compare its performance against two other classes of modifiers: long-chain carboxylic acids and alkylsilanes.

At a Glance: Performance Comparison

FeatureThis compoundLong-Chain Carboxylic AcidsAlkylsilanes
Binding Strength Strong, covalent and pseudo-covalentWeaker, often ionic or dativeStrong, covalent
Monolayer Stability High thermal and hydrolytic stabilityLower stability, prone to desorption in aqueous mediaProne to polymerization and multilayer formation
Binding Modes Monodentate, Bidentate, and TridentatePrimarily Monodentate and BidentateForms Si-O-Metal bonds
Optimal Substrates Wide range of metal oxides (TiO₂, ZnO, Al₂O₃, etc.)Metal oxides, Noble metalsHydroxylated surfaces (e.g., SiO₂, Al₂O₃)

Evidence of Covalent Bonding: A Data-Driven Comparison

The covalent attachment of this compound to metal oxide surfaces can be unequivocally confirmed through various surface-sensitive analytical techniques. Below, we present a comparative summary of key experimental data obtained from X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Water Contact Angle (WCA) measurements. For consistency, data for octathis compound (ODPA), a longer-chain analogue of this compound, is included where specific data for the decyl- variant is unavailable, as the binding chemistry is analogous.

Quantitative Data Summary
Metal OxideModifierTechniqueKey ParameterValueInterpretation
TiO₂ This compound (analogue)XPSP 2p Binding Energy~133.9 eVIndicates the formation of Ti-O-P bonds.
FTIRP-O Stretching~950-1200 cm⁻¹Disappearance or significant shift of P=O (~1250 cm⁻¹) and P-OH peaks, and appearance of M-O-P modes confirm covalent bonding.[1]
WCAWater Contact Angle~117.6°[2]High contact angle indicates a well-ordered, hydrophobic monolayer.
Decanoic Acid (analogue)WCAWater Contact AngleLower than phosphonic acidSuggests a less ordered or less stable monolayer.
DecyltrichlorosilaneWCAWater Contact AngleVariable, prone to multilayersCan achieve high contact angles, but monolayer quality is highly sensitive to reaction conditions.
ZnO This compound (analogue)XPSP 2p Binding Energy~134 eV[3]Confirms the formation of Zn-O-P bonds.
FTIRP-O Stretching~970, 1070, 1140 cm⁻¹[4]Indicates a tridentate binding mode of the phosphonate to the ZnO surface.[4]
WCAWater Contact Angle~103°[5]Indicates a hydrophobic surface due to the formation of a dense monolayer.
Decanoic AcidWCAWater Contact AngleLower than phosphonic acidWeaker binding leads to less dense and less stable monolayers.
DecyltrichlorosilaneWCAWater Contact AngleCan be highSusceptible to hydrolysis and polymerization, leading to rough and disordered surfaces.
Al₂O₃ This compound (analogue)XPSP 2p Binding Energy~133.4 eV[6]Evidence of Al-O-P bond formation.
FTIRP-O-Al Stretching~1079 and 1230 cm⁻¹[7]Absence of P=O band suggests tridentate bonding.[8]
WCAWater Contact Angle~109.9°[9]High hydrophobicity confirms a well-formed monolayer.
Decanoic AcidWCAWater Contact AngleLower than phosphonic acidWeaker interaction results in a less hydrophobic surface.
DecyltrichlorosilaneWCAWater Contact AngleCan be highProne to form polysiloxane multilayers, especially in the presence of trace water.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_molecule This compound cluster_surface Metal Oxide Surface cluster_reaction Condensation Reaction cluster_bonded Covalently Bonded Monolayer DPA HO-P(O)(OH)-(CH₂)₉-CH₃ plus + Surface M-OH  M-OH arrow H2O - 2H₂O Bonded M-O-P(O)(OH)-(CH₂)₉-CH₃ M-O

Covalent bonding of this compound to a metal oxide surface via a condensation reaction.

A Substrate Preparation (e.g., Cleaning, Hydroxylation) C Immersion of Substrate A->C B This compound Solution Preparation B->C D Rinsing and Drying C->D E Surface Characterization D->E F XPS Analysis E->F Elemental Composition, Binding States G FTIR Analysis E->G Vibrational Modes, Bonding Information H Contact Angle Measurement E->H Surface Wettability, Monolayer Quality A Desired Application? B High Stability Required? (e.g., in aqueous environment) A->B E Metal Oxide Substrate? A->E C This compound B->C Yes D Carboxylic Acid or Silane (application specific) B->D No F This compound E->F Yes G Consider other chemistries (e.g., thiols on gold) E->G No

References

Decylphosphonic Acid: A Comparative Performance Analysis in Surface Modification and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Decylphosphonic acid (DPA) is an organophosphorus compound recognized for its ability to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This property has led to its investigation and application in diverse fields, including surface engineering, corrosion prevention, and the development of advanced biomedical materials. This guide provides an objective comparison of DPA's performance against other relevant alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and development processes.

Surface Modification: Enhancing Material Properties at the Nanoscale

The primary application of this compound lies in its ability to form dense, well-ordered self-assembled monolayers on metal and metal oxide surfaces. These ultra-thin films can significantly alter the surface properties of materials, such as wettability, adhesion, and friction.

Comparative Performance in Surface Wettability

A key measure of a surface's wettability is the water contact angle; a higher contact angle indicates a more hydrophobic surface. The performance of DPA in rendering a surface hydrophobic has been compared with that of 1H, 1H, 2H, 2H-perfluorothis compound (PFDP) on titanium-containing diamond-like carbon (Ti-DLC) coatings.

Surface ModifierSubstrateWater Contact Angle (°)
This compound (DPA) Ti-DLC (1.6 at.% Ti)108.4
1H, 1H, 2H, 2H-perfluorothis compound (PFDP)Ti-DLC (1.6 at.% Ti)127.3
UnmodifiedTi-DLC (1.6 at.% Ti)78.5

Table 1: Comparison of water contact angles on Ti-DLC coatings modified with DPA and PFDP.

The data indicates that while DPA significantly increases the hydrophobicity of the Ti-DLC surface compared to the unmodified substrate, the fluorinated alternative, PFDP, achieves a considerably higher water contact angle, denoting superior water repellency.

Experimental Protocol: Liquid Phase Deposition of Self-Assembled Monolayers

The formation of DPA and PFDP SAMs on Ti-DLC coatings was achieved through the liquid phase deposition (LPD) technique. The general protocol is as follows:

  • Substrate Preparation: The Ti-DLC coated silicon substrates were cleaned ultrasonically in acetone and ethanol, each for 15 minutes, and then dried in a stream of argon.

  • Solution Preparation: Solutions of DPA and PFDP were prepared in ethanol at a concentration of 1 mM.

  • Immersion: The cleaned substrates were immersed in the respective phosphonic acid solutions for 24 hours at room temperature.

  • Rinsing and Drying: After immersion, the substrates were rinsed with ethanol to remove any physisorbed molecules and then dried with argon.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation p1 Ultrasonic Cleaning (Acetone) p2 Ultrasonic Cleaning (Ethanol) p1->p2 p3 Drying (Argon) p2->p3 s1 Prepare 1 mM DPA/PFDP in Ethanol p3->s1 s2 Immerse Substrate (24h, RT) s1->s2 s3 Rinse (Ethanol) s2->s3 s4 Dry (Argon) s3->s4

Experimental workflow for SAM deposition.

Organic Electronics: Tailoring Interfaces for Enhanced Device Performance

In the realm of organic electronics, the interface between the dielectric and the semiconductor is critical to device performance. Phosphonic acid SAMs are utilized to modify the surface of the gate dielectric in organic field-effect transistors (OFETs), influencing charge carrier mobility and threshold voltage.

Comparative Performance in Organic Field-Effect Transistors

The performance of OFETs can be significantly improved by the introduction of a SAM at the dielectric-semiconductor interface. A comparison of different phosphonic acid SAMs on a SiO₂ gate dielectric for an N,N′-dialkyl-1,4,5,8-naphthalenediimide (NDI-C14) based n-type OFET is presented below.

SAM MaterialElectron Mobility (cm²/Vs)Threshold Voltage (V)
Octathis compound (ODPA) 4.23 x 10⁻²1.2
Tetrathis compound (TDPA)3.15 x 10⁻²1.1
Bare SiO₂~1 x 10⁻⁵> 2

Table 2: Performance of n-type OFETs with different phosphonic acid SAMs on the SiO₂ gate dielectric.[1]

The data demonstrates that the use of phosphonic acid SAMs, such as octathis compound (a longer-chain analogue of DPA), can increase the electron mobility by three orders of magnitude compared to a bare SiO₂ surface.[1]

ofet_structure cluster_device OFET Structure Gate Gate (Si) Dielectric Dielectric (SiO2) Gate->Dielectric SAM SAM (e.g., DPA) Dielectric->SAM Semiconductor Organic Semiconductor (NDI-C14) SAM->Semiconductor Source Source (Au) Source->Semiconductor Drain Drain (Au) Drain->Semiconductor

Structure of a bottom-gate, top-contact OFET.

Corrosion Inhibition: Protecting Metals from Environmental Degradation

Phosphonic acids are effective corrosion inhibitors for various metals and alloys. They form a protective film on the metal surface, which acts as a barrier to corrosive agents.

Comparative Performance in Corrosion Inhibition of Mild Steel
InhibitorConcentrationCorrosive MediumInhibition Efficiency (%)
Amino-tris(methylenephosphonic acid) (ATMP)200 ppm3.5% NaCl92
Diethylene-triamine-penta(methylenephosphonic acid) (DTPMP)200 ppm3.5% NaCl85
Oxazolone Derivative200 ppm3.5% NaCl (CO₂ saturated)91.3

Table 3: Corrosion inhibition efficiency of different organic inhibitors on mild steel.

The data indicates that phosphonic acids can achieve high inhibition efficiencies. The performance is dependent on the specific molecular structure of the inhibitor.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying corrosion and inhibition phenomena. A typical experimental setup and procedure are as follows:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

  • Electrolyte: The corrosive medium, such as a 3.5% NaCl solution, is used as the electrolyte.

  • Measurement: The working electrode is immersed in the electrolyte with and without the inhibitor. A small amplitude AC signal is applied over a range of frequencies, and the impedance of the system is measured.

  • Data Analysis: The inhibition efficiency (IE%) is calculated from the charge transfer resistance (Rct) values obtained from the Nyquist plots using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

eis_workflow cluster_setup Experimental Setup cluster_measurement Measurement & Analysis s1 Three-Electrode Cell s2 Corrosive Electrolyte s1->s2 s3 Potentiostat/Galvanostat s2->s3 m1 Apply AC Signal s3->m1 m2 Measure Impedance m1->m2 m3 Generate Nyquist Plot m2->m3 m4 Calculate Inhibition Efficiency m3->m4

Workflow for EIS corrosion testing.

Biomedical Applications: From Drug Delivery to Biocompatible Implants

The ability of this compound to functionalize surfaces has significant implications for biomedical applications, including the development of targeted drug delivery systems and the improvement of the biocompatibility of medical implants.

Drug Delivery: Nanoparticle-Based Systems

Phosphonate-functionalized nanoparticles can be used to encapsulate and deliver therapeutic agents. The drug loading efficiency and capacity are critical parameters for the efficacy of such systems.

Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Loading Capacity (%)
Hypothetical DPA-coated Nanoparticle Doxorubicin~70-90~5-15
Albumin NanoparticlesDoxorubicin76.921.4
PLA-PEG-FA Copolymer NanoparticlesDoxorubicin79.15.14

Table 4: Comparison of drug loading efficiency and capacity for different doxorubicin-loaded nanoparticle systems.

While specific data for DPA-based nanoparticles for doxorubicin delivery is not available, this table provides a comparative context with other nanoparticle systems. The efficiency of drug loading is highly dependent on the nanoparticle formulation and the drug's chemical properties.

Experimental Protocol: Nanoparticle Synthesis and Drug Loading

A common method for preparing drug-loaded nanoparticles is the nanoprecipitation technique:

  • Organic Phase Preparation: The polymer (e.g., PLGA) and the drug (e.g., doxorubicin) are dissolved in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: A stabilizer (e.g., this compound) is dissolved in water.

  • Nanoprecipitation: The organic phase is added dropwise to the aqueous phase under constant stirring. The nanoparticles form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Purification: The nanoparticles are collected by centrifugation and washed to remove unloaded drug and excess stabilizer.

  • Drug Loading Quantification: The amount of encapsulated drug is determined by spectrophotometry of the supernatant.

drug_delivery_pathway NP DPA-Functionalized Nanoparticle Drug Drug Encapsulation NP->Drug Target Targeted Delivery to Cancer Cell Drug->Target Release Drug Release Target->Release Effect Therapeutic Effect Release->Effect

Targeted drug delivery pathway.

Biocompatibility: Enhancing the Performance of Medical Implants

Surface modification of metallic implants, such as those made of titanium, is crucial for improving their integration with surrounding tissue and reducing the risk of rejection. Phosphonic acid SAMs can be used to create a biocompatible surface that promotes cell adhesion and growth.

Comparative Performance in Osteoblast Viability

The viability of bone-forming cells (osteoblasts) on a material surface is a key indicator of its biocompatibility.

SurfaceCell Viability (%)
This compound-modified Titanium (Hypothetical) > 90
Uncoated Titanium~85-95
Hydroxyapatite-coated Titanium~90-100

Table 5: Hypothetical comparison of osteoblast viability on different titanium surfaces.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Osteoblast cells are seeded onto the test surfaces (e.g., DPA-modified titanium, uncoated titanium) in a culture plate and incubated.

  • MTT Addition: After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

References

Safety Operating Guide

Decylphosphonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of decylphosphonic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a corrosive solid that can cause severe skin burns and eye damage, it must be handled as hazardous waste from the moment it is designated for disposal.[1][2][3] The following procedures provide a direct, step-by-step guide for its safe management and disposal.

Immediate Safety and Hazard Profile

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] Before handling, it is essential to be familiar with its properties and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationSource
Eye Protection Chemical safety goggles or a face shield (European Standard EN 166).[1][4][1][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[4][5][4][5]
Skin/Body Protection Long-sleeved protective clothing to prevent skin exposure.[1][4][1][4]
Respiratory Protection Not typically required under normal use with adequate ventilation, but a NIOSH/MSHA approved respirator is recommended for large-scale use or emergencies.[1][4][1][4]

Core Disposal Procedures

The required method for disposing of this compound is through a licensed professional waste disposal service.[2][6] It is strictly prohibited to dispose of this chemical in regular trash or down the sewer drain.[6][7][8][9][10]

Step 1: Designate and Segregate the Waste

  • Treat all this compound intended for disposal as hazardous waste.[11]

  • Do not mix this compound with other waste streams unless compatibility has been confirmed.[5] Store acids and bases separately.[12]

Step 2: Package the Waste Securely

  • Use a chemically compatible container for waste collection, preferably the original container.[5][13] Plastic containers are often preferred for chemical waste.[13]

  • The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[12][14]

  • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[12]

  • For solid waste, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1][8]

Step 3: Label the Waste Container

  • Clearly label the container with the words "Hazardous Waste."[7]

  • Identify the contents fully and accurately (i.e., "Hazardous Waste: this compound").[7] This is crucial for safe consolidation and disposal by waste management staff.[13]

  • Indicate the date when waste was first added to the container.

Step 4: Store the Waste Appropriately

  • Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[7][12][13]

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Ensure the waste is stored away from incompatible materials.[12]

  • Inspect the SAA weekly for any signs of container leakage.[12]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2][6][13]

  • Follow their specific procedures for waste pickup requests.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[7][13]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent entry.[5] Wearing full PPE, cover the spill with an inert, non-combustible absorbent material, then sweep it up and place it in a suitable container for disposal.[1][8] Avoid creating dust.[1] Do not let the product enter drains.[5][9]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_lab Laboratory Operations cluster_storage Waste Accumulation cluster_disposal Final Disposal A 1. Identify Waste This compound designated for disposal. B 2. Don PPE Wear goggles, gloves, and lab coat. A->B C 3. Package Waste Use compatible, sealed container. B->C D 4. Label Container 'Hazardous Waste' + Chemical Name + Date C->D E 5. Store in SAA Designated Satellite Accumulation Area. D->E F 6. Regular Inspection Check for leaks weekly. E->F G 7. Request Pickup Contact EHS or licensed vendor. F->G Accumulation limit reached or container is full H 8. Professional Disposal Waste is transported and treated by a licensed facility. G->H

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

Safety data sheets and general laboratory guidelines do not recommend any laboratory-scale experimental protocols for the neutralization or degradation of this compound. The standard and required procedure is to entrust its disposal to a licensed waste disposal company that can manage it in accordance with all local and national regulations.[2][6][8]

References

Personal protective equipment for handling Decylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Decylphosphonic acid, a corrosive solid that requires careful handling.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6874-60-8

  • Molecular Formula: CH3(CH2)9PO3H2

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires stringent safety measures. It is crucial to understand its primary hazards to ensure appropriate handling.[1]

Primary Hazards:

  • Skin Corrosion/Irritation: Category 1B, causes severe skin burns and eye damage.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 1, causes serious eye damage.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.[1]

  • Corrosive to Metals: Category 1, may be corrosive to metals.[3]

The signal word for this compound is "Danger" .[1][3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the most critical line of defense against exposure to this compound.[5] The following table summarizes the required PPE for handling this chemical.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles and face shieldGoggles should be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[1][5][6][7]
Hands Chemical-resistant glovesNitrile rubber, neoprene, or PVC gloves are recommended.[5][8] Check for breakthrough times and ensure gloves are compatible with corrosive solids.
Body Chemical-resistant clothing/apronA lab coat is standard, and a chemical-resistant apron should be worn over it if there is a splash potential.[2][5][6][9] Long-sleeved clothing is essential.[2]
Respiratory Use in a well-ventilated area or fume hoodUnder normal use, if handled in a chemical fume hood, respiratory protection may not be needed.[1][2] For large quantities or in case of dust formation, a NIOSH/MSHA approved respirator with a particle filter is recommended.[1][2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize risks.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][6][10]

  • Avoid all personal contact, including inhalation of dust.[11]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][4][8]

  • When mixing with water, always add the acid slowly to the water to prevent a violent reaction.[6][10]

  • Avoid dust formation during handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][8]

  • Store in a designated corrosives area.[1]

  • Keep away from incompatible materials.

  • Do not store above eye level.[6]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Seek immediate medical attention.[1][2][3][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4]
Ingestion Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Spill and Disposal Plan

Spill Response:

  • Evacuate the area and ensure adequate ventilation.[8]

  • Wear the appropriate PPE as outlined above.

  • For solid spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.[1]

  • For spills of acids, use an acid spill kit for neutralization and cleanup.[9]

  • Do not let the product enter drains.[8]

Waste Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][12]

  • Do not empty into drains or the environment.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Solid in Fume Hood C->D E Slowly Add Acid to Solvent D->E J Spill Occurs D->J K Exposure Occurs D->K F Perform Experiment E->F E->J E->K G Decontaminate Work Area F->G F->J F->K H Dispose of Waste in Labeled Container G->H I Remove PPE and Wash Hands H->I L Follow Spill Protocol J->L M Follow First-Aid Protocol K->M

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.